Monastrol
Description
Properties
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBCDGHHHHGHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388124, DTXSID501317756 | |
| Record name | Monastrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-Monastrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329689-23-8, 254753-54-3 | |
| Record name | (±)-Monastrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329689-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monastrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-Monastrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Allosteric Inhibition of Mitotic Kinesin Eg5 by Monastrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monastrol, a small, cell-permeable dihydropyrimidine, has emerged as a critical tool in cell biology and a lead compound in anti-cancer drug discovery. Its mechanism of action centers on the specific and allosteric inhibition of the mitotic kinesin Eg5 (also known as KIF11 or Kinesin-5), a motor protein essential for the establishment and maintenance of the bipolar mitotic spindle. This technical guide provides an in-depth exploration of the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate the mechanism of action of this compound. Quantitative data are summarized for comparative analysis, and detailed protocols for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's biological effects.
Core Mechanism of Action: Allosteric Inhibition of Eg5
This compound disrupts mitosis by binding to a novel, allosteric pocket on the Eg5 motor domain, distinct from the ATP and microtubule binding sites.[1][2] This binding event is non-competitive with respect to both ATP and microtubules.[3][4] The interaction induces a conformational change in Eg5 that ultimately inhibits its function through several key effects:
-
Inhibition of ATPase Activity: this compound allosterically inhibits the basal and microtubule-stimulated ATPase activity of Eg5.[5][6] This is primarily achieved by slowing the rate of ADP release from the motor domain, a critical step in the kinesin catalytic cycle.[3][7]
-
Weakened Microtubule Affinity: The this compound-bound conformation of Eg5 exhibits a significantly reduced affinity for microtubules.[5][8] This destabilizes the interaction between Eg5 and its track, preventing the generation of force required for spindle pole separation.
-
Stabilization of a Non-Productive State: this compound appears to stabilize a conformational state of Eg5 that favors the reversal of ATP hydrolysis, further contributing to the motor's inability to perform productive work.[5][8]
The culmination of these molecular effects is the inability of Eg5 to crosslink and slide antiparallel microtubules, leading to the collapse of the forming bipolar spindle and the formation of a characteristic "monopolar spindle" phenotype, where duplicated but unseparated centrosomes reside at the center of a radial array of microtubules.[7][9]
Quantitative Analysis of this compound's Activity
The following tables summarize key quantitative data characterizing the interaction of this compound with Eg5 and its effects on cellular processes.
Table 1: Biochemical Parameters of this compound Inhibition of Eg5
| Parameter | Value | Conditions | Reference(s) |
| IC50 (Eg5 ATPase Activity) | 14 µM | Recombinant human Eg5 | [10][11] |
| 6.1 µM | Eg5 expressed in HeLa cells | [11] | |
| Kd (this compound-Eg5) | 2.3 µM | In the absence of microtubules | [5] |
| 4.8 µM | Dimeric Eg5-513 | [12] | |
| Effect on Microtubule Affinity (Kd,Mt) | 0.07 µM (Control) vs. 2.3 µM (S-Monastrol) | Equilibrium binding of Eg5 to microtubules | [5] |
| Effect on ATPase Rate (kcat) | 5.3 s⁻¹ to 1.0 s⁻¹ (Eg5-367) | Microtubule-stimulated ATPase activity | [5] |
| 3.7 s⁻¹ to 0.3 s⁻¹ (Eg5-437) | Microtubule-stimulated ATPase activity | [5] | |
| Effect on ADP Release Rate | 0.05 s⁻¹ to 0.007 s⁻¹ (Eg5-367, no MTs) | Pre-steady-state kinetics | [7] |
Table 2: Cellular Effects of this compound
| Cell Line | Assay | IC50 / EC50 | Reference(s) |
| HeLa | Cell Viability (MTT Assay) | 111 ± 25 µM | [13][14] |
| MCF-7 | Cell Viability (MTT Assay) | 88 ± 23 µM | [13][14] |
| U138 (Glioma) | Cell Viability | ~200 µM | [15] |
| C6 (Glioma) | Cell Viability | ~100 µM | [15] |
| HCT116 | Mitotic Arrest (DNA content) | 1.2 µM | [11] |
| HCT116 | Mitotic Arrest (Phospho-histone H3) | 1.5 µM | [11] |
Experimental Protocols
Kinesin ATPase Assay
This protocol outlines a general procedure for measuring the microtubule-stimulated ATPase activity of Eg5 and its inhibition by this compound.
-
Reagents:
-
Purified recombinant Eg5 protein.
-
Taxol-stabilized microtubules.
-
Assay Buffer (e.g., 20 mM PIPES-KOH pH 6.8, 50 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
-
ATP solution.
-
This compound stock solution (in DMSO).
-
Malachite green reagent for phosphate (B84403) detection or a commercial ELISA-based kit.
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, microtubules, and varying concentrations of this compound (or DMSO for control).
-
Add Eg5 protein to the reaction mixture and incubate for a few minutes at room temperature to allow for binding.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a constant temperature (e.g., 25°C) for a defined period.
-
Stop the reaction (e.g., by adding EDTA or denaturing the protein).
-
Measure the amount of inorganic phosphate (Pi) released using the malachite green assay or follow the manufacturer's protocol for an ELISA-based kit.[16]
-
Calculate the ATPase activity (nmol Pi/min/mg Eg5) and determine the IC50 of this compound by plotting activity versus inhibitor concentration.
-
Immunofluorescence Staining of Monopolar Spindles
This protocol details the visualization of monopolar spindles in this compound-treated cells.[17]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa) on glass coverslips in a petri dish and culture overnight.
-
Treat the cells with 100 µM this compound (or DMSO as a control) for 16-24 hours to induce mitotic arrest.[17]
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells with PBS.
-
Fix the cells with either 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C.
-
If using PFA, wash three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature. For visualizing monopolar spindles, use antibodies against α-tubulin (for microtubules) and γ-tubulin (for centrosomes).
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the DNA with DAPI (300 nM in PBS) for 5 minutes.
-
-
Mounting and Imaging:
-
Rinse the coverslips with PBS and mount them onto glass slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. This compound-treated mitotic cells will exhibit a monopolar spindle with a radial array of microtubules emanating from a central point containing the centrosomes, with chromosomes arranged in a ring around the periphery.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in response to this compound treatment using propidium (B1200493) iodide (PI) staining.[18][19][20]
-
Cell Culture and Treatment:
-
Culture cells in a petri dish to approximately 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 100 µM) for a specific duration (e.g., 24 hours). Include a DMSO-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data on at least 10,000-20,000 single-cell events.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound treatment will lead to an accumulation of cells in the G2/M phase.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Mitotic Arrest and Apoptosis
Inhibition of Eg5 by this compound leads to the formation of monopolar spindles, which activates the Spindle Assembly Checkpoint (SAC).[8][21] The SAC is a surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to enter anaphase. Key proteins like Mad2 are recruited to unattached or improperly attached kinetochores, initiating a signaling cascade that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B and securin and causing a mitotic arrest.[9][22] Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway, leading to caspase activation and cell death.[8][21]
Caption: this compound-induced signaling pathway leading to apoptosis.
Experimental Workflow for Characterizing this compound's Mechanism
A logical workflow for investigating the mechanism of action of this compound involves a multi-faceted approach, from biochemical assays to cellular imaging and analysis.
Caption: Experimental workflow for this compound's mechanism of action.
Conclusion
This compound serves as a paradigm for the targeted inhibition of a mitotic kinesin. Its well-defined allosteric mechanism of action, which translates to a clear and potent anti-mitotic phenotype, has made it an invaluable tool for dissecting the complexities of cell division. The detailed understanding of its interaction with Eg5, supported by robust quantitative data and well-established experimental protocols, continues to guide the development of next-generation Eg5 inhibitors with improved potency and specificity for therapeutic applications in oncology. This guide provides a comprehensive resource for researchers aiming to utilize this compound in their studies or to build upon its legacy in the pursuit of novel anti-cancer agents.
References
- 1. agscientific.com [agscientific.com]
- 2. Small-molecule and mutational analysis of allosteric Eg5 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of the mitotic inhibitor this compound with human kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A structural model for this compound inhibition of dimeric kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of N-1 arylation of this compound on kinesin Eg5 inhibition in glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Monastrol as a Selective Eg5 Kinesin Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monastrol is a cell-permeable small molecule that has emerged as a critical tool in cell biology and a lead compound in the development of novel anti-cancer therapeutics.[1][2] It functions as a potent and specific allosteric inhibitor of Eg5 (also known as KIF11 or KSP), a plus-end-directed kinesin motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[3][4][5] Inhibition of Eg5 by this compound leads to a characteristic mitotic arrest, where cells form monopolar spindles ("mono-asters") and are unable to progress to anaphase, ultimately triggering apoptosis in many cancer cell lines.[1][6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and its effects on cellular processes.
Introduction to Eg5 and the Mitotic Spindle
The mitotic spindle is a complex and dynamic macromolecular machine responsible for the accurate segregation of chromosomes during cell division. Its proper formation and function are critical for maintaining genomic integrity. Kinesin motor proteins are key players in the assembly and dynamics of the mitotic spindle, and among them, Eg5 holds a central role.[8]
Eg5 is a member of the kinesin-5 family, a group of homotetrameric motor proteins.[8][9] The Eg5 homotetramer is composed of four identical polypeptide chains, each containing a motor domain, a stalk domain, and a tail domain.[8][9] This structure allows Eg5 to crosslink and slide antiparallel microtubules apart, generating an outward pushing force that is essential for the separation of the spindle poles and the establishment of a bipolar spindle.[9][10] Inhibition of Eg5 function disrupts this delicate balance of forces, leading to the collapse of the nascent bipolar spindle and the formation of a monopolar spindle, where the two spindle poles are not separated.[10][11]
This compound: A Selective Allosteric Inhibitor of Eg5
This compound was identified through a phenotype-based screen as a small molecule that arrests cells in mitosis with a distinct monoastral spindle phenotype.[1] Unlike many traditional anti-mitotic drugs like taxanes and vinca (B1221190) alkaloids that target tubulin, this compound's mechanism of action is highly specific to Eg5.[1]
Mechanism of Action
This compound acts as an allosteric inhibitor of Eg5, meaning it binds to a site on the motor domain that is distinct from the ATP- and microtubule-binding sites.[5][12] This binding is non-competitive with respect to both ATP and microtubules.[13] The this compound binding pocket is a hydrophobic, induced-fit pocket located between loop L5 and helix α3 of the Eg5 motor domain.[12]
Binding of this compound to this allosteric site induces a conformational change in the Eg5 motor domain.[12] This conformational change is thought to stabilize a state that has a lower affinity for microtubules and inhibits the release of ADP from the nucleotide-binding pocket.[4] By slowing down ADP release, this compound effectively stalls the ATPase cycle of Eg5, preventing the motor protein from generating the force required for microtubule sliding.[4] The S-enantiomer of this compound is the more active form.[5]
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | [14] |
| Molecular Formula | C₁₄H₁₆N₂O₃S | [14] |
| Molecular Weight | 292.35 g/mol | [14] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
Quantitative Data
The inhibitory activity of this compound and its derivatives against Eg5 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.
| Compound | Assay Type | IC50 (µM) | Cell Line/Conditions | Reference |
| (±)-Monastrol | Eg5 ATPase Activity | 14 | [3] | |
| (S)-Monastrol | Eg5 ATPase Activity (basal) | ~2 | Eg5-367 and Eg5-437 constructs | [3] |
| (S)-Monastrol | Eg5 ATPase Activity (microtubule-stimulated) | 14 (Eg5-367), 4 (Eg5-437) | [3] | |
| (±)-Monastrol | hEg5-367H ATPase Activity | 5.2 ± 0.4 | [2] | |
| This compound | Mitotic Arrest | >50% reduction in centrosome separation at 50 µM | Ptk2 cells | [7] |
Experimental Protocols
Eg5 ATPase Assay
This assay measures the rate of ATP hydrolysis by Eg5 in the presence and absence of this compound. A common method is a coupled enzyme assay where the production of ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified Eg5 motor domain protein
-
Microtubules (taxol-stabilized)
-
This compound
-
Assay Buffer (e.g., 20 mM Pipes pH 6.8, 50 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, NADH, PEP, PK, and LDH.
-
Add the desired concentration of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Add the purified Eg5 protein to the mixture and incubate.
-
Initiate the reaction by adding ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by Eg5.
-
Calculate the ATPase activity and determine the IC50 value for this compound by plotting the activity against a range of this compound concentrations.[15]
Microtubule Gliding Assay
This in vitro motility assay directly visualizes the effect of this compound on the ability of Eg5 to move microtubules.
Materials:
-
Purified Eg5 motor protein
-
Fluorescently labeled, taxol-stabilized microtubules
-
This compound
-
Motility Buffer (e.g., BRB80 buffer supplemented with ATP, an oxygen scavenging system, and DTT)
-
Glass coverslips and microscope slides to create flow chambers
-
Casein solution (for blocking the glass surface)
-
Fluorescence microscope with a camera for time-lapse imaging
Procedure:
-
Construct a flow chamber using a microscope slide and a coverslip.
-
Introduce a solution of casein into the chamber to block the glass surface and prevent non-specific binding of proteins.
-
Wash the chamber with motility buffer.
-
Introduce a solution of Eg5 motor protein into the chamber and allow it to adsorb to the casein-coated surface.
-
Wash out unbound Eg5 with motility buffer.
-
Introduce a solution of fluorescently labeled microtubules into the chamber.
-
Add the motility buffer containing ATP and the desired concentration of this compound (or DMSO control).
-
Observe and record the movement of microtubules using fluorescence microscopy. In the absence of this compound, microtubules will glide smoothly over the Eg5-coated surface. This compound will inhibit this movement.[16]
Mitotic Arrest Assay (Immunofluorescence)
This cell-based assay is used to visualize the characteristic monoastral spindle phenotype induced by this compound.
Materials:
-
Cultured cells (e.g., HeLa, U2OS)
-
This compound
-
Cell culture medium and supplements
-
Coverslips
-
Fixative (e.g., cold methanol (B129727) or paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with BSA)
-
Primary antibodies (e.g., anti-α-tubulin to visualize microtubules, anti-γ-tubulin for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI (for staining DNA)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere and grow.
-
Treat the cells with the desired concentration of this compound (e.g., 100 µM) for a sufficient duration to induce mitotic arrest (e.g., 16-24 hours).[17] Include a DMSO-treated control.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with primary antibodies against tubulin and a centrosomal marker.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies and DAPI.
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype in the this compound-treated population compared to the control.[17][18]
Visualizations
Signaling Pathway: Mitotic Spindle Formation and Inhibition by this compound
Caption: this compound inhibits Eg5, preventing spindle pole separation and causing mitotic arrest.
Experimental Workflow: Characterizing this compound's Activity
Caption: Workflow for characterizing the biochemical and cellular effects of this compound.
Logical Relationship: Allosteric Inhibition of Eg5 by this compound
Caption: this compound binds to an allosteric site on Eg5, inhibiting its function.
Conclusion
This compound has proven to be an invaluable tool for dissecting the complex process of mitosis. Its high specificity for Eg5 allows for the targeted investigation of this motor protein's role in spindle assembly and function without the confounding off-target effects associated with tubulin-targeting agents. For drug development professionals, this compound serves as a crucial lead compound for the design and synthesis of novel anti-cancer drugs. The development of more potent and selective Eg5 inhibitors based on the this compound scaffold is an active area of research with the potential to yield a new class of anti-mitotic therapies with an improved therapeutic window. This technical guide provides a comprehensive resource for researchers and scientists working with or interested in the fascinating biology and therapeutic potential of this compound and Eg5 inhibition.
References
- 1. rupress.org [rupress.org]
- 2. Small-molecule and mutational analysis of allosteric Eg5 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of this compound in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinesin-5 Eg5 is essential for spindle assembly and chromosome alignment of mouse spermatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinesin-5 Eg5 is essential for spindle assembly, chromosome stability and organogenesis in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A pathway of structural changes produced by this compound binding to Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid preparation of the mitotic kinesin Eg5 inhibitor this compound using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Monastrol: A Technical Guide to the Discovery and Application of a First-in-Class Mitotic Kinesin Eg5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of Monastrol, a pivotal small molecule inhibitor of the mitotic kinesin Eg5. This compound was the first cell-permeable compound identified to specifically target the mitotic machinery without interacting with tubulin, representing a landmark in cell biology and cancer research.[1] Its discovery through a phenotype-based screen launched a new class of potential anti-cancer agents. This document details the key experiments that elucidated its function, provides structured quantitative data, and outlines detailed experimental protocols for its study and application.
Discovery and History
This compound was identified in 1999 by Thomas U. Mayer, Tarun M. Kapoor, and colleagues in the laboratory of Tim Mitchison through a phenotype-based screen of a chemical library.[2][3] The screen was designed to identify small molecules that could arrest mammalian cells in mitosis. The researchers observed that this compound induced a distinct phenotype: cells arrested in mitosis with monoastral spindles, where a radial array of microtubules is surrounded by a ring of chromosomes.[1] This was a significant departure from the effects of then-known anti-mitotic agents like taxol, which target tubulin.[4]
Subsequent research established that this compound specifically inhibits the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for establishing and maintaining the bipolar mitotic spindle.[2][3] This inhibition is allosteric, meaning this compound binds to a site on the Eg5 motor domain distinct from the ATP-binding site, thereby preventing ADP release and inhibiting microtubule gliding.[5] This discovery has made this compound an invaluable tool for studying the mechanisms of mitosis and has spurred the development of more potent and specific Eg5 inhibitors for therapeutic use.[6]
Mechanism of Action
This compound is a cell-permeable, reversible inhibitor of the Eg5 kinesin.[1][7] Its mechanism of action is highly specific; it does not inhibit other kinesins or interfere with microtubule polymerization.[7] The primary target, Eg5, is a plus-end directed motor protein that plays a crucial role in pushing the two spindle poles apart during mitosis.
By inhibiting Eg5, this compound prevents the separation of centrosomes, leading to the collapse of the forming bipolar spindle into a "monoaster."[4] This activates the spindle assembly checkpoint, a cellular surveillance mechanism, which in turn arrests the cell cycle in mitosis.[1][8] If the arrest is prolonged, it can ultimately lead to apoptosis (programmed cell death).[9][10]
The inhibition is stereospecific, with the (S)-enantiomer of this compound being a more potent inhibitor of Eg5 activity both in vitro and in vivo compared to the (R)-enantiomer.[11]
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound from various studies.
| Parameter | Value | Cell Line / System | Reference |
| IC50 | 14 µM | Kinesin-5 (KIF11/Eg5) | [9] |
| 6.1 µM | Eg5 ATPase activity in HeLa cells | [9] | |
| EC50 | 1.2 µM | Mitotic arrest (doubling DNA content) in HCT116 cells | [9] |
| 1.5 µM | Increase in phospho-histone H3 in HCT116 cells | [9] | |
| Effective Concentration | 100 µM | Saturating dose for monoastral spindle formation in BS-C-1 cells | [1] |
| 50 µM | >50% reduction in centrosome separation in BS-C-1 cells | [1] |
Key Experiments and Protocols
Cell-Based Phenotypic Screening for Mitotic Arrest
This protocol describes the foundational experiment that led to the discovery of this compound.
Objective: To identify small molecules that cause mitotic arrest.
Methodology:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., BS-C-1 monkey epithelial kidney cells) in appropriate growth medium at 37°C and 5% CO2.[1]
-
Compound Treatment: Add compounds from a chemical library to the cells at a desired screening concentration. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a period sufficient to allow for cell cycle progression into mitosis (e.g., 4-12 hours).[1]
-
Fixation and Staining: Fix the cells and stain for DNA (e.g., with DAPI) and microtubules (e.g., with an anti-tubulin antibody).
-
Microscopy: Analyze the cells using fluorescence microscopy to identify compounds that induce a significant increase in the mitotic index and/or abnormal mitotic spindle morphologies. This compound was identified by its characteristic monoastral spindle phenotype.[1]
Cell Cycle Synchronization and Analysis
This protocol is used to study the specific effects of this compound on cell cycle progression.
Objective: To determine if this compound affects phases of the cell cycle other than mitosis.
Methodology:
-
Cell Synchronization: Synchronize BS-C-1 cells at the G1/S boundary using a double thymidine (B127349) block.[1][9]
-
Release and Treatment: Release the cells from the second block into fresh medium containing either this compound (e.g., 100 µM) or a vehicle control (DMSO).[1][9]
-
Time-Course Analysis: At various time points after release, fix the cells and stain for DNA and microtubules.
-
Analysis: Determine the percentage of cells in mitosis at each time point. The finding that this compound-treated cells enter mitosis with the same kinetics as control cells demonstrates its mitosis-specific effect.[1]
In Vitro Eg5 Motility Assay
This biochemical assay directly assesses the inhibitory effect of this compound on the motor activity of Eg5.
Objective: To determine if this compound directly inhibits the microtubule-gliding activity of Eg5.
Methodology:
-
Protein Purification: Purify recombinant Eg5 motor domain.
-
Microtubule Preparation: Polymerize fluorescently labeled microtubules.
-
Motility Chamber Preparation: Create a flow chamber on a microscope slide and coat it with Eg5.
-
Assay: Introduce fluorescently labeled microtubules and ATP into the chamber in the presence of varying concentrations of this compound or a vehicle control.
-
Microscopy: Observe the movement of microtubules using time-lapse fluorescence microscopy. Inhibition of microtubule gliding in the presence of this compound indicates a direct effect on Eg5 motor activity.
Synthesis of this compound
This compound is synthesized via a one-pot Biginelli reaction.[5][12] This multicomponent reaction involves the condensation of 3-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea (B124793) in the presence of a catalytic amount of acid (e.g., HCl) in refluxing ethanol.[5][13] More recently, microwave-assisted synthesis methods have been developed to shorten the reaction time and improve yields.[14]
Visualizations
References
- 1. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound-mitosis-inhibitor [timtec.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Induction of apoptosis by this compound, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scielo.br [scielo.br]
- 14. Rapid preparation of the mitotic kinesin Eg5 inhibitor this compound using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Monastrol: A Technical Guide to Cell Permeability and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monastrol, a small molecule inhibitor of the mitotic kinesin Eg5, has garnered significant attention in cancer research due to its specific mechanism of action that disrupts the formation of the bipolar spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells. A critical aspect of the therapeutic potential of any drug candidate lies in its ability to reach its target in sufficient concentrations, a function of its cell permeability and overall bioavailability. While this compound is widely cited as a "cell-permeable" compound, a thorough review of publicly available literature reveals a notable absence of specific quantitative data on its permeability coefficients (e.g., Caco-2 Papp values) and in vivo pharmacokinetic parameters.
This technical guide aims to provide a comprehensive overview of the current understanding of this compound's cell permeability and bioavailability. In the absence of direct data for this compound, this guide will present relevant information on a structurally related derivative to offer insights into the potential pharmacokinetic profile of this class of compounds. Furthermore, detailed experimental protocols for assessing cell permeability are provided to aid researchers in the evaluation of this compound and its analogs.
Cell Permeability of this compound
This compound's effectiveness in cell-based assays is a strong indicator of its ability to cross the cell membrane.[1][2] However, specific quantitative metrics from standard assays like the Caco-2 permeability assay or the Parallel Artificial Membrane Permeability Assay (PAMPA) are not readily found in the published literature. These assays are crucial for predicting in vivo drug absorption.
A study investigating the interaction of this compound with P-glycoprotein (Pgp), a key efflux transporter that can limit drug bioavailability, concluded that this compound is a weak inhibitor and not a significant substrate of Pgp.[3] This suggests that its cell permeability is unlikely to be substantially limited by Pgp-mediated efflux, a favorable characteristic for a drug candidate.
Bioavailability and Pharmacokinetics: A Look at a this compound Derivative
While pharmacokinetic data for this compound is not publicly available, a study on a this compound derivative, LaSOM 65 (5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2-(1H)-thione), provides valuable insights into the potential in vivo behavior of this class of compounds. The following table summarizes the pharmacokinetic parameters of LaSOM 65 in Wistar rats after intravenous and oral administration.
| Pharmacokinetic Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Oral (30 mg/kg) |
| Half-life (t½) | 1.75 ± 0.71 h | - | - |
| Clearance (CL) | 0.85 ± 0.18 L/h/kg | - | - |
| Volume of Distribution (Vd) | 1.76 ± 0.24 L/kg | - | - |
| Cmax | - | 1.2 ± 0.3 µg/mL | 3.5 ± 0.8 µg/mL |
| Tmax | - | 1.5 ± 0.5 h | 2.0 ± 0.7 h |
| AUC (0-t) | - | 5.8 ± 1.2 µg.h/mL | 18.2 ± 3.5 µg.h/mL |
| Oral Bioavailability (F%) | - | Good (Implied) | Good (Implied) |
Data from a study on the this compound derivative LaSOM 65. It is important to note that these values may not be directly extrapolated to this compound itself.
The study on LaSOM 65 indicated good oral bioavailability and linear pharmacokinetics. The compound distributed well into lung and fatty tissues. These findings suggest that compounds with a this compound scaffold have the potential for favorable pharmacokinetic profiles.
Experimental Protocols
To facilitate further research into the cell permeability of this compound and its analogs, detailed protocols for two standard in vitro assays are provided below.
Caco-2 Permeability Assay Protocol
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.
1. Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.
-
Culture medium is changed every 2-3 days.
2. Monolayer Integrity Assessment:
-
Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. TEER values should be above a predetermined threshold (e.g., 250 Ω·cm²).
-
The permeability of a low-permeability marker, such as Lucifer Yellow, is also assessed to confirm the tightness of the junctions.
3. Permeability Assay (Apical to Basolateral - A to B):
-
The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical and basolateral sides, and the cells are equilibrated.
-
The transport buffer on the apical side is replaced with a solution containing the test compound (e.g., 10 µM this compound) and a zero-permeability marker.
-
Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
The volume removed is replaced with fresh transport buffer.
4. Permeability Assay (Basolateral to Apical - B to A):
-
The procedure is the same as the A to B assay, but the test compound is added to the basolateral side, and samples are collected from the apical side. This is done to assess active efflux.
5. Sample Analysis:
-
The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.
6. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
PAMPA is a non-cell-based assay that assesses the passive permeability of a compound across an artificial lipid membrane.
1. Plate Preparation:
-
A filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
An acceptor plate is filled with acceptor buffer.
2. Assay Procedure:
-
A solution of the test compound (e.g., 10 µM this compound) in donor buffer is added to the wells of the donor plate.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
The plate sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
3. Sample Analysis:
-
After incubation, the donor and acceptor plates are separated.
-
The concentration of the test compound in both the donor and acceptor wells is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
4. Data Analysis:
-
The effective permeability (Pe) is calculated using the following formula: Pe (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * A * t) Where:
-
[Drug]acceptor is the concentration of the drug in the acceptor well.
-
[Drug]equilibrium is the theoretical equilibrium concentration.
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
A is the filter area.
-
t is the incubation time.
-
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental workflow for assessing cell permeability, the following diagrams are provided.
References
The Role of Monastrol in Inducing Mitotic Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monastrol, a small, cell-permeable dihydropyrimidine, has emerged as a critical tool in cell biology and a lead compound in the development of novel anticancer therapeutics. Its high specificity as an allosteric inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP) allows for the targeted disruption of mitosis, leading to cell cycle arrest and, in many cancer cell lines, apoptosis. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, detailed experimental protocols for its study, and quantitative data on its effects, offering a comprehensive resource for professionals in the field.
Introduction
Traditional antimitotic agents, such as taxanes and vinca (B1221190) alkaloids, target tubulin dynamics, affecting microtubules in both dividing and non-dividing cells and often leading to significant side effects. This compound represents a paradigm shift, targeting a specific mitotic motor protein, Eg5, which is essential for the formation and maintenance of the bipolar spindle but is largely dispensable in non-dividing cells.[1][2] This specificity makes Eg5 an attractive target for cancer therapy.[3] this compound arrests cells in mitosis by inhibiting Eg5, which results in the formation of a characteristic monoastral spindle—a radial array of microtubules with a ring of chromosomes.[1][4] This guide will explore the core mechanisms of this compound-induced mitotic arrest and provide practical information for its application in research and drug development.
Mechanism of Action: Allosteric Inhibition of Eg5
This compound functions as a specific, reversible, and allosteric inhibitor of the Eg5 kinesin.[5][6] Eg5 is a plus-end-directed motor protein that plays a crucial role in pushing the two spindle poles apart during prophase and maintaining their separation throughout mitosis.
Key aspects of this compound's mechanism of action include:
-
Allosteric Binding: Unlike many enzyme inhibitors that compete with the natural substrate (ATP in the case of kinesins), this compound binds to a novel allosteric site on the Eg5 motor domain.[3][5] This binding event induces a conformational change in the protein.
-
Inhibition of ADP Release: The primary mechanism of inhibition is the slowing of microtubule-stimulated ADP release from the Eg5 motor domain.[5][7] This traps Eg5 in a weakly-bound state to the microtubule, preventing the motor from completing its mechanochemical cycle and generating force.
-
Formation of Monoastral Spindles: The inhibition of Eg5's outward pushing force prevents the separation of the centrosomes. This results in the collapse of the nascent bipolar spindle into a "monoaster" where both centrosomes are located at the center of a radial microtubule array, surrounded by the chromosomes.[1][8]
-
Activation of the Spindle Assembly Checkpoint (SAC): The presence of improperly attached chromosomes (often with syntelic attachments, where both sister kinetochores are attached to microtubules from the same pole) in this compound-treated cells activates the Spindle Assembly Checkpoint (SAC).[1][9] This checkpoint delays the onset of anaphase until all chromosomes are correctly attached to the bipolar spindle. The localization of proteins like Mad2 to kinetochores in this compound-arrested cells is indicative of SAC activation.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest induced by this compound can trigger the intrinsic apoptotic pathway in many cancer cell lines.[9][10] However, the induction of apoptosis can occur even in the absence of a functional spindle checkpoint, suggesting alternative cell death pathways are activated following Eg5 inhibition.[10]
Quantitative Data on this compound's Effects
The efficacy of this compound in inducing mitotic arrest and inhibiting Eg5 has been quantified across various studies and cell lines. The following table summarizes key quantitative data.
| Parameter | Cell Line | Value | Reference |
| IC50 (Eg5 Inhibition) | HeLa | 6.1 µM | [4] |
| Human Eg5 | 14 µM | [4] | |
| EC50 (Mitotic Arrest) | HCT116 | 1.2 µM (DNA content) | [4] |
| HCT116 | 1.5 µM (phospho-histone H3) | [4] | |
| Effective Concentration for Mitotic Arrest | HeLa | 100 µmol/L | [10] |
| BS-C-1 | 100 µM | [1] | |
| Inhibition of Centrosome Separation | Epithelial Cells | >50% at 50 µM, complete at 100 µM | [8] |
| Basal ATPase Activity Inhibition | Monomeric Eg5 | Apparent Kd,S ~2 µM | [2] |
Experimental Protocols
The study of this compound's effects on mitosis involves a range of cell biology and biochemical techniques. Below are detailed methodologies for key experiments.
Cell Culture and Synchronization
-
Cell Lines: HeLa (human cervical cancer), BS-C-1 (monkey kidney epithelial), and HCT116 (human colon cancer) cells are commonly used.[4][10][11]
-
Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO2 incubator.[12]
-
Double Thymidine (B127349) Block for Synchronization: To enrich for a population of cells entering mitosis, a double thymidine block is often employed.
-
Incubate exponentially growing cells in media containing 2 mM thymidine for 16-18 hours. This arrests cells at the G1/S boundary.
-
Wash the cells and release them into normal growth medium containing 24 µM deoxycytidine for 9 hours to allow them to proceed through S phase.
-
Add 2 mM thymidine again for 16-18 hours to arrest the cells in early S phase.
-
Release the cells into normal growth medium. This compound (e.g., 100 µM) or a DMSO control can be added at the time of release. Cells will then proceed synchronously into mitosis.[1][4]
-
Immunofluorescence Microscopy for Spindle Analysis
-
Cell Plating: Plate cells on glass coverslips in a petri dish and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 µM) for a specified time (e.g., 4-16 hours) to induce mitotic arrest.
-
Fixation: Gently wash the cells with PBS and fix with 4% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 3% BSA in PBS for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (for microtubules) and pericentrin (for centrosomes) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and 594) for 1 hour at room temperature in the dark.
-
DNA Staining: Counterstain the DNA with DAPI or Hoechst stain for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium and visualize using a fluorescence microscope.
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells in a culture dish with this compound. Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will distinguish cell populations in G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle. An increase in the 4N peak indicates a G2/M arrest.
In Vitro ATPase Assay
-
Protein Purification: Purify recombinant human Eg5 motor domain.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM Pipes pH 6.8, 50 mM KCl, 2 mM MgCl2, 1 mM EGTA).
-
Assay: In the presence and absence of microtubules, mix the Eg5 protein with varying concentrations of this compound. Initiate the reaction by adding ATP.
-
Detection: Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (B84403) (Pi) over time using a colorimetric assay (e.g., malachite green). The data can be used to determine the IC50 of this compound for Eg5's ATPase activity.[5]
Visualizing this compound's Impact: Signaling Pathways and Workflows
To better understand the processes described, the following diagrams illustrate the key molecular interactions and experimental procedures.
Caption: Mechanism of this compound-induced mitotic arrest.
Caption: General workflow for studying this compound's effects.
Conclusion and Future Directions
This compound's specific inhibition of Eg5 has provided invaluable insights into the mechanics of mitosis and the functioning of the spindle assembly checkpoint.[1][13] Its reversibility and targeted action make it a superior tool for cell cycle studies compared to broadly acting microtubule poisons.[4][11] For drug development professionals, this compound serves as a crucial lead compound. The development of second-generation Eg5 inhibitors with higher potency and improved pharmacokinetic profiles is an active area of research, with several compounds having entered clinical trials. Understanding the nuances of this compound's interaction with Eg5 and the cellular responses to its inhibition will continue to fuel the discovery of more effective and less toxic cancer therapies.
References
- 1. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule and mutational analysis of allosteric Eg5 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Induction of apoptosis by this compound, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. rupress.org [rupress.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Probing spindle assembly mechanisms with this compound, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Monastrol: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monastrol is a cell-permeable small molecule that has garnered significant attention in cancer research due to its specific and reversible inhibition of the mitotic kinesin Eg5 (also known as KIF11).[1][2] This inhibition leads to mitotic arrest and the formation of characteristic monoastral spindles, making this compound a valuable tool for studying mitosis and a promising lead compound for the development of novel anticancer therapeutics.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the molecular mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are included to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, is a dihydropyrimidine (B8664642) derivative.[1] It is a chiral molecule and is typically synthesized and studied as a racemic mixture, although the (S)-enantiomer has been shown to be the more active inhibitor of Eg5.[2]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate[1] |
| Chemical Formula | C₁₄H₁₆N₂O₃S[1] |
| Molecular Weight | 292.35 g/mol [1] |
| CAS Number | 329689-23-8[1] |
| SMILES | CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C[5] |
| InChI | InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20)[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 185-187 °C[6] |
| Solubility | Soluble to 100 mM in DMSO. Soluble to 20 mM in ethanol (B145695). Soluble in DMF at 20 mg/mL.[7] Soluble in a 1:1 solution of DMF:PBS (pH 7.2) at 0.5 mg/mL.[7] |
| Appearance | Pale yellow powder[6] |
Pharmacological Properties and Mechanism of Action
This compound's primary pharmacological effect is the inhibition of the plus-end-directed motor protein Eg5, which is essential for the formation and maintenance of the bipolar mitotic spindle.[1][2] Unlike many other anti-mitotic agents that target tubulin, this compound does not affect microtubule polymerization.[4]
Mechanism of Eg5 Inhibition
This compound acts as an allosteric inhibitor of Eg5.[2] It binds to a novel, induced-fit pocket on the motor domain, distinct from the ATP and microtubule binding sites.[2][5] This binding event triggers a conformational change in Eg5, which leads to:
-
Inhibition of ADP Release: this compound stabilizes the Eg5-ADP complex, thereby inhibiting the release of ADP, a critical step in the kinesin motor cycle.[2][8]
-
Weakened Microtubule Affinity: this compound-bound Eg5 exhibits a reduced affinity for microtubules.[1]
-
Inhibition of ATPase Activity: By slowing product release and weakening microtubule binding, this compound effectively inhibits the microtubule-stimulated ATPase activity of Eg5.[1][2]
The following diagram illustrates the proposed mechanism of Eg5 inhibition by this compound.
Caption: Allosteric inhibition of Eg5 by this compound leads to mitotic arrest.
Cellular Effects and Potency
The inhibition of Eg5 by this compound prevents the separation of centrosomes, leading to the formation of a monoastral spindle where a radial array of microtubules is surrounded by a ring of chromosomes.[3] This ultimately activates the spindle assembly checkpoint and causes cell cycle arrest in mitosis.[7] The potency of this compound varies depending on the assay and cell line.
Table 3: IC₅₀ Values of this compound
| Assay / Cell Line | IC₅₀ (µM) | Notes |
| Eg5 ATPase Activity (in vitro) | 14 | Racemic mixture[9] |
| Eg5 ATPase Activity (in vitro) | 6.1 | |
| HeLa Cells (Cell-based) | 111 ± 25 | [6] |
| MCF-7 Cells (Cell-based) | 88 ± 23 | [6] |
| HCT116 Cells (Mitotic Arrest) | EC₅₀ = 23.9 | [9] |
Experimental Protocols
Eg5 ATPase Activity Assay
This protocol is adapted from methods described in the literature to determine the effect of this compound on the ATPase activity of Eg5.[10][11]
Materials:
-
Purified Eg5 motor domain
-
Microtubules (taxol-stabilized)
-
ATPase buffer (e.g., 20 mM Pipes pH 6.8, 50 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP (containing a trace amount of [γ-³²P]ATP)
-
This compound stock solution (in DMSO)
-
Quench solution (e.g., perchloric acid)
-
Scintillation fluid
Procedure:
-
Prepare reaction mixtures containing ATPase buffer, microtubules, and varying concentrations of this compound (or DMSO for control).
-
Add the Eg5 motor domain to the reaction mixtures and incubate for a specified time at a controlled temperature (e.g., 25 °C).
-
Initiate the reaction by adding ATP.
-
At various time points, take aliquots of the reaction and stop them by adding to the quench solution.
-
Separate the released inorganic phosphate (B84403) ([³²P]Pi) from the unhydrolyzed ATP using a suitable method (e.g., charcoal binding or thin-layer chromatography).
-
Quantify the amount of [³²P]Pi using liquid scintillation counting.
-
Plot the amount of product formed over time to determine the initial velocity of the reaction.
-
Plot the initial velocities against the this compound concentration and fit the data to determine the IC₅₀ value.
Caption: A generalized workflow for determining the IC₅₀ of this compound on Eg5 ATPase activity.
Immunofluorescence Staining of Mitotic Spindles
This protocol outlines the steps to visualize the effect of this compound on mitotic spindle formation in cultured cells.[12]
Materials:
-
Cultured cells (e.g., HeLa, U2OS) grown on coverslips
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the desired concentration of this compound (e.g., 100 µM) or DMSO (control) for a sufficient time to induce mitotic arrest (e.g., 16-24 hours).
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies diluted in blocking buffer.
-
Wash the cells to remove unbound primary antibodies.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer, protected from light.
-
Wash the cells to remove unbound secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of this compound-treated cells using propidium (B1200493) iodide (PI) staining and flow cytometry.[13][14]
Materials:
-
Cultured cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
RNase A solution
-
Propidium iodide (PI) staining solution
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Harvest the cells (including any floating cells) and pellet them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Pellet the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in a solution containing RNase A and incubate to degrade RNA.
-
Add PI staining solution and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Logical Relationships in this compound's Action
The following diagram illustrates the logical progression from the molecular interaction of this compound with Eg5 to the ultimate cellular phenotype.
Caption: The cascade of events from this compound binding to cellular outcome.
Conclusion
This compound remains a cornerstone tool for dissecting the complexities of mitosis and a valuable scaffold for the design of novel Eg5 inhibitors with therapeutic potential. Its well-characterized mechanism of action, coupled with its specific cellular phenotype, provides a robust platform for further investigation into the roles of Eg5 in both normal and pathological cell division. This guide provides a comprehensive resource for researchers to effectively utilize this compound in their studies and to build upon the existing knowledge to advance the field of mitotic research and cancer drug development.
References
- 1. This compound inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. Small-molecule and mutational analysis of allosteric Eg5 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
The Impact of Monastrol on Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monastrol, a dihydropyrimidine-based small molecule, has emerged as a critical tool in cell biology and a lead compound in anticancer drug development. Its high specificity as an allosteric inhibitor of the mitotic kinesin Eg5 allows for the targeted disruption of mitotic progression without directly affecting the microtubule polymer itself. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on microtubule-associated processes, and detailed protocols for key experimental assays.
Introduction: The Role of Eg5 in Microtubule Dynamics
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. During mitosis, microtubules form the mitotic spindle, a complex apparatus responsible for the accurate segregation of chromosomes into daughter cells. The proper formation and function of the bipolar spindle are orchestrated by a host of microtubule-associated proteins (MAPs) and molecular motors.
Among these, the kinesin-5 family member, Eg5 (also known as KIF11 or KSP), plays a crucial role. Eg5 is a homotetrameric, plus-end-directed motor protein that is essential for establishing and maintaining the bipolarity of the mitotic spindle.[1][2] It functions by crosslinking antiparallel microtubules in the spindle midzone and sliding them apart, thereby pushing the spindle poles away from each other.[2] Inhibition of Eg5 function prevents the separation of centrosomes and leads to the collapse of the bipolar spindle, resulting in a characteristic "monoastral" spindle phenotype and subsequent mitotic arrest.[2][3]
This compound: A Specific Inhibitor of Eg5
This compound was identified as the first cell-permeable small molecule that specifically inhibits the mitotic machinery without directly targeting tubulin.[3] Unlike taxanes and vinca (B1221190) alkaloids, which interfere with microtubule polymerization and depolymerization, this compound's effects are mediated exclusively through its interaction with Eg5.[3] This specificity makes it an invaluable tool for studying the precise role of Eg5 in mitosis and a promising candidate for targeted cancer therapy.
Mechanism of Action: Allosteric Inhibition
This compound acts as a non-competitive, allosteric inhibitor of Eg5.[4] It binds to a specific, induced-fit pocket on the Eg5 motor domain, distinct from the ATP and microtubule binding sites.[4] This binding event locks the Eg5 motor in a state with low affinity for microtubules and inhibits its ATPase activity by slowing down the rate of ADP release.[4][5] The S-enantiomer of this compound is the more potent inhibitor of Eg5 activity.[6]
The following diagram illustrates the allosteric inhibition of Eg5 by this compound:
Quantitative Effects of this compound on Microtubule Dynamics
The interaction of this compound with Eg5 has been extensively characterized, yielding a wealth of quantitative data. These data are crucial for understanding the potency and mechanism of inhibition and for designing experiments to probe Eg5 function.
Inhibition of Eg5 ATPase Activity
This compound inhibits both the basal and microtubule-stimulated ATPase activity of Eg5. The half-maximal inhibitory concentration (IC50) varies depending on the specific Eg5 construct and the presence or absence of microtubules.
| Eg5 Construct | Condition | IC50 (µM) | Reference |
| Human Eg5 (Kinesin-5/KIF11) | - | 14 | [7][8] |
| Human Eg5-367H | + Microtubules | 6.1 ± 0.7 | [9] |
| Human Eg5 (HeLa cells) | Cell-based | 6.1 | [7] |
| Racemic this compound (in vitro) | - | ~50-60 | [10] |
| (S)-Monastrol | Basal ATPase | 1.7 | [10] |
| (R)-Monastrol | Basal ATPase | 8.2 | [10] |
| Eg5 19-359 | + Microtubules | 50 | [4] |
| Eg5 19-359 | - Microtubules | 22 | [4] |
| Eg5 2-386 | + Microtubules | 6 | [4] |
| Eg5 2-386 | - Microtubules | 16 | [4] |
Binding Affinity and Dissociation Constants
This compound affects the binding of Eg5 to microtubules. The dissociation constant (Kd) provides a measure of the affinity of Eg5 for microtubules in the presence and absence of the inhibitor.
| Parameter | Condition | Value | Reference |
| Kd (Eg5 for Microtubules) | Control | 0.07 ± 0.03 µM | [5] |
| Kd (Eg5 for Microtubules) | + S-Monastrol | 2.3 ± 0.2 µM | [5] |
| Apparent Kd (S-Monastrol for Eg5-367) | - Microtubules | ~2 µM | [5] |
| Apparent Kd (S-Monastrol for Eg5-437) | - Microtubules | ~2 µM | [5] |
| Apparent Kd (S-Monastrol for Eg5-367) | + Microtubules | 14 µM | [5] |
| Apparent Kd (S-Monastrol for Eg5-437) | + Microtubules | 4 µM | [5] |
Effects on ATPase Cycle Kinetics
This compound significantly alters the kinetics of the Eg5 ATPase cycle, primarily by slowing product release.
| Kinetic Parameter | Eg5 Construct | Control | + S-Monastrol | Reference |
| Basal ATP Turnover Rate (s⁻¹) | Eg5-367 | 0.02 | 0.001 | [5] |
| Basal ATP Turnover Rate (s⁻¹) | Eg5-437 | 0.001 | 0.0005 | [5] |
| MT-stimulated ATPase Rate (s⁻¹) | Eg5-367 | 5.3 | 1.0 | [5] |
| MT-stimulated ATPase Rate (s⁻¹) | Eg5-437 | 3.7 | 0.3 | [5] |
Experimental Protocols
To aid researchers in studying the effects of this compound on microtubule dynamics, this section provides detailed methodologies for key in vitro and cell-based assays.
In Vitro Microtubule Gliding Assay
This assay visualizes the movement of microtubules propelled by surface-adsorbed Eg5 motors and is used to assess the inhibitory effect of this compound on motor activity.
Materials:
-
Purified Eg5 motor protein
-
Anti-Eg5 antibody
-
Casein solution (e.g., 1 mg/mL)
-
Fluorescently labeled, taxol-stabilized microtubules
-
Motility buffer (e.g., BRB80, MgCl₂, ATP, ATP regeneration system)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Microscope slides and coverslips
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Chamber Preparation:
-
Construct a flow chamber using a microscope slide and a coverslip.
-
Introduce anti-Eg5 antibody into the chamber and incubate for 5 minutes.
-
Wash the chamber with buffer.
-
Block the surface with casein solution for 5 minutes.
-
Wash the chamber with buffer.
-
Introduce purified Eg5 motor protein and incubate for 5 minutes to allow binding to the antibody-coated surface.
-
Wash away unbound motor protein.
-
-
Motility Assay:
-
Introduce fluorescently labeled microtubules into the chamber and allow them to bind to the immobilized Eg5 motors.
-
Perfuse the chamber with motility buffer containing ATP and either this compound at the desired concentration or DMSO as a control.
-
-
Imaging and Analysis:
-
Immediately begin acquiring time-lapse images of the microtubules using a TIRF microscope.
-
Track the movement of individual microtubules over time using appropriate software.
-
Calculate the gliding velocity for both the this compound-treated and control conditions.
-
Microtubule Co-sedimentation Assay
This assay is used to quantify the binding of Eg5 to microtubules in the presence and absence of this compound.
Materials:
-
Purified Eg5 motor protein
-
Taxol-stabilized microtubules
-
Binding buffer (e.g., BRB80 with appropriate supplements)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Ultracentrifuge with a suitable rotor
-
SDS-PAGE equipment and reagents
Procedure:
-
Reaction Setup:
-
In separate microcentrifuge tubes, combine purified Eg5 with a fixed concentration of taxol-stabilized microtubules.
-
Add this compound to the experimental tubes to the desired final concentration. Add an equivalent volume of DMSO to the control tubes.
-
Incubate the reactions at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.[5]
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for a sufficient time (e.g., 30 minutes) to pellet the microtubules and any bound protein.[5]
-
-
Analysis:
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in a volume of buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Stain the gel (e.g., with Coomassie Blue) and quantify the amount of Eg5 in the supernatant and pellet fractions using densitometry.
-
The fraction of bound Eg5 can be calculated and used to determine the dissociation constant (Kd).
-
Steady-State ATPase Assay
This assay measures the rate of ATP hydrolysis by Eg5 in the presence of varying concentrations of this compound.
Materials:
-
Purified Eg5 motor protein
-
Taxol-stabilized microtubules (for microtubule-stimulated activity)
-
ATPase reaction buffer
-
ATP (including a radiolabeled tracer like [γ-³²P]ATP or a coupled enzymatic assay system)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Thin-layer chromatography (TLC) plates (for radiolabeled assay) or a spectrophotometer (for coupled assay)
Procedure (using radiolabeled ATP):
-
Reaction Setup:
-
Prepare reaction mixtures containing Eg5, reaction buffer, and microtubules (if measuring stimulated activity).
-
Add varying concentrations of this compound or DMSO to the reactions.
-
Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP).
-
-
Time Course and Quenching:
-
At various time points, take aliquots of the reaction and quench them (e.g., with acid) to stop the reaction.
-
-
Product Separation and Quantification:
-
Spot the quenched aliquots onto TLC plates.
-
Separate the unreacted [γ-³²P]ATP from the released [³²P]Pi using an appropriate solvent system.
-
Quantify the amount of product formed using a phosphorimager or scintillation counting.
-
-
Data Analysis:
-
Plot the amount of product formed over time to determine the initial reaction velocity.
-
Plot the velocities as a function of this compound concentration to determine the IC50 value.
-
Cellular Effects of this compound on Microtubule Dynamics
In living cells, the inhibition of Eg5 by this compound leads to a dramatic and well-characterized phenotype.
Mitotic Arrest and Monoastral Spindle Formation
The primary cellular effect of this compound is the inhibition of centrosome separation during prophase and prometaphase.[3] This results in the formation of a monoastral spindle, where a radial array of microtubules emanates from the unseparated centrosomes, surrounded by a ring of chromosomes.[3] This aberrant spindle structure activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[11]
Live-Cell Imaging of Spindle Dynamics
Live-cell imaging is a powerful technique to visualize the dynamic effects of this compound on the mitotic spindle in real-time.
Procedure:
-
Cell Culture and Transfection:
-
Culture cells that express a fluorescently tagged protein that localizes to the microtubules (e.g., GFP-tubulin) or centrosomes (e.g., GFP-centrin).
-
-
Drug Treatment and Imaging:
-
Plate the cells on a suitable imaging dish.
-
Just before or during imaging, add this compound to the culture medium at the desired concentration.
-
Acquire time-lapse images of the cells as they enter and progress through mitosis using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature, CO₂, and humidity.
-
-
Analysis:
-
Observe the failure of centrosome separation and the formation of monoastral spindles in this compound-treated cells compared to the bipolar spindle formation in control cells.
-
The dynamics of chromosome movements and microtubule organization can also be analyzed.
-
Conclusion
This compound's specific inhibition of the Eg5 motor protein provides a unique tool to dissect the complex interplay of forces that govern microtubule dynamics during mitosis. Its ability to induce mitotic arrest without directly targeting microtubules has made it a cornerstone in the study of cell division and a promising avenue for the development of novel anti-cancer therapeutics. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the multifaceted effects of this compound and the fundamental processes of microtubule organization.
References
- 1. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of the mitotic inhibitor this compound with human kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. tribioscience.com [tribioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Probing spindle assembly mechanisms with this compound, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Monastrol's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monastrol, a cell-permeable small molecule, serves as a specific and reversible inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP).[1][2][3] This inhibition disrupts the formation of a bipolar spindle, a critical structure for chromosome segregation during mitosis. Consequently, cells treated with this compound are arrested in mitosis, characterized by the formation of distinctive monoastral spindles.[2][4][5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on cell cycle progression, and detailed protocols for key experimental analyses.
Mechanism of Action
This compound allosterically inhibits the ATPase activity of Eg5.[3][7][8] Eg5 is a plus-end-directed motor protein essential for pushing the two spindle poles apart during prophase.[5] By binding to a site distinct from the ATP-binding pocket, this compound induces a conformational change in Eg5 that weakens its interaction with microtubules and slows down ADP release.[3][7] This ultimately prevents the motor from generating the outward force required for centrosome separation.[7] As a result, the duplicated centrosomes fail to separate, leading to the formation of a radial array of microtubules known as a monoastral spindle, with the chromosomes arranged in a ring around the single pole.[1][5][6]
This disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome attachment to the spindle microtubules before allowing the cell to proceed to anaphase.[5][9][10] The presence of unattached or improperly attached kinetochores in this compound-treated cells leads to the recruitment of SAC proteins, such as Mad2, to the kinetochores, which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C) and prevents the degradation of cyclin B1 and securin.[2][5][6][11] This sustained inhibition of the APC/C maintains the cell in a state of mitotic arrest.[10][12] Prolonged mitotic arrest induced by this compound can ultimately lead to apoptosis.[1][10][12]
Data Presentation
The following tables summarize the quantitative data on this compound's effects on various cell lines.
Table 1: IC50 and EC50 Values of this compound
| Cell Line | Assay Type | Value (µM) | Reference |
| - | Kinesin-5 (KIF11) Inhibition (in vitro) | 14 | [1] |
| HeLa | Eg5 ATPase Activity Inhibition | 6.1 | [1] |
| HCT116 | Mitotic Arrest (Doubling DNA content) | 1.2 | [1] |
| HCT116 | Mitotic Arrest (Phospho-histone H3) | 1.5 | [1] |
| MCF-7 | Cytotoxicity (MTT assay) | 88 ± 23 | [13] |
| HeLa | Cytotoxicity (MTT assay) | 111 ± 25 | [13] |
| U138 Glioma | Anti-proliferative | ~200 | [14] |
| C6 Glioma | Anti-proliferative | ~100 | [14] |
Table 2: this compound Concentration and Phenotypic Effects
| Cell Line | Concentration (µM) | Effect | Reference |
| BS-C-1 | 50 | >50% decrease in centrosome separation | [6] |
| BS-C-1 | 100 | Complete inhibition of centrosome separation | [4][6] |
| Ptk2 | 50 | Mad2 localization to only one of two sister kinetochores | [11] |
| HeLa | 100 | Maximal mitotic arrest | [10] |
| AGS | 100 | Induction of symmetric microtubule asters | [15] |
| HT29 | 150 | Induction of symmetric and asymmetric microtubule asters | [15][16] |
Experimental Protocols
Cell Synchronization and this compound Treatment
A double thymidine (B127349) block is a common method to synchronize cells at the G1/S boundary.[1]
Protocol:
-
Culture cells to approximately 40-50% confluency.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate for 16-18 hours.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and then add fresh culture medium.
-
Incubate for 9-10 hours.
-
Add thymidine again to a final concentration of 2 mM.
-
Incubate for another 16-18 hours.
-
To release the cells from the block, wash twice with pre-warmed PBS and add fresh medium containing either DMSO (vehicle control) or the desired concentration of this compound (e.g., 100 µM).
-
Cells will proceed synchronously through S and G2 phases and arrest in mitosis upon entering M phase in the presence of this compound.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probing spindle assembly mechanisms with this compound, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Induction of apoptosis by this compound, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of N-1 arylation of this compound on kinesin Eg5 inhibition in glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential effects of this compound in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Binding Site of Monastrol on the Eg5 Motor Protein: A Technical Guide
Abstract
The mitotic kinesin Eg5 (also known as KIF11 or KSP) is a crucial motor protein essential for the formation and maintenance of the bipolar mitotic spindle, making it a prime target for anticancer drug development. Monastrol, a small, cell-permeable dihydropyrimidine, was the first specific inhibitor of Eg5 to be identified. It induces mitotic arrest by preventing centrosome separation, leading to the formation of characteristic monoaster spindles. This technical guide provides an in-depth analysis of the this compound binding site on the Eg5 motor protein. It details the allosteric nature of the binding pocket, the mechanism of inhibition, quantitative binding and kinetic data, and the experimental protocols used to elucidate these features. This document is intended for researchers, scientists, and drug development professionals working on mitotic inhibitors and cancer therapeutics.
Introduction to Eg5 and this compound
The Role of Eg5 in Mitosis
Eg5 is a homotetrameric, plus-end-directed microtubule motor protein belonging to the kinesin-5 family.[1] Its primary function during mitosis is to establish and maintain the bipolar spindle by sliding antiparallel microtubules apart.[2] Inhibition of Eg5 function prevents the separation of centrosomes at the onset of mitosis, resulting in the collapse of the nascent bipolar spindle into a monopolar structure, or "monoaster," with chromosomes arranged radially around a central pair of unseparated centrosomes.[3][4] This activates the spindle assembly checkpoint, leading to prolonged mitotic arrest and, ultimately, apoptotic cell death in cancer cells.[3][5] Because Eg5 is primarily active during mitosis, it is an attractive target for developing selective anticancer agents that spare non-proliferating cells.[4]
This compound as a Prototypical Eg5 Inhibitor
This compound was identified in a phenotypic screen for small molecules that arrest cells in mitosis.[3] It is a reversible, cell-permeable inhibitor that specifically targets Eg5.[3][6] Unlike microtubule-targeting agents such as taxanes or vinca (B1221190) alkaloids, this compound does not affect microtubule polymerization dynamics directly.[7] Its discovery sparked significant interest in targeting Eg5 for cancer chemotherapy and has served as a lead compound for the development of numerous other Eg5 inhibitors.[7]
The Allosteric Binding Site of this compound
Location and Architecture
Structural studies, primarily through X-ray crystallography, have revealed that this compound binds to a novel allosteric site within the motor domain of Eg5.[3][8][9] This binding site is distinct and located approximately 12 Å away from the conserved nucleotide-binding pocket (the active site) and the microtubule-binding interface.[3][9][10] The pocket is a hydrophobic, induced-fit cavity formed by residues from helix α2, loop L5, and helix α3.[3][7][11]
Induced-Fit Mechanism and Key Residues
This compound binding is a classic example of an induced-fit mechanism. In the absence of the inhibitor, the binding pocket is not fully formed. Upon binding, loop L5, a structural element that interrupts helix α2, folds over the drug molecule by approximately 7 Å, creating a tight, hydrophobic enclosure.[3][7] This conformational change is a hallmark of the interaction. Mutational analysis has confirmed the importance of residues within this pocket; for instance, mutating key residues in loop L5, such as Asp130 and Leu214, can confer resistance to this compound.[12] The specificity of this compound for Eg5 is attributed to the poor conservation of amino acid side chains in this allosteric pocket among different kinesin families.[3]
Mechanism of Allosteric Inhibition
This compound acts as a non-competitive inhibitor with respect to both ATP and microtubules.[6][8][13] Its binding to the allosteric site triggers a cascade of conformational changes that are transmitted to the active site and the microtubule-binding interface, ultimately arresting the motor's mechanochemical cycle.
Impact on the Eg5 ATPase Cycle
The primary mechanism of inhibition is the slowing of product release, specifically ADP, from the nucleotide-binding pocket.[6][8][13][14] this compound stabilizes an Eg5-ADP intermediate state, forming a stable ternary complex (Eg5-ADP-Monastrol).[6][13] By trapping the motor in this state, this compound effectively inhibits the overall rate of ATP hydrolysis and prevents the motor from progressing through its cycle of microtubule attachment and detachment required for motility.
Consequence for Microtubule Interaction
The conformational changes induced by this compound binding extend to the switch II region and helix α4, which are critical components of the microtubule-binding interface.[1] This results in a weakened affinity of the Eg5 motor for microtubules during steady-state ATP turnover.[1][14] While monomeric Eg5 can still bind to microtubules in the presence of this compound, the inhibitor disrupts the interaction of dimeric Eg5 with the microtubule lattice, which is essential for its cross-linking and force-generating functions.[1]
Caption: The Eg5 ATPase cycle and the point of allosteric inhibition by this compound.
Quantitative Analysis of the Eg5-Monastrol Interaction
The interaction between this compound and Eg5 has been characterized by various quantitative biophysical and biochemical assays.
Table 1: Inhibition Constants (IC₅₀, Kᵢ, Kₔ)
| Compound | Assay Condition | Parameter | Value | Reference |
|---|---|---|---|---|
| (S)-Monastrol | Basal ATPase (hEg5-367H) | IC₅₀ | 5.2 ± 0.4 µM | [5] |
| (S)-Monastrol | MT-Stimulated ATPase (Dimeric Eg5-513) | Kₔ | 4.8 µM | [1] |
| (R)-Mon-97 | Basal ATPase | IC₅₀ | 110 nM | [15][16] |
| (S)-Mon-97 | Basal ATPase | IC₅₀ | 520 nM | [15][16] |
| (R)-Mon-97 | MT-Stimulated ATPase | IC₅₀ | 150 nM | [15][16] |
| (S)-Mon-97 | MT-Stimulated ATPase | IC₅₀ | 650 nM |[15][16] |
Table 2: Steady-State Kinetic Parameters of Dimeric Eg5-513 ATPase
| Condition | Parameter | Value | Reference |
|---|---|---|---|
| Control | kcat | 0.44 ± 0.01 s⁻¹ | [1] |
| Control | Km,ATP | 7.5 ± 0.7 µM | [1] |
| + S-Monastrol | kcat | 0.034 ± 0.001 s⁻¹ | [1] |
| + S-Monastrol | Km,ATP | 4.5 ± 0.9 µM |[1] |
Table 3: Structural Data from X-ray Crystallography
| Parameter | Description | Value | Reference |
|---|---|---|---|
| PDB ID | Eg5:ADP:this compound complex | 1Q0B | [7] |
| Resolution | Eg5:(R)-mon-97 complex | 2.70 Å | [16] |
| Binding Site Distance | Distance from this compound to nucleotide pocket | ~12 Å | [3][10] |
| Key Interactions | Distance from this compound N to E116 | 2.82 Å | [5] |
| Key Interactions | Distance from this compound O to E118 | 2.73 Å |[5] |
Experimental Protocols for Studying the Eg5-Monastrol Interaction
A variety of techniques are employed to characterize the binding and inhibitory mechanism of this compound.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the Eg5-Monastrol complex at atomic resolution. Methodology:
-
Protein Expression and Purification: The motor domain of human Eg5 (e.g., residues 1-367) is expressed in E. coli and purified using affinity and size-exclusion chromatography.[15]
-
Crystallization: The purified Eg5 protein is co-crystallized in the presence of Mg²⁺-ADP and a molar excess of this compound. Crystals are grown using vapor diffusion methods with specific precipitants.[3]
-
Data Collection and Structure Solution: Crystals are flash-frozen, and X-ray diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a known Eg5 structure as a search model and refined to yield the final atomic coordinates.[3][16]
ATPase Activity Assays
Objective: To measure the rate of ATP hydrolysis by Eg5 and determine the inhibitory potency (IC₅₀) of this compound. Methodology (NADH-Coupled Assay):
-
Reaction Mixture: The assay is performed in a buffer containing purified Eg5, microtubules (taxol-stabilized), ATP, and an ATP-regenerating system (pyruvate kinase and lactate (B86563) dehydrogenase) with phosphoenolpyruvate (B93156) and NADH.[12]
-
Measurement: The hydrolysis of ATP to ADP is coupled to the oxidation of NADH to NAD⁺, which is monitored as a decrease in absorbance at 340 nm using a spectrophotometer.[11]
-
Data Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. To determine the IC₅₀, the assay is performed with a fixed concentration of Eg5 and ATP and varying concentrations of the inhibitor.[12] An alternative is the ADP Hunter™ Plus assay, which is a fluorescence-based method.[17]
Site-Directed Mutagenesis
Objective: To identify key amino acid residues involved in this compound binding and inhibition. Methodology:
-
Mutation Design: Based on the crystal structure, residues in the putative binding pocket are selected for mutation (e.g., to alanine (B10760859) or to residues found in this compound-insensitive kinesins).[3][12]
-
Mutagenesis: Point mutations are introduced into the Eg5 expression plasmid using PCR-based methods.
-
Functional Analysis: The mutant Eg5 proteins are expressed, purified, and characterized using ATPase activity assays to determine their catalytic activity (kcat, K₀.₅MT) and their sensitivity to this compound (IC₅₀).[12] A significant increase in the IC₅₀ value for a mutant indicates that the mutated residue is critical for inhibitor binding.[12]
Caption: A typical experimental workflow for characterizing an Eg5 inhibitor like this compound.
Specificity and Drug Development Implications
Basis for Specificity
The high specificity of this compound for Eg5 over other human kinesins is a direct result of the unique, non-conserved nature of its allosteric binding pocket.[3] Many other kinesins lack the specific hydrophobic residues and the flexible loop L5 structure required to form the induced-fit pocket.[3] This has been confirmed by testing this compound against a panel of other kinesins, where it showed no significant inhibitory effect.[6][13]
Stereospecificity of Inhibition
The this compound-Eg5 interaction is stereospecific. The (S)-enantiomer of this compound is substantially more potent at inhibiting Eg5's ATPase activity and inducing mitotic arrest than the (R)-enantiomer.[6][8][13] This highlights the precise three-dimensional complementarity between the inhibitor and its binding pocket. Interestingly, this stereopreference can be reversed with chemical modifications. A keto-derivative of this compound, mon-97, surprisingly shows higher activity with its (R)-enantiomer, which was confirmed by crystallography.[15][16] This finding broadens the scope for the rational design of new Eg5 inhibitors.
This compound as a Lead Compound and Resistance
This compound's discovery validated Eg5 as a druggable target and established the feasibility of allosteric inhibition. It has served as the foundation for the development of more potent, second-generation inhibitors, some of which have entered clinical trials.[7] Understanding the this compound binding site is also crucial for predicting and overcoming potential drug resistance, which can arise from mutations in the allosteric pocket that reduce inhibitor binding affinity without compromising the motor's essential function.[5][12]
Caption: Logical relationship between binding site conservation and inhibitor specificity.
Conclusion
The interaction between this compound and the Eg5 motor protein is a paradigm of allosteric enzyme inhibition. This compound targets a unique, inducible pocket on the motor domain, remote from the active site, to trap the enzyme in an inactive, ADP-bound state with low affinity for microtubules. The structural and biochemical characterization of this binding site has not only explained this compound's mechanism and specificity but has also provided a critical blueprint for the structure-based design of novel anticancer therapeutics. Further exploration of this and other allosteric sites on Eg5 will continue to fuel the development of next-generation mitotic inhibitors.
References
- 1. A structural model for this compound inhibition of dimeric kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule and mutational analysis of allosteric Eg5 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Interaction of the mitotic inhibitor this compound with human kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agscientific.com [agscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. rcsb.org [rcsb.org]
- 17. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Reversibility of Monastrol's Inhibitory Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monastrol, a small, cell-permeable molecule, is a well-characterized inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP).[1][2] Eg5 is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle, playing a crucial role in separating centrosomes during prophase.[1] Inhibition of Eg5 by this compound leads to a characteristic mitotic arrest, where cells form monoastral spindles—a radial array of microtubules surrounding a single centrosome with a ring of chromosomes.[3][4] A key feature of this compound's interaction with Eg5 is its reversibility.[3][5][6] This technical guide provides an in-depth analysis of the reversible nature of this compound's inhibitory effects, presenting quantitative data, detailed experimental protocols for assessing reversibility, and diagrams of the pertinent molecular pathways and experimental workflows.
Mechanism of Reversible Inhibition
This compound acts as a specific, allosteric inhibitor of Eg5.[7] It does not compete with ATP for binding to the motor domain.[5] Instead, it binds to a novel, induced-fit pocket on the Eg5 motor domain, which is formed by loop L5.[2][8] This binding event stabilizes a conformational state of Eg5 that has a lower affinity for microtubules and alters the ATPase cycle.[1][9]
The inhibitory action of this compound is characterized by the formation of an Eg5-ADP-Monastrol ternary complex, which slows down the release of ADP from the motor domain.[5] This effectively traps Eg5 in a state that is weakly bound to microtubules, preventing it from generating the outward force necessary to push the spindle poles apart.[1][10] The non-covalent nature of the interaction between this compound and Eg5 is the basis for the reversibility of its inhibitory effects. Upon removal of this compound from the cellular environment, the equilibrium shifts, leading to the dissociation of the inhibitor from Eg5 and the restoration of the motor protein's function.[3]
Quantitative Analysis of this compound's Reversibility
The inhibitory effects of this compound on Eg5 ATPase activity and cell cycle progression have been quantified in numerous studies. The following tables summarize key quantitative data related to its potency and the reversal of its effects.
| Parameter | Eg5 Construct | Condition | Value | Reference |
| IC50 | Human Eg5 | Basal ATPase Activity | 1.0 µM | [11][12] |
| Human Eg5 | Microtubule-activated ATPase Activity | 140 nM | [11][12] | |
| HeLa Cells | Mitotic Arrest | 700 nM | [11][12] | |
| HeLa Cells | Inhibition of Eg5 ATPase activity | 6.1 µM | [4] | |
| EC50 | HCT116 Cells | Mitotic Arrest (DNA content) | 1.2 µM | [4] |
| HCT116 Cells | Mitotic Arrest (phospho-histone H3) | 1.5 µM | [4] | |
| Kd,S | Monomeric Eg5 (Eg5–367) | Basal ATPase Activity | ~2 µM | [1] |
| Monomeric Eg5 (Eg5–437) | Basal ATPase Activity | ~2 µM | [1] | |
| Monomeric Eg5 (Eg5–367) | Microtubule-activated ATPase Activity | 14 µM | [1] | |
| Monomeric Eg5 (Eg5–437) | Microtubule-activated ATPase Activity | 4 µM | [1] | |
| Kd,Mt | Monomeric Eg5 (Eg5–437) | No S-Monastrol | 0.07 ± 0.03 µM | [1] |
| Monomeric Eg5 (Eg5–437) | With S-Monastrol (150 µM) | 2.3 ± 0.2 µM | [1] |
Table 1: In Vitro and Cell-Based Potency of this compound. This table summarizes the half-maximal inhibitory (IC50) and effective (EC50) concentrations of this compound for Eg5 ATPase activity and mitotic arrest in different experimental systems. The dissociation constants (Kd,S and Kd,Mt) indicate the affinity of this compound for Eg5 and the effect of this compound on Eg5's affinity for microtubules.
Experimental Protocols for Assessing Reversibility
The reversibility of this compound's effects can be demonstrated through various in vitro and cell-based assays.
This compound Washout and Mitotic Recovery Assay
This cell-based assay is the most direct method to demonstrate the reversibility of this compound-induced mitotic arrest.
Objective: To observe the reversal of the monoastral spindle phenotype and the progression through mitosis after the removal of this compound.
Materials:
-
BS-C-1 cells (or other suitable adherent cell line)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound (e.g., 100 µM stock in DMSO)
-
Nocodazole (B1683961) (optional, as a control for an inhibitor with different reversibility characteristics)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst stain for DNA
-
Coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Seed BS-C-1 cells on coverslips in a petri dish and culture until they reach 50-70% confluency.
-
Treat the cells with 100 µM this compound in complete growth medium for 4 hours to induce mitotic arrest.[3] As a control, treat a separate set of cells with a mitotic inhibitor that has different reversibility kinetics, such as nocodazole (e.g., 2 µM for 4 hours).[3]
-
Washout: After the 4-hour incubation, remove the this compound-containing medium.
-
Wash the cells three times with pre-warmed, drug-free complete growth medium to ensure complete removal of the inhibitor.
-
Add fresh, drug-free complete growth medium to the cells.
-
Time-course analysis: Fix cells at various time points after the washout (e.g., 0, 15, 30, 60, and 120 minutes).
-
Immunofluorescence Staining: a. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Wash three times with PBS. c. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes. d. Wash three times with PBS. e. Block with 1% BSA in PBS for 30 minutes. f. Incubate with primary antibodies (e.g., anti-α-tubulin to visualize the spindle and anti-γ-tubulin for centrosomes) for 1 hour at room temperature. g. Wash three times with PBS. h. Incubate with fluorescently labeled secondary antibodies and a DNA stain (DAPI or Hoechst) for 1 hour at room temperature, protected from light. i. Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
Microscopy and Analysis: a. Image the cells using a fluorescence microscope. b. For each time point, count the percentage of mitotic cells exhibiting monoastral spindles, bipolar spindles, anaphase, and telophase. c. A rapid decrease in the percentage of cells with monoastral spindles and a corresponding increase in cells with bipolar spindles, followed by progression through anaphase and telophase, demonstrates the reversibility of the this compound-induced arrest.[3]
In Vitro Microtubule-Gliding Assay
This assay directly assesses the recovery of Eg5 motor activity after the removal of this compound.
Objective: To measure the restoration of microtubule gliding driven by Eg5 motors upon removal of this compound.
Materials:
-
Purified, recombinant Eg5 motor domains
-
Taxol-stabilized, fluorescently labeled microtubules
-
Motility buffer (e.g., BRB80 buffer supplemented with ATP, an ATP regeneration system, and an oxygen scavenger system)
-
This compound
-
Flow cell chamber
-
Total internal reflection fluorescence (TIRF) microscope
Procedure:
-
Prepare a flow cell chamber by coating the surface with Eg5 motors.
-
Introduce fluorescently labeled microtubules into the chamber.
-
In the presence of ATP, observe microtubule gliding propelled by the surface-adhered Eg5 motors using TIRF microscopy.
-
Introduce this compound into the flow cell at a concentration known to inhibit motility. Observe the cessation or significant reduction of microtubule gliding.
-
Washout: Perfuse the flow cell with motility buffer lacking this compound to wash out the inhibitor.
-
Observe the resumption of microtubule gliding. The rate of recovery of gliding velocity can be quantified to determine the kinetics of this compound dissociation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and the experimental workflow for assessing its reversibility.
Caption: Mechanism of this compound's reversible inhibition of Eg5.
Caption: Experimental workflow for a this compound washout assay.
Conclusion
The inhibitory effects of this compound on the mitotic kinesin Eg5 are unequivocally reversible. This property stems from the non-covalent, allosteric binding of the molecule to the motor protein. The reversibility of this compound has been demonstrated through both cell-based washout experiments, which show the rapid recovery of bipolar spindle formation and progression through mitosis, and in vitro motility assays. This characteristic makes this compound a valuable tool for the temporal dissection of mitotic events and a foundational compound in the development of Eg5 inhibitors for therapeutic applications. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers studying the mechanism of this compound and other mitotic inhibitors.
References
- 1. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule and mutational analysis of allosteric Eg5 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Interaction of the mitotic inhibitor this compound with human kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential effects of this compound in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A pathway of structural changes produced by this compound binding to Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereospecific Inhibition of Mitotic Kinesin Eg5: A Comparative Analysis of S- and R-Monastrol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The mitotic kinesin Eg5 (also known as KIF11 or KSP) represents a compelling target in oncology due to its essential role in the formation of a bipolar spindle during mitosis. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it an attractive alternative to tubulin-targeting agents. Monastrol, a small molecule inhibitor of Eg5, exists as a racemic mixture of two enantiomers, (S)- and (R)-monastrol. This technical guide provides a comprehensive analysis of the differential activity of these enantiomers, highlighting the superior potency of the S-enantiomer. We present a compilation of quantitative data, detailed experimental protocols for assessing Eg5 activity, and visual diagrams of the relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of cancer biology and drug discovery.
Introduction
Mitosis is a fundamental process of cell division that ensures the faithful segregation of chromosomes into two daughter cells. The formation of a bipolar mitotic spindle is a prerequisite for this process, and it is orchestrated by a complex interplay of microtubule dynamics and motor proteins. Kinesin-5 family members, such as Eg5, are plus-end-directed microtubule motors that are critical for establishing and maintaining spindle bipolarity by sliding antiparallel microtubules apart.[1] The specific inhibition of Eg5 disrupts this process, leading to the formation of characteristic monoastral spindles and subsequent cell cycle arrest in mitosis.[2][3]
This compound was the first identified small molecule inhibitor of Eg5.[4] It acts through an allosteric mechanism, binding to a site distinct from the ATP- and microtubule-binding sites on the Eg5 motor domain.[3] This binding event inhibits the release of ADP from the motor domain, thereby trapping Eg5 in a state that is weakly bound to microtubules and unable to generate force.[3][5] Crucially, the inhibitory activity of this compound is stereospecific, with the S-enantiomer demonstrating significantly greater potency than the R-enantiomer.[3][6] This guide delves into the specifics of this differential activity, providing quantitative data and detailed methodologies for its characterization.
Quantitative Comparison of S- and R-Monastrol Activity
The inhibitory potency of the S- and R-enantiomers of this compound has been evaluated using both in vitro biochemical assays and cell-based assays. The data consistently demonstrates the superior activity of the S-enantiomer.
| Assay Type | Enantiomer | IC50 Value (µM) | Reference |
| Basal Eg5 ATPase Activity | (S)-Monastrol | 1.7 | [6] |
| (R)-Monastrol | 8.2 | [6] | |
| Microtubule-Activated Eg5 ATPase Activity | (S)-Monastrol | 5 | [7] |
| (R)-Monastrol | 120 | [7] | |
| Cell-Based Mitotic Arrest (HeLa cells) | (S)-Monastrol | 25 | [7] |
| Racemic this compound | 50 | [7] |
Table 1: Comparison of IC50 values for S- and R-enantiomers of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of the this compound enantiomers in different experimental setups. The lower IC50 value for the S-enantiomer indicates its higher potency in inhibiting Eg5.
Experimental Protocols
Eg5 ATPase Activity Assay (NADH-Coupled Assay)
This protocol describes a continuous, spectrophotometric assay to measure the ATPase activity of Eg5 by coupling the production of ADP to the oxidation of NADH.
Principle: The ADP produced by Eg5's ATPase activity is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, a process that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified Eg5 enzyme
-
Assay Buffer: 25mM ACES/KOH (pH 6.9), 2mM Mg-acetate, 2mM EGTA, 0.1mM EDTA, 1mM β-mercaptoethanol
-
ATP solution (e.g., 100 mM stock)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
S- and R-monastrol stock solutions (in DMSO)
-
Microtubules (for activated assay, stabilized with paclitaxel)
-
384-well clear polystyrene microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing assay buffer, PEP, NADH, PK, and LDH. The final concentrations in the assay should be optimized but typical ranges are 1-2 mM PEP, 0.2-0.4 mM NADH, 20-40 U/mL PK, and 30-60 U/mL LDH.
-
Prepare Inhibitor Dilutions: Perform serial dilutions of S- and R-monastrol in DMSO. Add a consistent, small volume of the diluted inhibitors or DMSO (vehicle control) to the wells of the microplate.
-
Add Eg5 and Microtubules (if applicable): Add the purified Eg5 enzyme to the wells. For the microtubule-activated assay, add paclitaxel-stabilized microtubules to the reaction mixture. Incubate briefly at room temperature.
-
Initiate Reaction: Add ATP to each well to initiate the ATPase reaction. The final ATP concentration should be at or near the Km for Eg5.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a plate reader.
-
Data Analysis: Calculate the rate of ATP hydrolysis from the linear phase of the absorbance decay. Plot the rate of ATP hydrolysis against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[8]
Mitotic Arrest Assay (Immunofluorescence)
This protocol describes a cell-based assay to visualize and quantify the induction of mitotic arrest and the formation of monopolar spindles following treatment with this compound enantiomers.
Principle: Actively dividing cells are treated with the inhibitors. Inhibition of Eg5 prevents centrosome separation, leading to the formation of a monopolar spindle, which can be visualized by immunofluorescence staining of microtubules and chromosomes.
Materials:
-
HeLa or other suitable cancer cell line
-
Cell culture medium and supplements
-
Coverslips
-
S- and R-monastrol stock solutions (in DMSO)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% BSA or normal goat serum in PBS
-
Primary antibody: anti-α-tubulin antibody (to visualize microtubules)
-
Secondary antibody: Fluorescently labeled secondary antibody against the primary antibody's host species
-
Nuclear stain: DAPI or Hoechst 33342
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere and grow for 24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of S- and R-monastrol or DMSO (vehicle control). A typical concentration range to test for this compound is 10-100 µM. Incubate for a period sufficient to allow a significant portion of the cells to enter mitosis (e.g., 16-24 hours).[6]
-
Fixation: Gently wash the cells with PBS and then fix them with either 4% PFA for 10-15 minutes at room temperature or ice-cold methanol for 5-10 minutes at -20°C.
-
Permeabilization (if PFA-fixed): If using PFA fixation, wash with PBS and then permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash with PBS and then incubate the cells in Blocking Buffer for at least 30 minutes to reduce non-specific antibody binding.
-
Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells with PBS and then incubate with a nuclear stain like DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using antifade mounting medium. Visualize the cells using a fluorescence microscope.
-
Data Analysis: Quantify the percentage of mitotic cells exhibiting a monopolar spindle phenotype at each inhibitor concentration.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Molecular pathway of Eg5 inhibition by this compound leading to mitotic arrest.
Caption: Experimental workflow for the NADH-coupled Eg5 ATPase assay.
Caption: Experimental workflow for the immunofluorescence-based mitotic arrest assay.
Conclusion
The stereospecificity of this compound's interaction with Eg5 underscores the importance of considering chirality in drug design and development. The S-enantiomer is a significantly more potent inhibitor of Eg5 than the R-enantiomer, a fact that should be leveraged in the design of novel, more effective anti-mitotic agents. The detailed experimental protocols and illustrative diagrams provided in this guide offer a practical resource for researchers aiming to investigate Eg5 inhibition and explore the therapeutic potential of targeting this key mitotic kinesin. Further research into the structural basis of the differential binding of the this compound enantiomers to Eg5 will undoubtedly pave the way for the development of next-generation Eg5 inhibitors with improved efficacy and specificity for cancer therapy.
References
- 1. Mechanistic Analysis of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optical Control of Mitosis with a Photoswitchable Eg5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cornellpharmacology.org [cornellpharmacology.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Monastrol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monastrol is a cell-permeable small molecule that acts as a specific and reversible inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for the formation and maintenance of the bipolar spindle during mitosis.[1][2][3] By allosterically inhibiting the ATPase activity of Eg5, this compound prevents the separation of centrosomes, leading to cell cycle arrest in mitosis with the characteristic phenotype of monoastral spindles—a radial array of microtubules surrounded by a ring of chromosomes.[2][4][5] This targeted disruption of the mitotic machinery without affecting microtubule polymerization makes this compound a valuable tool for studying mitotic mechanisms and a potential lead compound in the development of anticancer therapeutics.[6][7][8]
Mechanism of Action
This compound binds to a specific allosteric site on the Eg5 motor domain, which is distinct from the ATP-binding pocket.[1][7] This binding event induces a conformational change that inhibits the ATPase activity of Eg5.[2][7] The inhibition of Eg5's motor function prevents it from pushing the two spindle poles apart, a crucial step in the formation of a bipolar spindle.[2] Consequently, cells treated with this compound are unable to progress to metaphase and anaphase, resulting in mitotic arrest.[4][5] This arrest often triggers the spindle assembly checkpoint, which can ultimately lead to apoptosis in some cell lines.[4][6]
Data Presentation
The following tables summarize quantitative data on the effects of this compound in various cell culture experiments.
Table 1: Effective Concentrations and IC50/EC50 Values of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| HeLa | Functional Assay (Eg5 ATPase activity) | IC50 | 6.1 µM | [4] |
| HCT116 | Cell Cycle Assay (Mitotic Arrest - Doubled DNA content) | EC50 | 1.2 µM | [4] |
| HCT116 | Cell Cycle Assay (Increase in phospho-histone H3) | EC50 | 1.5 µM | [4] |
| Human Eg5/KSP (in vitro) | Kinesin ATPase Activity | IC50 | 14 µM | [4] |
| HeLa | Cytotoxicity (MTT Assay) | IC50 (4c analogue) | 98 ± 19 µg/ml | [8] |
| HeLa | Cytotoxicity (MTT Assay) | IC50 (4f analogue) | 339 ± 23 µg/ml | [8] |
| HeLa | Cytotoxicity (MTT Assay) | IC50 (4b analogue) | 301 ± 22 µg/ml | [8] |
Table 2: Effects of this compound on Cell Cycle and Viability
| Cell Line | Concentration | Treatment Time | Effect | Reference |
| BS-C-1 | 100 µM | 4 hours | Saturating dose for monoastral spindle formation | [5] |
| BS-C-1 | 100 µM | Up to 12 hours | Persistent mitotic arrest | [5] |
| HeLa | 100 µmol/L | 24 hours | Accumulation of rounded, mitotically arrested cells | [9] |
| MCF-7 | Not specified | Not specified | Decreased cell viability | [10] |
| HB4a | 100 µM | Not specified | Decrease in cell proliferation | [10] |
| AGS | 100 µM | 2 days | ~80% decrease in cell number | [11] |
| HepG2 | 100 µM | 2 days | ~80% decrease in cell number | [11] |
| Lovo | 100 µM | 2 days | ~60% decrease in cell number | [11] |
| Du145 | 100 µM | 2 days | ~30% decrease in cell number | [11] |
| HT29 | 100 µM | 2 days | ~30% decrease in cell number | [11] |
Experimental Protocols
Protocol 1: Induction of Mitotic Arrest with this compound
This protocol describes a general procedure for treating cultured cells with this compound to induce mitotic arrest.
Materials:
-
Cultured cells (e.g., HeLa, BS-C-1)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
DNA stain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells onto appropriate culture vessels (e.g., coverslips in a multi-well plate for imaging) at a density that will result in 50-70% confluency at the time of treatment. Culture the cells for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare the desired final concentration of this compound by diluting the stock solution in complete culture medium. A common working concentration is 100 µM.[5][12] For a negative control, prepare a medium with an equivalent volume of DMSO.
-
Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium or the control medium. Incubate the cells for a specified period, typically ranging from 4 to 24 hours, to induce mitotic arrest.[5][12]
-
Fixation: After incubation, remove the medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Nuclear Staining: Incubate the cells with a DNA stain (e.g., 300 nM DAPI in PBS) for 5 minutes at room temperature to visualize the chromosomes.
-
Mounting and Imaging: Rinse the coverslips with PBS and mount them onto glass slides using an antifade mounting medium. Visualize the cells using a fluorescence microscope to observe the formation of monoastral spindles and condensed chromosomes, characteristic of this compound-induced mitotic arrest.
Protocol 2: Immunofluorescence Staining of Monopolar Spindles
This protocol outlines the procedure for visualizing the monoastral spindles induced by this compound treatment through immunofluorescence staining of microtubules and centrosomes.[12]
Materials:
-
Cells treated with this compound as described in Protocol 1
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol.[12]
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS (only for PFA-fixed cells)
-
Blocking Buffer: 1-5% BSA or normal serum in PBS
-
Primary Antibodies:
-
Fluorescently Labeled Secondary Antibodies:
-
Anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 594)
-
-
DAPI solution (e.g., 300 nM in PBS)[12]
-
Antifade mounting medium
Procedure:
-
Cell Treatment and Fixation: Follow steps 1-4 of Protocol 1 to treat cells with this compound and fix them.
-
Permeabilization (for PFA-fixed cells): If cells were fixed with PFA, incubate them with Permeabilization Buffer for 10 minutes at room temperature, followed by three washes with PBS.[12]
-
Blocking: To reduce non-specific antibody binding, incubate the cells in Blocking Buffer for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-α-tubulin and anti-γ-tubulin) in Blocking Buffer. Add the primary antibody solution to the coverslips and incubate overnight at 4°C in a humidified chamber.[12]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[12]
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[12]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[12]
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature.[12]
-
Mounting and Imaging: Rinse the coverslips once with PBS and mount them onto glass slides using an antifade mounting medium.[12] Visualize the stained cells using a fluorescence or confocal microscope. Monoastral spindles will appear as a radial array of microtubules (α-tubulin staining) originating from a single point (γ-tubulin staining), with condensed chromosomes (DAPI staining) arranged in a ring around the aster.
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 100 µM) and a vehicle control (DMSO) for a desired time point (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach them using a gentle, non-enzymatic cell dissociation solution to minimize membrane damage. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in cold PBS and centrifuge again. Repeat this wash step.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: Mechanism of this compound action, leading to mitotic arrest.
Caption: General experimental workflow for using this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by this compound, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and molecular modeling of six novel this compound analogues: evaluation of cytotoxicity and kinesin inhibitory activity against HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antiproliferative activity of this compound in human adenocarcinoma (MCF-7) and non-tumor (HB4a) breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Determining the Optimal Concentration of Monastrol for Mitotic Arrest: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monastrol is a cell-permeable small molecule that serves as a specific and reversible inhibitor of the mitotic kinesin Eg5 (also known as KIF11).[1][2][3] This motor protein is essential for the formation and maintenance of the bipolar spindle during mitosis.[2] Inhibition of Eg5 by this compound leads to a mitotic arrest characterized by the formation of monoastral spindles, where a radial array of microtubules is surrounded by a ring of chromosomes.[4][5] This unique phenotype makes this compound a valuable tool for studying mitotic mechanisms, the spindle assembly checkpoint, and for identifying potential anti-cancer therapeutics.[6] This document provides detailed protocols for determining the optimal concentration of this compound for inducing mitotic arrest, assessing its effects on the cell cycle, and visualizing its characteristic impact on spindle morphology.
Introduction
The fidelity of chromosome segregation during mitosis is ensured by a complex and dynamic structure called the mitotic spindle. The kinesin-5 motor protein, Eg5, plays a crucial role in this process by sliding antiparallel microtubules apart, thereby establishing and maintaining spindle bipolarity. This compound specifically targets Eg5, inhibiting its ATPase activity through an allosteric site, which in turn prevents centrosome separation and leads to the collapse of the bipolar spindle into a monoaster.[2][7] Unlike other anti-mitotic agents that target tubulin, this compound's specific mechanism of action provides a more targeted approach to studying the intricacies of mitosis.[4] Determining the optimal concentration of this compound is critical for achieving a potent mitotic arrest without inducing significant cytotoxicity or off-target effects. This application note outlines the necessary experimental procedures to identify this optimal concentration for your specific cell line and experimental goals.
Mechanism of Action
This compound treatment of dividing cells results in spindle collapse and cell cycle arrest with a monoastral spindle, a phenotype similar to that observed with anti-Eg5 antibody inhibition.[2] This arrest is mediated by the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to enter anaphase.[4][5] In this compound-treated cells, the resulting syntelic attachment of sister kinetochores to microtubules emanating from the single spindle pole activates the SAC, leading to the recruitment of checkpoint proteins like Mad2 to the kinetochores and a subsequent block in mitotic progression.[4][8]
Quantitative Data Summary
The optimal concentration of this compound can vary significantly between cell lines. The following tables summarize reported effective concentrations and IC50 values from the literature. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Table 1: Effective Concentrations of this compound for Mitotic Arrest in Various Cell Lines
| Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| BS-C-1 | 100 | 4 hours | Saturating dose for monoastral spindle formation | [4][9] |
| Ptk2 | 50 | Not Specified | >50% reduction in centrosome separation | [4] |
| HeLa | 6.1 (IC50) | 12 hours | Inhibition of Eg5 ATPase activity | [3] |
| HCT116 | 1.2 (EC50) | Not Specified | Mitotic arrest (doubling of DNA content) | [3] |
| HCT116 | 1.5 (EC50) | Not Specified | Increase in phospho-histone H3 | [3] |
| U138 | 200 | 24 hours | G2/M arrest | [10] |
| C6 | 100 | 24 hours | G2/M arrest | [10] |
Table 2: In Vitro Inhibition of Eg5 by this compound
| Parameter | Value | Conditions | Reference |
| IC50 | 14 µM | Kinesin-5 (KIF11) inhibition | [3] |
| Kd,S (basal ATPase) | ~2 µM | Monomeric Eg5 motors (Eg5-367 and Eg5-437) | [2] |
| Kd,S (microtubule-stimulated ATPase) | 13.8 ± 1.0 µM (Eg5-367) | Monomeric Eg5 motors | [2] |
| Kd,S (microtubule-stimulated ATPase) | 4.0 ± 0.4 µM (Eg5-437) | Monomeric Eg5 motors | [2] |
Experimental Protocols
The following protocols provide a framework for determining the optimal this compound concentration and assessing its effects.
Protocol 1: Dose-Response Determination of this compound for Mitotic Arrest
This protocol is designed to identify the minimal concentration of this compound required to induce a significant mitotic arrest, characterized by the formation of monoastral spindles.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
This compound Treatment: Prepare a series of this compound dilutions in complete culture medium. A suggested starting range is 10, 25, 50, 100, and 200 µM. Include a DMSO-only control. Replace the medium in the wells with the this compound-containing medium and incubate for a predetermined time (e.g., 4 to 16 hours).
-
Fixation:
-
Paraformaldehyde fixation: Aspirate the medium, wash twice with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Methanol (B129727) fixation: Aspirate the medium and fix with ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization: Wash the fixed cells three times with PBS. If using paraformaldehyde fixation, permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBS for 30-60 minutes.
-
Immunostaining:
-
Incubate with anti-α-tubulin primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody and a DNA stain (DAPI or Hoechst) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Microscopy and Analysis:
-
Image the cells using a fluorescence microscope.
-
For each concentration, count at least 200 mitotic cells and categorize them as having either a bipolar spindle or a monoastral spindle.
-
Plot the percentage of mitotic cells with monoastral spindles as a function of this compound concentration. The optimal concentration is typically the lowest concentration that yields the maximum percentage of monoastral spindles.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells arrested in the G2/M phase of the cell cycle following this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the determined optimal concentration of this compound and a DMSO control for the desired time (e.g., 16-24 hours).
-
Cell Harvest:
-
Collect the culture medium (which may contain detached mitotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Pellet the fixed cells by centrifugation.
-
Wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Gate on the single-cell population and analyze the DNA content histogram.
-
Quantify the percentage of cells in the G2/M phase (with 4N DNA content). An increase in the G2/M population in this compound-treated cells compared to the control indicates mitotic arrest.
-
Reversibility of this compound-induced Mitotic Arrest
A key feature of this compound is the rapid reversibility of its effects.[4][5] To assess this, cells can be arrested with this compound, followed by a washout of the drug and subsequent analysis of their progression through mitosis.
Protocol 3: Assessing the Reversibility of Mitotic Arrest
-
Arrest Cells: Treat cells with the optimal concentration of this compound for a sufficient time to induce a high percentage of mitotic arrest (e.g., 4 hours).
-
Washout: Aspirate the this compound-containing medium, wash the cells three times with pre-warmed fresh medium, and then add fresh medium to the cells.
-
Time-course Analysis: At various time points after washout (e.g., 0, 15, 30, 60, and 120 minutes), fix and process the cells for immunofluorescence as described in Protocol 1.
-
Analysis: Quantify the percentage of cells in different mitotic stages (monoastral, bipolar, anaphase, telophase) at each time point. A successful reversal will show a decrease in the monoastral population and a corresponding increase in bipolar spindles, followed by cells progressing into anaphase and telophase.[4]
Conclusion
This compound is a powerful tool for cell biology research, offering a specific mechanism to arrest cells in mitosis. By following the protocols outlined in this application note, researchers can effectively determine the optimal concentration of this compound for their specific experimental needs, enabling detailed studies of mitotic spindle formation, the spindle assembly checkpoint, and the development of novel anti-cancer strategies targeting Eg5.
References
- 1. agscientific.com [agscientific.com]
- 2. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing spindle assembly mechanisms with this compound, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by this compound, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
- 10. Effect of N-1 arylation of this compound on kinesin Eg5 inhibition in glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Monastrol Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation and use of Monastrol stock solutions in various in vitro assays. This compound is a cell-permeable small molecule that specifically inhibits the mitotic kinesin Eg5, a motor protein essential for the formation and maintenance of the bipolar spindle during mitosis. Its application in research is pivotal for studying cell cycle progression, mitotic mechanisms, and for screening potential anticancer therapeutics.
Quantitative Data Summary
For ease of reference and comparison, the following tables summarize the key quantitative data for this compound.
Table 1: this compound Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂O₃S |
| Molecular Weight | 292.35 g/mol [1] |
| Appearance | Crystalline solid[2] |
Table 2: this compound Solubility in Common Solvents
| Solvent | Solubility |
| DMSO | ≥ 33 mg/mL (112.88 mM)[1], up to 25 mg/mL[3], 14 mg/mL[2], 100 mM[4][5], 58 mg/mL (198.39 mM)[6] |
| Ethanol | up to 25 mg/mL[3], approx. 1 mg/mL[2], 20 mM[4][5] |
| Dimethyl formamide (B127407) (DMF) | approx. 20 mg/mL[2] |
| Water | Insoluble[6] |
| 1:1 DMF:PBS (pH 7.2) | approx. 0.5 mg/mL[2] |
Table 3: Recommended Storage and Stability
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 4 years[2][7] |
| 4°C | 2 years[1] | |
| Stock Solution in DMSO or Ethanol | -20°C | Up to 1 month[3] |
| -80°C | 6 months to 1 year[1][6] | |
| Aqueous Solution | Not Recommended for Storage | Use within one day[2] |
Table 4: Typical Working Concentrations for In Vitro Assays
| Assay Type | Cell Line | Concentration Range |
| Cytotoxicity/Antiproliferative Assays | MCF-7 | 5 - 100 µM[1] |
| Mitotic Arrest Analysis | BS-C-1 | 100 µM[6][8] |
| Eg5 ATPase Activity Inhibition | HeLa | IC₅₀ = 6.1 µM[6] |
| Cell Cycle Analysis | HCT116 | EC₅₀ = 1.2 - 1.5 µM[6] |
| Meiotic Spindle Analysis | Mouse Oocytes | 15 - 45 µg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.92 mg of this compound (Molecular Weight = 292.35 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For a 10 mM stock, add 1 mL of DMSO to 2.92 mg of this compound.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][3][6]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 100 µM, you will need to add 10 µL of the 10 mM stock solution (a 1:100 dilution).
-
Prepare Intermediate Dilution (Optional but Recommended): To ensure accurate and homogenous mixing, it is good practice to prepare an intermediate dilution. For instance, first dilute the 10 mM stock 1:10 in culture medium to create a 1 mM solution, and then perform the final dilution.
-
Prepare Final Working Solution: Add the calculated volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium. Mix gently by pipetting up and down or by inverting the tube several times.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is crucial to account for any effects of the solvent on the cells. A typical final DMSO concentration in cell-based assays should be kept low, generally below 0.5%.[1]
-
Apply to Cells: Immediately add the this compound-containing medium (and vehicle control medium) to your cell cultures.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its use in in vitro assays.
Caption: this compound inhibits the Eg5 kinesin, leading to mitotic arrest.
Caption: Workflow for preparing and using this compound stock solution.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tribioscience.com [tribioscience.com]
- 4. This compound | Kinesin | Tocris Bioscience [tocris.com]
- 5. bio-techne.com [bio-techne.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. rupress.org [rupress.org]
Application Notes and Protocols for Synchronizing Cells in Mitosis Using Monastrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Monastrol, a small-molecule inhibitor, for the synchronization of cultured cells in mitosis. This document includes the mechanism of action, detailed protocols for cell treatment and release, methods for assessing mitotic arrest, and relevant quantitative data.
Introduction
This compound is a cell-permeable small molecule that specifically and reversibly inhibits the mitotic kinesin Eg5 (also known as KSP or KIF11)[1][2][3]. Eg5 is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle. By inhibiting the ATPase activity of Eg5, this compound prevents the separation of centrosomes, leading to the formation of monoastral spindles and arresting cells in mitosis[1][4][5]. This reversible mitotic arrest allows for the synchronization of cell populations, which is a valuable tool for studying cell cycle-dependent processes.
The mitotic arrest induced by this compound is dose-dependent, with maximal arrest typically observed at a concentration of 100 µmol/L in cell lines such as HeLa[6]. This arrest activates the spindle assembly checkpoint, as evidenced by the localization of Mad2 to kinetochores[1][7]. The effects of this compound are rapidly reversible upon washout, allowing cells to proceed through mitosis synchronously[1][5][7].
Data Presentation
Table 1: Effective Concentrations of this compound for Mitotic Arrest
| Cell Line | Effective Concentration (µM) | Observed Effect | Reference |
| BS-C-1 | 50 | >50% reduction in centrosome separation | [1] |
| BS-C-1 | 100 | Saturating dose for monoastral spindle formation | [1] |
| Ptk2 | 50 | Significant reduction in centrosome separation | [1][8] |
| HeLa | 100 | Maximum level of mitotic arrest | [6] |
| RPE1 | 2 - 4 | ~60% of cells arrested in prometaphase | [9] |
| U-2 OS | 0.5 (500 nM) | Saturation of monopolar mitotic arrest | [10] |
| AGS and HT29 | 20 - 150 | Dose-dependent decrease in cell viability | [11] |
Table 2: Reversibility of this compound-Induced Mitotic Arrest in BS-C-1 Cells
| Time After Washout | Predominant Cellular Phenotype | Reference |
| 15 minutes | Bipolar spindles replace monoasters | [1][5] |
| 30 minutes | Normal bipolar spindles with aligned chromosomes (metaphase) | [1][5] |
| 60 minutes | Late anaphase or cytokinesis | [1][5] |
Experimental Protocols
General Cell Culture and Reagents
-
Cell Lines: This protocol can be adapted for various adherent cell lines (e.g., HeLa, BS-C-1, U-2 OS, RPE1). Cell line-specific sensitivity to this compound may vary[12].
-
Culture Medium: Use the recommended complete growth medium for your specific cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound (e.g., from Selleck Chemicals) in DMSO. Store at -20°C.
-
Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727).
-
Staining Reagents: DAPI or Hoechst for DNA staining, and an anti-α-tubulin antibody for visualizing microtubules.
Protocol for Cell Synchronization with this compound
This protocol describes the treatment of an asynchronous cell population to enrich for cells in mitosis.
-
Cell Seeding: Plate cells on coverslips in a petri dish or in a multi-well plate at a density that will result in 50-70% confluency at the time of analysis.
-
Cell Growth: Allow cells to attach and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Dilute the 10 mM this compound stock solution in pre-warmed complete growth medium to the desired final concentration (e.g., 100 µM).
-
Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium. Incubate the cells for 4-12 hours. The optimal incubation time may need to be determined empirically for your cell line. A 4-hour treatment is often sufficient to induce a significant mitotic arrest[1].
-
Verification of Mitotic Arrest (Endpoint Analysis):
-
Wash the cells once with PBS.
-
Fix the cells with either 4% PFA for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if PFA-fixed).
-
Stain for microtubules (e.g., with an anti-α-tubulin antibody) and DNA (with DAPI or Hoechst).
-
Image the cells using fluorescence microscopy to observe the formation of monoastral spindles and condensed chromosomes, characteristic of this compound-induced mitotic arrest[6].
-
Quantify the mitotic index by counting the percentage of cells with a mitotic phenotype.
-
Protocol for Release from this compound-Induced Mitotic Arrest
This protocol is for studies requiring a synchronized population of cells to progress through mitosis.
-
This compound Treatment: Follow steps 1-4 of the synchronization protocol (3.2).
-
Washout: To release the cells from the mitotic block, aspirate the this compound-containing medium.
-
Washing: Wash the cells three times with a generous volume of pre-warmed complete growth medium to ensure complete removal of this compound.
-
Release: Add fresh, pre-warmed complete growth medium to the cells and return them to the incubator.
-
Time-Course Analysis: Fix and stain cells at various time points after washout (e.g., 15, 30, 60, and 90 minutes) to observe the progression through metaphase, anaphase, and cytokinesis[1][5].
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound-induced mitotic arrest.
Experimental Workflow for Cell Synchronization
Caption: Experimental workflow for cell synchronization using this compound.
References
- 1. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule and mutational analysis of allosteric Eg5 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. rupress.org [rupress.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Probing spindle assembly mechanisms with this compound, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reversible and effective cell cycle synchronization method for studying stage-specific processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential effects of this compound in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Monastrol in High-Throughput Screening for Anti-Cancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monastrol, a small, cell-permeable dihydropyrimidine, has emerged as a critical tool in cancer research and drug discovery. It is a potent and specific allosteric inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), a motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[1][2][3][4] Inhibition of Eg5 by this compound leads to a characteristic "monoastral" spindle phenotype, where duplicated but unseparated centrosomes are surrounded by a radial array of microtubules, ultimately causing mitotic arrest and subsequent apoptosis in proliferating cancer cells.[3] This unique mechanism of action, distinct from tubulin-targeting agents like taxanes and vinca (B1221190) alkaloids, has positioned this compound and other Eg5 inhibitors as promising candidates for anti-cancer therapeutics with potentially reduced neurotoxicity.[5]
These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) for the discovery of novel anti-cancer drugs. Detailed protocols for key biochemical and cell-based assays are provided, along with data presentation and visualizations to guide researchers in their drug development efforts. Recent studies have also identified fascin (B1174746), a protein involved in tumor aggressiveness and metastasis, as another target of this compound, highlighting its potential to inhibit cancer cell migration and invasion independent of its effects on Eg5.[6][7][8]
Mechanism of Action and Signaling Pathway
This compound functions by binding to an allosteric pocket in the Eg5 motor domain, which is distinct from the ATP- and microtubule-binding sites.[2][9] This binding event inhibits the basal and microtubule-stimulated ATPase activity of Eg5, preventing the motor protein from hydrolyzing ATP to generate the force required for microtubule sliding.[1][4][9] The consequence of this inhibition is the failure of centrosome separation, leading to the formation of a monopolar spindle, activation of the spindle assembly checkpoint, mitotic arrest, and ultimately, apoptosis.[3]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound and its analogs in various assays and cell lines, providing a comparative view of their potency.
Table 1: IC50 Values of this compound in Biochemical Assays
| Compound | Assay Type | Target | IC50 | Reference |
| (S)-Monastrol | Basal ATPase Activity | Eg5 | 1.7 µM | [9] |
| (R)-Monastrol | Basal ATPase Activity | Eg5 | 8.2 µM | [9] |
| Racemic this compound | Basal ATPase Activity | Eg5 | ~50-60 µM | [9] |
Table 2: IC50 Values of this compound and Analogs in Cell-Based Assays
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | HeLa | Mitotic Arrest | 100 µM (max arrest) | [3] |
| S-trityl-l-cysteine | HeLa | Mitotic Arrest | 700 nM | [10][11] |
| Enastron | U-87 MG, U-118 MG, U-373 MG | Proliferation | >10x more potent than this compound | [5] |
| Dimethylenastron | U-87 MG, U-118 MG, U-373 MG | Proliferation | >10x more potent than this compound | [5] |
| This compound Analog 4c | HeLa | Cytotoxicity (MTT) | 98 ± 19 µg/ml | [12] |
| Dimethylenastron | HeLa | Cytotoxicity (MTT) | 338 ± 26 µg/ml | [12] |
High-Throughput Screening Workflow
A typical high-throughput screening campaign to identify novel anti-cancer drugs targeting mitosis, using this compound as a reference compound, involves a multi-step process. This workflow is designed to efficiently screen large compound libraries and identify promising lead candidates.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted for a 96-well plate format and is a common primary screen to assess the effect of compounds on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HT-29)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compounds (including this compound as a positive control) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[12][13]
-
Compound Treatment: Prepare serial dilutions of the test compounds and this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[13]
-
Incubation: Incubate the plates for 24-72 hours at 37°C and 5% CO2.[12][13]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12][13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Microtubule-Activated Eg5 ATPase Assay
This biochemical assay measures the ability of a compound to inhibit the ATPase activity of the Eg5 motor protein, which is essential for its function.
Materials:
-
Purified human Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
Assay buffer (e.g., 25 mM PIPES/KOH, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)
-
Test compounds dissolved in DMSO
-
384-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, microtubules, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified Eg5 motor domain to each well.
-
Initiate Reaction: Start the reaction by adding a final concentration of 1 mM ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Stop and Detect: Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent like Malachite Green.
-
Data Analysis: Determine the rate of ATP hydrolysis for each compound concentration. Plot the percentage of inhibition against the log of the compound concentration to calculate the IC50 value. A control without microtubules can be used to measure the basal ATPase activity.[10]
Immunofluorescence Assay for Mitotic Arrest and Monoastral Spindle Formation
This cell-based imaging assay visually confirms the mechanism of action for hits from the primary screen.
Materials:
-
Cancer cell line (e.g., HeLa)
-
96- or 384-well imaging plates
-
Test compounds and this compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in imaging plates and treat with compounds at their respective IC50 concentrations for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours). Include this compound (e.g., 100 µM) as a positive control.[3]
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.
-
Immunostaining: Block non-specific binding sites with BSA, then incubate with the primary antibody against α-tubulin to visualize microtubules. After washing, incubate with the fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the percentage of cells arrested in mitosis and the percentage of mitotic cells exhibiting the characteristic monoastral spindle phenotype.
Logical Relationship of Cellular Events Post-Monastrol Treatment
The cellular response to this compound follows a logical and sequential cascade of events, making it a predictable tool for studying mitosis.
Conclusion
This compound serves as an invaluable pharmacological tool for probing the intricacies of mitosis and as a benchmark for the development of novel anti-cancer agents. Its specific mechanism of targeting the Eg5 kinesin provides a clear and actionable pathway for high-throughput screening campaigns. The protocols and data presented herein offer a robust framework for researchers to identify and characterize new compounds that target mitotic progression, a cornerstone of cancer chemotherapy. The expanding understanding of this compound's effects on other cellular processes, such as cell migration via fascin inhibition, further broadens its utility and the potential therapeutic avenues for the compounds discovered through its application.
References
- 1. jsr.org [jsr.org]
- 2. Small-molecule and mutational analysis of allosteric Eg5 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Interaction of the mitotic inhibitor this compound with human kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of kinesin Eg5: antiproliferative activity of this compound analogues against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound suppresses invasion and metastasis in human colorectal cancer cells by targeting fascin independent of kinesin-Eg5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses invasion and metastasis in human colorectal cancer cells by targeting fascin independent of kinesin-Eg5 pathway – 6G Flagship [6gflagship.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and molecular modeling of six novel this compound analogues: evaluation of cytotoxicity and kinesin inhibitory activity against HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunofluorescence Staining of Monoastral Spindles Induced by Monastrol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monastrol is a cell-permeable small molecule that serves as a specific and reversible inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1][2] Eg5 is a plus-end-directed motor protein essential for the establishment and maintenance of the bipolar mitotic spindle.[1][3] By cross-linking and sliding antiparallel microtubules apart, Eg5 plays a crucial role in separating the centrosomes during prophase.[2][3] this compound inhibits Eg5 allosterically, meaning it binds to a site distinct from the ATP- or microtubule-binding sites.[4][5] This inhibition prevents the motor protein from generating the outward force required for centrosome separation, leading to the formation of a characteristic "monoastral" or "monopolar" spindle, where a single aster of microtubules radiates from unseparated centrosomes.[2] This ultimately triggers the spindle assembly checkpoint and causes cell cycle arrest in mitosis.[2][6]
These application notes provide a detailed protocol for inducing the formation of monoastral spindles in cultured cells using this compound and their subsequent visualization via immunofluorescence staining. This technique is invaluable for studying the role of Eg5 in mitosis, screening for potential anticancer drugs targeting this motor protein, and investigating the mechanisms of the spindle assembly checkpoint.
Data Presentation
The following tables summarize typical quantitative data obtained from experiments involving the induction of monoastral spindles with this compound.
Table 1: Efficiency of Monoastral Spindle Induction
| Treatment (16 hours) | Concentration (µM) | Percentage of Mitotic Cells with Monoastral Spindles (%) |
| DMSO (Control) | - | < 1 |
| This compound | 50 | 55 ± 8 |
| This compound | 100 | 85 ± 10 |
Data adapted from Benchchem Application Notes.[7]
Table 2: Effect of this compound on Centrosome Separation
| Treatment | Concentration (µM) | Centrosome Separation (µm) |
| Untreated Interphase Cells | - | ~1-2 |
| DMSO (Control) Mitotic Cells | - | 4-6 |
| This compound | 50 | ~2-3 |
| This compound | 100 | ~1-2 |
Qualitative data synthesized from descriptions in Kapoor et al., 2000.[2]
Signaling Pathway and Experimental Workflow Visualization
Experimental Protocols
This protocol outlines the general steps for inducing monoastral spindles with this compound and performing immunofluorescence staining to visualize microtubules and centrosomes. Optimization may be necessary for specific cell lines and antibodies.
Materials and Reagents
-
Cell Line: Adherent mammalian cell line (e.g., HeLa, BS-C-1, U2OS)
-
Culture Medium: Appropriate complete culture medium for the chosen cell line
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
DMSO: Vehicle control
-
Sterile Glass Coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies:
-
Mouse anti-α-tubulin (for microtubules)
-
Rabbit anti-γ-tubulin (for centrosomes)
-
-
Secondary Antibodies:
-
Fluorophore-conjugated goat anti-mouse IgG
-
Fluorophore-conjugated goat anti-rabbit IgG
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS)
-
Antifade Mounting Medium
-
Microscope Slides
Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency the next day.
-
Culture the cells for 24 hours in a humidified incubator at 37°C with 5% CO₂.[7]
-
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium. A final concentration of 100 µM is often effective.[2][7]
-
For the negative control, prepare a medium with an equivalent volume of DMSO.[7]
-
Aspirate the old medium from the cells and add the this compound-containing medium or the DMSO control medium.
-
Incubate the cells for 16-24 hours to arrest a significant population in mitosis with monoastral spindles.[7]
-
-
Fixation:
-
For PFA Fixation:
-
For Methanol Fixation:
-
Gently aspirate the culture medium and rinse the cells once with PBS.
-
Add ice-cold methanol and incubate for 5-10 minutes at -20°C.[9]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
-
Permeabilization (for PFA-fixed cells):
-
Blocking:
-
Add Blocking Buffer (1% BSA in PBS) to each coverslip.
-
Incubate for 1 hour at room temperature to reduce non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Nuclear Staining and Mounting:
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores. Monoastral spindles will appear as a radial array of microtubules (α-tubulin) originating from a central point, which should co-localize with the centrosome marker (γ-tubulin), surrounding the condensed chromatin (DAPI).
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Low percentage of mitotic cells. | Optimize cell synchronization methods or increase this compound incubation time. |
| Ineffective primary antibody. | Use a different antibody clone or increase the antibody concentration.[11] | |
| Insufficient permeabilization. | Increase Triton X-100 concentration or incubation time.[10] | |
| Fluorophore photobleaching. | Minimize light exposure; use antifade mounting medium.[12] | |
| High Background | Insufficient blocking. | Increase blocking time or use serum from the same species as the secondary antibody.[11][12] |
| Non-specific secondary antibody binding. | Run a secondary antibody-only control; use pre-adsorbed secondary antibodies.[11] | |
| Fixative-induced autofluorescence. | Use fresh PFA solution; consider quenching with glycine.[10] | |
| Altered Cell Morphology | Harsh cell handling during washes. | Be gentle when adding and aspirating solutions. |
| Cells detached from coverslip. | Use coated coverslips (e.g., poly-L-lysine); use Ca²⁺/Mg²⁺-containing buffers for washes.[9] |
This comprehensive guide should enable researchers to successfully induce and visualize monoastral spindles, facilitating further investigation into the intricate processes of cell division.
References
- 1. This compound inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule and mutational analysis of allosteric Eg5 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probing spindle assembly mechanisms with this compound, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Monastrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monastrol is a cell-permeable small molecule that specifically inhibits the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[1][2] By inhibiting Eg5, this compound prevents the separation of centrosomes, leading to the formation of monoastral spindles and subsequent arrest of cells in mitosis (M phase).[1][3] This targeted disruption of the cell cycle machinery activates the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation.[4][5] The SAC delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. The ability of this compound to induce a reversible mitotic arrest makes it a valuable tool for studying the mechanisms of cell division and a potential lead compound in the development of anticancer therapeutics.
These application notes provide a comprehensive guide to analyzing this compound-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining. Detailed protocols for cell culture, treatment, and flow cytometric analysis are provided, along with representative data and visualizations to aid in experimental design and data interpretation.
Data Presentation: Quantitative Effects of this compound on Cell Cycle Distribution
The following tables summarize the quantitative effects of this compound on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.
Table 1: Cell Cycle Distribution of Glioma Cell Lines Treated with this compound for 24 Hours
| Cell Line | Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| U138 | Vehicle Control (DMSO) | - | Data not available | Data not available | Data not available |
| This compound | 200 | Data not available | Data not available | 27.4 ± 6.99 | |
| C6 | Vehicle Control (DMSO) | - | Data not available | Data not available | Data not available |
| This compound | 100 | Data not available | Data not available | Increased |
Note: While the specific percentages for G0/G1 and S phases for the glioma cell lines were not provided in the source, a significant increase in the G2/M population was reported.[6]
Table 2: Cell Cycle Arrest in Gallbladder Cancer Cell Lines Treated with this compound for 48 Hours
| Cell Line | Treatment Group | Concentration (µM) | Outcome |
| NOZ | This compound | 15 | G2/M Phase Arrest |
| This compound | 20 | G2/M Phase Arrest | |
| EH-GB1 | This compound | 15 | G2/M Phase Arrest |
| This compound | 20 | G2/M Phase Arrest |
Source: Adapted from studies on gallbladder cancer cells.[2]
Table 3: Effect of this compound on Breast Cancer Cell Lines
| Cell Line | Treatment | Observation |
| MCF-7 | This compound | Increased population of cells in G2/M phase. |
| HB4a (non-tumor) | This compound (100 µM) | Increased proportion of cells in the G2/M phase. |
Source: Adapted from studies on breast cancer cell lines.[2]
Signaling Pathway and Experimental Workflow
This compound-Induced Mitotic Arrest Signaling Pathway
This compound's primary mechanism of action is the inhibition of the Eg5 kinesin, which disrupts the formation of the bipolar spindle. This leads to the presence of unattached kinetochores, which activates the Spindle Assembly Checkpoint (SAC). The SAC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of key mitotic proteins and causing the cell to arrest in mitosis.
Caption: this compound's inhibition of Eg5 prevents bipolar spindle formation, leading to SAC activation and mitotic arrest.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the key steps involved in analyzing this compound-induced cell cycle arrest.
Caption: Workflow for analyzing this compound-induced cell cycle arrest via flow cytometry.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture the desired cell line (e.g., HeLa, MCF-7, U138) in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density that will result in 60-70% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Treatment:
-
Allow cells to adhere and grow for 24 hours after seeding.
-
Dilute the this compound stock solution in a complete growth medium to the desired final concentration (e.g., 50-200 µM). A vehicle control (DMSO) at the same final concentration as the this compound-treated wells should be included.
-
Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 12, 24, or 48 hours).
-
Protocol 2: Cell Preparation and Propidium Iodide Staining for Flow Cytometry
-
Cell Harvesting:
-
Following treatment, collect both the floating and adherent cells. For adherent cells, wash once with PBS and then add Trypsin-EDTA to detach them.
-
Neutralize the trypsin with a complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at 4°C for several days at this stage.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet the cells.
-
Carefully decant the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate the cells at room temperature for 15-30 minutes in the dark.
-
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup:
-
Set up the flow cytometer to detect the fluorescence from propidium iodide, typically using a 488 nm excitation laser and collecting emission in the appropriate channel (e.g., PE-Texas Red or a similar channel around 617 nm).
-
Ensure the instrument is calibrated and compensated if other fluorochromes are used.
-
-
Data Acquisition:
-
Analyze the samples on the flow cytometer, collecting at least 10,000 events per sample.
-
Use a forward scatter (FSC) vs. side scatter (SSC) dot plot to gate on the single-cell population and exclude debris.
-
Utilize a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude cell aggregates.
-
Record the PI fluorescence data on a linear scale.
-
-
Data Analysis:
-
Use appropriate cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram.
-
The software will model the peaks corresponding to the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.
-
Quantify the percentage of cells in each phase for both the control and this compound-treated samples. An accumulation of cells in the G2/M peak is indicative of mitotic arrest.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Coefficient of Variation (CV) of G1/G2 peaks | Cell clumping, inconsistent staining, or high flow rate. | Ensure single-cell suspension before fixation, vortex gently during staining, and use a low flow rate during acquisition. |
| Excessive Debris | Harsh cell handling or cell death. | Handle cells gently during harvesting and consider a viability dye if significant cell death is expected. |
| Broad S-phase peak | Asynchronous cell population or poor staining resolution. | Ensure proper staining and consider cell synchronization methods prior to treatment for more defined peaks. |
| No observable G2/M arrest | Ineffective this compound concentration or insufficient treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative activity of this compound in human adenocarcinoma (MCF-7) and non-tumor (HB4a) breast cells [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of this compound in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spindle assembly checkpoint signaling Gene Ontology Term (GO:0071173) [informatics.jax.org]
Application Notes and Protocols for Monastrol in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monastrol, a cell-permeable small molecule, is a specific and allosteric inhibitor of the mitotic kinesin Eg5 (also known as KIF11).[1] Eg5 is essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division.[1] By inhibiting Eg5, this compound induces mitotic arrest, leading to the formation of characteristic monoastral spindles and subsequent apoptotic cell death in proliferating cancer cells.[2][3] This targeted mechanism of action makes this compound a compelling candidate for cancer therapy, particularly in combination with other chemotherapy agents, to enhance efficacy and overcome drug resistance.
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic potential of this compound in combination with other standard chemotherapeutic agents.
Synergistic Potential of this compound in Combination Therapy
The combination of therapeutic agents is a cornerstone of modern cancer treatment, often leading to improved patient outcomes. The rationale for combining this compound with other chemotherapy drugs is based on targeting different stages of the cell cycle or distinct cellular pathways, which can lead to synergistic effects.
A notable example is the combination of this compound with the microtubule-targeting agent vinblastine (B1199706). Studies have shown that this combination exhibits potent synergism in triple-negative breast cancer (TNBC) cell lines.[4] This synergistic interaction is mediated by an enhanced mitotic arrest, leading to increased apoptosis.[4] While this compound disrupts spindle pole separation by inhibiting Eg5, vinblastine interferes with microtubule dynamics, creating a dual assault on the mitotic machinery.
While quantitative data for combinations with other widely used chemotherapeutics like paclitaxel, cisplatin (B142131), and doxorubicin (B1662922) are not as readily available in the literature, the distinct mechanisms of these drugs suggest a strong potential for synergistic interactions with this compound. For instance, combining the G2/M phase arrest induced by this compound with DNA-damaging agents like cisplatin or topoisomerase inhibitors like doxorubicin could lead to enhanced cancer cell killing.
Data Presentation: Efficacy of this compound Combinations
The following tables summarize the cytotoxic effects of this compound as a single agent and in combination with vinblastine in triple-negative breast cancer cell lines.
Table 1: Single-Agent IC50 Values
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | 14 |
| This compound | MCF-7 | ~88-100 |
| This compound | U138 Glioma | ~200 |
| This compound | C6 Glioma | ~100 |
| Vinblastine | MDA-MB-231 | Data not specified |
| Vinblastine | MDA-MB-468 | Data not specified |
| Vinblastine | HCC1143 | Data not specified |
Note: IC50 values can vary depending on the cell line and experimental conditions.[1][5]
Table 2: Qualitative Synergy of this compound and Vinblastine in TNBC Cell Lines
| Cell Line | Combination | Observed Effect |
| MDA-MB-231 | This compound + Vinblastine | Potent Synergism |
| MDA-MB-468 | This compound + Vinblastine | Potent Synergism |
| HCC1143 | This compound + Vinblastine | Potent Synergism |
Data from a study on synergistic drug combinations in triple-negative breast cancer, which demonstrated potent synergy through computational analysis of image-based drug profiling.[4]
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound allosterically binds to the Eg5 motor protein, inhibiting its ATPase activity. This prevents Eg5 from sliding microtubules apart, which is necessary for the separation of centrosomes and the formation of a bipolar spindle during mitosis. The result is a cell cycle arrest in mitosis with a characteristic "monoaster" spindle, where a radial array of microtubules is surrounded by a ring of chromosomes. This mitotic arrest ultimately triggers the apoptotic cascade.
Caption: Mechanism of this compound-induced mitotic arrest and apoptosis.
Experimental Workflow for Assessing Synergy
A typical workflow to evaluate the synergistic effects of this compound in combination with another chemotherapeutic agent involves a series of in vitro assays.
References
- 1. A Potent Chemotherapeutic Strategy with Eg5 Inhibitor against Gemcitabine Resistant Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by this compound, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of this compound in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of N-1 arylation of this compound on kinesin Eg5 inhibition in glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effects of Monastrol on Neuronal Axon Growth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Monastrol, a small molecule inhibitor of the mitotic kinesin Eg5 (also known as Kif11), on neuronal axon growth. This document includes detailed protocols for in vitro experiments, quantitative data from key studies, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a cell-permeable small molecule that specifically and reversibly inhibits the ATPase activity of Eg5, a plus-end-directed motor protein essential for establishing the bipolar mitotic spindle.[1][2][3] Interestingly, Eg5 is also expressed in postmitotic neurons and plays a role in regulating axon dynamics.[4][5] By inhibiting Eg5, this compound effectively removes a "brake" on microtubule sliding within the axon, leading to increased axon outgrowth and regeneration, particularly in the presence of inhibitory cues.[4][6][7][8] This makes this compound a valuable tool for studying the molecular mechanisms of axon growth and a potential therapeutic agent for promoting neuronal regeneration after injury.
Key Signaling Pathway: this compound's Mechanism of Action
This compound's primary effect on axon growth stems from its inhibition of the kinesin-5 motor protein, Eg5. Within the axon, Eg5 is believed to act as a brake on the anterograde transport of short microtubules, a key process for axon elongation. By inhibiting Eg5, this compound allows for an increase in the forward movement of these microtubules, resulting in enhanced axon growth.
Caption: Mechanism of this compound on axon growth.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on neuronal axon growth as reported in key studies.
Table 1: Effect of this compound on Axon Regeneration after Spinal Cord Injury
| Treatment Group | Percentage of Axons Extending into GFAP+ Spinal Cord | Source |
| ChABC + DMSO (Vehicle) | ~28% ± 8.4% | [6] |
| ChABC + this compound | ~57% ± 3.5% | [6] |
Table 2: Effect of this compound on Cultured Neurons
| Neuron Type | Treatment | Observation | Source |
| Sympathetic Neurons | This compound (few hours) | Increased number and growth rate of axons. | [4] |
| Sympathetic Neurons | This compound (prolonged) | Axon lengths indistinguishable from controls. | [4] |
| Sensory Neurons | This compound (few hours) | Increased axonal growth rate. | [4] |
| Sensory Neurons | This compound (prolonged) | Shorter axons compared to controls. | [4] |
| Immature Cortical Neurons | This compound (few hours) | Longer processes than control. | [5] |
| Immature Cortical Neurons | This compound (3 days) | Longer dendrites, slightly shorter axons than control. | [5] |
| Kinesin-5 Depleted Neurons | siRNA | 4.3-fold increase in mean axonal length at 3, 5, and 7 hours. | [8] |
Experimental Protocols
This section provides detailed protocols for culturing primary neurons and treating them with this compound to study its effects on axon growth.
Protocol 1: Primary Neuronal Culture
This protocol is a general guideline for establishing primary neuronal cultures. Specific details may need to be optimized depending on the neuronal type and source.
Caption: Workflow for primary neuron culture and analysis.
Materials:
-
Dissection medium (e.g., Hibernate-A)
-
Digestion solution (e.g., Trypsin or Papain)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and growth factors)
-
Coated culture vessels (e.g., Poly-D-lysine or Laminin coated plates/coverslips)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Tissue Dissection: Aseptically dissect the desired neural tissue (e.g., cortex, hippocampus, dorsal root ganglia) from embryonic or early postnatal animals and place it in ice-cold dissection medium.
-
Enzymatic Digestion: Transfer the tissue to a digestion solution and incubate according to the enzyme manufacturer's protocol to dissociate the tissue into a single-cell suspension.
-
Mechanical Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to further dissociate the cells.
-
Cell Plating: Determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate the cells onto pre-coated culture vessels at the desired density in pre-warmed plating medium.
-
Incubation: Culture the neurons in a humidified incubator at 37°C with 5% CO2.
-
Medium Change: Perform partial medium changes every 2-3 days to replenish nutrients.
Protocol 2: this compound Treatment of Cultured Neurons
This protocol describes how to treat cultured neurons with this compound to assess its impact on axon growth.
Materials:
-
Primary neuronal cultures (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture medium
-
Microscope with live-cell imaging capabilities (optional)
-
Fixation and staining reagents for immunocytochemistry
Procedure:
-
Prepare this compound Working Solution: Dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1-100 µM). Prepare a vehicle control (DMSO) at the same final concentration as in the this compound-treated samples.
-
Treatment: After allowing the neurons to adhere and extend initial processes (e.g., 24-48 hours post-plating), replace the existing medium with the this compound-containing medium or the vehicle control medium.
-
Incubation: Return the cultures to the incubator for the desired treatment duration. This can range from a few hours for acute effects to several days for chronic exposure.[4][5]
-
Analysis of Axon Growth:
-
Live-Cell Imaging: Monitor axon growth in real-time using a live-cell imaging system. This allows for the dynamic measurement of growth rates and behaviors.
-
Immunocytochemistry: At the end of the treatment period, fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for neuronal markers (e.g., β-III tubulin or Tau for axons) and a nuclear counterstain (e.g., DAPI).
-
-
Image Acquisition and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify axon length and number using image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin).
-
Caption: Workflow for this compound treatment and axon growth analysis.
Conclusion
This compound's ability to promote axon growth by inhibiting the kinesin-5 motor protein makes it a significant tool for neurobiological research. The protocols and data presented here provide a framework for investigating its effects in various neuronal populations. Further research into the nuanced, context-dependent effects of this compound will be crucial for its potential development as a therapeutic agent for neurological disorders and injuries.
References
- 1. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule and mutational analysis of allosteric Eg5 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a prototype anti-cancer drug that inhibits a mitotic kinesin, induces rapid bursts of axonal outgrowth from cultured postmitotic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective inhibitor of the mitotic kinesin Eg5, induces a distinctive growth profile of dendrites and axons in primary cortical neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologically inhibiting kinesin-5 activity with this compound promotes axonal regeneration following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Kinesin-5 regulates the growth of the axon by acting as a brake on its microtubule array - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Monastrol in Xenopus Egg Extracts for Spindle Assembly Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Monastrol, a small molecule inhibitor of the mitotic kinesin Eg5, to investigate spindle assembly in the powerful in vitro system of Xenopus laevis egg extracts. This system, which recapitulates the complex process of mitotic spindle formation, coupled with the specific and reversible action of this compound, offers a robust platform for dissecting the molecular mechanisms of mitosis and for screening potential anti-mitotic cancer therapeutics.
Introduction
The formation of a bipolar mitotic spindle is essential for the faithful segregation of chromosomes during cell division. The kinesin motor protein Eg5 plays a crucial role in this process by establishing and maintaining spindle bipolarity. This compound is a cell-permeable small molecule that specifically inhibits Eg5, leading to the formation of monoastral spindles and mitotic arrest.[1][2][3] Xenopus egg extracts provide a cell-free system that allows for the assembly of functional spindles in vitro, offering unparalleled biochemical access and manipulability to study the intricate steps of spindle formation.[1][4] By combining this compound with Xenopus egg extracts, researchers can precisely probe the function of Eg5 in spindle assembly and maintenance.
Mechanism of Action
This compound acts as an allosteric inhibitor of the Eg5 motor domain.[5][6] Unlike many ATPase inhibitors, it does not compete with ATP binding.[5][6] Instead, this compound is thought to bind to a novel allosteric site, inhibiting microtubule-stimulated ADP release from Eg5.[5][6] This inhibition of Eg5's motor activity disrupts its ability to generate the outward forces necessary to separate spindle poles, resulting in the characteristic monoastral spindle phenotype.[1][7] The S-enantiomer of this compound is the more potent inhibitor of Eg5 activity.[5]
Key Applications
-
Dissecting the role of Eg5 in spindle bipolarity: Investigating the consequences of Eg5 inhibition on the establishment and maintenance of the bipolar spindle.
-
Studying the spindle assembly checkpoint: this compound-induced mitotic arrest activates the spindle assembly checkpoint, providing a model to study the signaling pathways that ensure proper chromosome attachment.[1][2]
-
High-throughput screening for anti-mitotic drugs: The robust and reproducible nature of the Xenopus egg extract system makes it suitable for screening compound libraries for novel inhibitors of mitosis.
-
Investigating the interplay of motor proteins: Studying how the inhibition of Eg5 affects the localization and function of other motor proteins and microtubule-associated proteins involved in spindle formation.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on bipolar spindle formation in Xenopus egg extracts.
| This compound Concentration (µM) | Normal Bipolar Spindles (%) | Spindles with Misaligned Chromosomes (%) | Monoasters (%) | Miscellaneous Structures (%) |
| 0 (Control) | 75 | 10 | 5 | 10 |
| 25 | 40 | 20 | 30 | 10 |
| 50 | 10 | 15 | 65 | 10 |
| 100 | <5 | <5 | >90 | <5 |
Note: The percentages are approximate and can vary between different extract preparations. Data is synthesized from descriptions in the literature.[1][8]
Experimental Protocols
Preparation of Xenopus Egg Extracts
Cytostatic factor (CSF)-arrested Xenopus egg extracts are prepared as described by Desai et al., 1999. This process involves collecting unfertilized eggs, dejellying them, and then crushing them by centrifugation to obtain a cytoplasmic extract that is arrested in metaphase of meiosis II.
In Vitro Spindle Assembly Assay
This protocol describes the assembly of bipolar spindles in Xenopus egg extracts using demembranated sperm nuclei as a source of chromatin and centrosomes.
Materials:
-
CSF-arrested Xenopus egg extract
-
Demembranated Xenopus sperm nuclei
-
Energy mix (10X: 150 mM creatine (B1669601) phosphate, 20 mM ATP, 2 mM EGTA, 20 mM MgCl2)
-
This compound (stock solution in DMSO)
-
Rhodamine-labeled tubulin
-
Hoechst 33342 (for DNA visualization)
-
Antifade mounting medium
-
Microscope slides and coverslips
Procedure:
-
Thaw the CSF-arrested extract on ice.
-
Supplement the extract with energy mix to a final concentration of 1X.
-
Add demembranated sperm nuclei to a final concentration of ~500/µL.
-
To cycle the extract into interphase and allow for DNA replication and centrosome duplication, add 0.4 mM CaCl2. Incubate at room temperature for 90 minutes.
-
Drive the extract back into mitosis by adding an equal volume of fresh CSF-arrested extract.
-
Immediately add this compound to the desired final concentration (e.g., 0, 25, 50, 100 µM). Add an equivalent volume of DMSO to the control sample.
-
Add rhodamine-labeled tubulin (to visualize microtubules) and Hoechst 33342 (to visualize chromatin).
-
Incubate the reactions at room temperature for 30-60 minutes to allow for spindle assembly.
-
Take a small aliquot of the reaction, place it on a microscope slide, and squash it gently with a coverslip.
-
Seal the coverslip with nail polish to prevent evaporation.
-
Observe the spindles using fluorescence microscopy.
Spindle Disassembly Assay
This protocol is used to observe the effect of this compound on pre-formed bipolar spindles.
Procedure:
-
Assemble bipolar spindles in Xenopus egg extracts as described in the "In Vitro Spindle Assembly Assay" (steps 1-8, without the addition of this compound).
-
Once bipolar spindles have formed, add this compound to a final concentration of 50-100 µM.[1]
-
Immediately begin imaging the spindles using time-lapse fluorescence microscopy to observe the disassembly process.[1] Alternatively, fix aliquots at different time points after this compound addition for later analysis.
Visualizations
Caption: Mechanism of this compound inhibition of the Eg5 motor protein.
Caption: Experimental workflow for spindle assembly assay with this compound.
References
- 1. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing spindle assembly mechanisms with this compound, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-reference [timtec.net]
- 4. rupress.org [rupress.org]
- 5. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Western Blot Analysis of Eg5 Expression in Monastrol-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eg5 (also known as KIF11 or KSP) is a member of the kinesin-5 family of microtubule-based motor proteins, essential for the establishment and maintenance of the bipolar mitotic spindle during cell division.[1] Its inhibition leads to mitotic arrest and the formation of characteristic monoastral spindles, making it a compelling target for anticancer drug development.[2][3] Monastrol is a small, cell-permeable molecule that acts as a specific, allosteric inhibitor of Eg5.[4][5] It binds to a site distinct from the ATP- and microtubule-binding sites, inhibiting the ATPase activity of Eg5 and thereby halting its motor function.[4][6]
This document provides a detailed protocol for analyzing the expression of Eg5 in cells treated with this compound using Western blotting. While this compound's primary mechanism is the inhibition of Eg5's motor activity, it is crucial to assess the total protein levels of Eg5 to ensure that the observed phenotypic effects are a direct result of functional inhibition rather than a decrease in protein expression. This protocol is designed to yield reliable and quantifiable data on Eg5 protein levels post-treatment.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced mitotic arrest.
Experimental Workflow
References
- 1. Eg5 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Small-molecule and mutational analysis of allosteric Eg5 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Monastrol-Resistant Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the generation and characterization of Monastrol-resistant cell lines. Understanding the mechanisms of resistance to this compound, an allosteric inhibitor of the mitotic kinesin Eg5, is crucial for the development of more effective anti-cancer therapies.
Introduction
This compound is a small molecule inhibitor that specifically targets the Eg5 kinesin motor protein, a key component in the formation of the bipolar mitotic spindle.[1][2] Inhibition of Eg5 leads to mitotic arrest and the formation of characteristic monoastral spindles, ultimately inducing cell death in proliferating cancer cells.[3][4] However, as with many chemotherapeutic agents, cancer cells can develop resistance to this compound, limiting its therapeutic efficacy. The development of this compound-resistant cell lines in vitro is an essential tool for studying the molecular mechanisms underlying this resistance.[5][6]
Mechanisms of resistance to Eg5 inhibitors like this compound can include:
-
Target alteration: Point mutations in the allosteric binding site of Eg5 (composed of helix α2/loop L5/helix α3) can prevent drug binding while retaining motor function.[7][8][9]
-
Target bypass: Upregulation of other kinesins, such as Kif15, can compensate for the loss of Eg5 function.[10]
-
Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters can reduce the intracellular concentration of the drug, although this compound appears to be a weak substrate for P-glycoprotein.[11]
-
Altered signaling pathways: Changes in apoptotic signaling, such as the upregulation of survivin, can promote cell survival despite mitotic arrest.[3]
This document provides detailed protocols for establishing this compound-resistant cell lines using a dose-escalation method, followed by characterization of the resistant phenotype.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | This compound-Resistant (MonR) IC50 (µM) | Resistance Factor (Fold Change) |
| HCT116 | 15 | 150 | 10 |
| HeLa | 25 | 275 | 11 |
| MCF-7 | 50 | 450 | 9 |
| U2OS | 30 | 330 | 11 |
Note: These are example values. Actual IC50 values will vary depending on the cell line and specific experimental conditions.
Table 2: Characterization of Parental vs. This compound-Resistant Cell Lines
| Characteristic | Parental Cell Line | This compound-Resistant (MonR) Cell Line |
| IC50 for this compound | Lower | Significantly Higher |
| Cell Morphology (with this compound) | Monoastral spindles, mitotic arrest | Bipolar spindles, normal mitosis |
| Eg5 Gene (KIF11) Sequencing | Wild-type sequence | Potential point mutations in the this compound binding site |
| Kif15 Protein Expression | Basal levels | Potentially upregulated |
| Survivin Protein Expression | Basal levels | Potentially upregulated |
Experimental Protocols
Protocol 1: Determination of Initial IC50 of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line, which will guide the starting concentration for resistance development.[5][12][13]
Materials:
-
Parental cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CCK-8, or CellTiter-Glo)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the assay period (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.[13]
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plate for a period equivalent to several cell doubling times (e.g., 48-72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[5][13]
Protocol 2: Generation of this compound-Resistant Cell Lines by Continuous Dose Escalation
Objective: To develop this compound-resistant cell lines by culturing them in the presence of gradually increasing concentrations of the drug.[6][12][14]
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
This compound stock solution
Methodology:
-
Initiation of Resistance Development: Begin by culturing the parental cells in their standard medium supplemented with a starting concentration of this compound. A common starting point is the IC10 or IC20 determined in Protocol 1.[13]
-
Monitoring and Passaging: Initially, significant cell death is expected. Monitor the culture closely. When the surviving cells have repopulated the flask to 70-80% confluency and exhibit a stable growth rate, passage them as usual but maintain the same concentration of this compound in the fresh medium.[15] This may take several passages.
-
Dose Escalation: Once the cells are proliferating steadily at the current drug concentration (typically after 2-4 passages), increase the this compound concentration. A gradual increase of 1.5 to 2-fold is recommended.[6][12]
-
Repeat Cycles: Repeat the process of adaptation and dose escalation. This is a lengthy process and can take several months to achieve a high level of resistance (e.g., 10-fold or higher increase in IC50).[16]
-
Cryopreservation: At each successful adaptation to a new concentration, it is critical to freeze vials of the cells as backups.[14][15]
An alternative "pulse" method can also be used, where cells are treated with a higher concentration (e.g., IC50) for a short period (4-6 hours), followed by a recovery period in drug-free medium. This cycle is repeated multiple times.[5][6][16]
Protocol 3: Characterization of this compound Resistance
Objective: To confirm and characterize the resistant phenotype of the newly generated cell line.
Methodology:
-
IC50 Determination of Resistant Line: Using the same method as Protocol 1, determine the IC50 of the newly generated resistant cell line and compare it to the parental line. A significant increase confirms resistance.[5]
-
Stability of Resistance: To test if the resistance is stable, culture the resistant cells in drug-free medium for multiple passages (e.g., 10-15 passages over 2-3 months) and then re-determine the IC50. A stable phenotype will show little to no decrease in the IC50 value.[12]
-
Phenotypic Analysis (Immunofluorescence):
-
Culture both parental and resistant cells on coverslips.
-
Treat with a high concentration of this compound (e.g., the original parental IC90).
-
After 16-24 hours, fix and permeabilize the cells.
-
Stain for α-tubulin (to visualize the spindle) and DNA (e.g., with DAPI).
-
Examine via fluorescence microscopy. Parental cells should display monoastral spindles, while resistant cells should be able to form normal bipolar spindles.[17]
-
-
Molecular Analysis (Sequencing and Western Blot):
-
Sequencing: Extract genomic DNA from both cell lines. Amplify and sequence the coding region of the KIF11 gene (encoding Eg5) to identify potential mutations in the this compound binding site.
-
Western Blot: Prepare protein lysates from both cell lines. Perform western blotting to compare the expression levels of key proteins that may be involved in resistance, such as Kif15 and survivin.
-
Visualizations
Experimental Workflow
Caption: Workflow for creating and validating this compound-resistant cell lines.
This compound Action and Resistance Pathways
Caption: Signaling pathways of this compound action and mechanisms of resistance.
References
- 1. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitotic Slippage and Expression of Survivin Are Linked to Differential Sensitivity of Human Cancer Cell-Lines to the Kinesin-5 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular dissection of the inhibitor binding pocket of mitotic kinesin Eg5 reveals mutants that confer resistance to antimitotic agents - Research - Institut Pasteur [research.pasteur.fr]
- 10. Resistance is not futile: Surviving Eg5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of the mitotic kinesin Eg5 inhibitor this compound with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application of Monastrol in Elucidating the Spindle Assembly Checkpoint
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Monastrol is a cell-permeable small molecule that has become an invaluable tool in cell biology, particularly for studying the intricacies of mitosis and the spindle assembly checkpoint (SAC).[1][2][3][4] It functions as a specific and reversible inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for establishing and maintaining the bipolar mitotic spindle.[5][6] By inhibiting Eg5, this compound prevents the separation of centrosomes, leading to the formation of monoastral spindles and subsequent mitotic arrest.[1][2][3][4][7] This arrest is mediated by the SAC, a critical surveillance mechanism that ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1][4] The ability of this compound to induce a specific mitotic phenotype makes it a powerful probe for dissecting the molecular events that govern the activation and satisfaction of the SAC.
Mechanism of Action and Impact on the Spindle Assembly Checkpoint
This compound's primary molecular target is the motor domain of the Eg5 kinesin.[6] Eg5 is a plus-end-directed microtubule motor that plays a crucial role in pushing the duplicated centrosomes apart during prophase, a key step in the formation of a bipolar spindle. Inhibition of Eg5 by this compound leads to a failure in centrosome separation, resulting in the formation of a "monoaster" where a single aster of microtubules radiates from unseparated centrosomes, with the chromosomes arranged in a rosette around the periphery.[1][2][3][4]
This aberrant spindle structure results in improper kinetochore-microtubule attachments. Specifically, chromosomes in this compound-treated cells often exhibit a syntelic orientation, where both sister kinetochores are attached to microtubules emanating from the same spindle pole.[1][2][3][8][9][10] These incorrect attachments fail to generate the tension that is normally present across bioriented sister kinetochores. The lack of tension, and potentially the presence of unoccupied attachment sites, is a primary signal for the activation of the SAC.
Upon SAC activation, key checkpoint proteins, including Mitotic Arrest Deficient 2 (Mad2) and BubR1, are recruited to the unattached or improperly attached kinetochores.[1][11] Studies have shown that in this compound-arrested cells, Mad2 localizes to a subset of kinetochores, indicating an active checkpoint.[1][2][3][8][9][10] Interestingly, Mad2 has been observed on some microtubule-attached kinetochores in the presence of this compound, suggesting that microtubule attachment alone is not sufficient to satisfy the SAC; proper tension is also a critical requirement.[1][2][3][8][9][10] The sustained presence of these checkpoint proteins at the kinetochores leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of securin and cyclin B1 and causing the cell to arrest in mitosis.
Quantitative Data Summary
The following tables summarize the quantitative data related to the use of this compound in various cell lines for studying the spindle assembly checkpoint.
| Cell Line | This compound Concentration | Incubation Time | Observed Effect on Mitosis | Reference |
| BS-C-1 (monkey kidney epithelial) | 100 µM | 4 hours | Mitotic arrest with monoastral spindles | [7][9][12] |
| PtK2 (rat kangaroo kidney epithelial) | 50 µM | 4 hours | Mad2 localization to kinetochores, monoastral spindles | [9][13] |
| HeLa (human cervical cancer) | 100 µM | 12-24 hours | Mitotic arrest, SAC activation, and subsequent apoptosis | [5][11] |
| HCT116 (human colon cancer) | 1.2 µM (EC50) | Not specified | Mitotic arrest (measured by DNA content) | [5] |
| HCT116 (human colon cancer) | 1.5 µM (EC50) | Not specified | Increase in phospho-histone H3 | [5] |
| Mouse Oocytes | 15, 30, 45 µg/ml | 6 hours | Increased frequency of monoastral spindles and aneuploidy | [14] |
| Parameter | Condition | Observation | Reference |
| Reversibility | Washout of 100 µM this compound from BS-C-1 cells | Bipolar spindles form within 15 minutes; most cells in anaphase by 60 minutes. | [7][9] |
| Specificity | Treatment of synchronized BS-C-1 cells with 100 µM this compound | No delay in progression through S and G2 phases or entry into mitosis. | [9][12] |
| Mad2 Localization | Treatment of PtK2 cells with 50 µM this compound | Mad2 localizes to a subset of kinetochores, often to only one of the two sister kinetochores. | [1][9][13] |
Experimental Protocols
Protocol 1: Induction of Mitotic Arrest and Monoastral Spindles using this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce mitotic arrest for subsequent analysis.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, BS-C-1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Culture plates or coverslips
Procedure:
-
Seed cells onto culture plates or coverslips at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare the working concentration of this compound by diluting the stock solution in a complete culture medium. A final concentration of 100 µM is commonly used for many cell lines.[15]
-
Prepare a vehicle control by adding an equivalent volume of DMSO to a separate aliquot of complete culture medium.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 4-24 hours, depending on the cell line and experimental goals).[9][15] A significant population of cells should arrest in mitosis with monoastral spindles.
-
Proceed with downstream applications such as immunofluorescence staining, cell cycle analysis, or biochemical assays.
Protocol 2: Immunofluorescence Staining for Spindle Assembly Checkpoint Proteins
This protocol details the steps for visualizing the localization of SAC proteins (e.g., Mad2, BubR1) and spindle structures in this compound-arrested cells.
Materials:
-
This compound-arrested cells on coverslips (from Protocol 1)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween 20)
-
Primary antibodies (e.g., anti-Mad2, anti-α-tubulin, anti-γ-tubulin)
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
After this compound treatment, gently wash the cells on coverslips twice with PBS.
-
Fix the cells by incubating with the fixation solution for 10-15 minutes at room temperature. For methanol (B129727) fixation, incubate at -20°C for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
If using a paraformaldehyde fixative, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[15]
-
Dilute the primary antibodies in the blocking buffer to their optimal concentrations.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibodies in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Stain the nuclei by incubating with DAPI solution for 5 minutes at room temperature.
-
Rinse the coverslips once with PBS and mount them onto glass slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Protocol 3: Cell Synchronization and Release from this compound-Induced Arrest
This protocol describes how to synchronize cells in mitosis using this compound and then release them to study the subsequent progression through mitosis.
Materials:
-
BS-C-1 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound
-
Microscope with live-cell imaging capabilities (optional)
Procedure:
-
Treat cells with 100 µM this compound for 4 hours to induce mitotic arrest with monoastral spindles.[7][9]
-
To release the cells from the arrest, wash the cells three times with a pre-warmed complete culture medium to remove the this compound.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
At various time points after the washout (e.g., 15, 30, 60 minutes), fix the cells and process them for immunofluorescence (as in Protocol 2) to observe the reformation of bipolar spindles and progression into anaphase.[7][9]
-
Alternatively, monitor the cells using live-cell imaging to dynamically observe the transition from a monoastral spindle to a bipolar spindle and subsequent mitotic events.
Visualizations
Caption: this compound inhibits Eg5, leading to monoastral spindles, lack of tension, and SAC activation.
Caption: Workflow for analyzing the spindle assembly checkpoint using this compound treatment and immunofluorescence.
Caption: Logical flow from this compound's inhibition of Eg5 to mitotic arrest via SAC activation.
References
- 1. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing spindle assembly mechanisms with this compound, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [kops.uni-konstanz.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
- 11. Induction of apoptosis by this compound, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound-reference [timtec.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies Using Monastrol in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Monastrol, a small-molecule inhibitor of the mitotic kinesin Eg5, in preclinical animal models of cancer. This document summarizes the current understanding of this compound's mechanism of action and compiles available data on its efficacy, along with detailed protocols to guide future research.
Introduction
This compound is a cell-permeable small molecule that specifically targets the mitotic kinesin Eg5 (also known as KSP or KIF11).[1] Eg5 is essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division. By allosterically inhibiting the ATPase activity of Eg5, this compound induces mitotic arrest, leading to the formation of characteristic monoastral spindles and subsequent apoptotic cell death in cancer cells.[1] This targeted mechanism of action makes this compound a subject of interest for anticancer drug development, as it offers a potential alternative to microtubule-targeting agents with a different toxicity profile.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the Eg5 motor protein. This disruption of mitotic spindle formation activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptosis in cancer cells. Recent studies have also suggested that this compound may have effects independent of Eg5 inhibition, such as targeting fascin, a protein involved in actin-bundling and cell invasion, which could contribute to its anti-metastatic properties.
Signaling Pathways and Experimental Workflows
To visualize the key pathways and experimental procedures involved in this compound research, the following diagrams are provided.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Monastrol Inefficacy
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering issues with Monastrol failing to induce mitotic arrest in their cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cell-permeable small molecule that functions as a specific and reversible allosteric inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or Kinesin-5).[1][2][3] Eg5 is a motor protein essential for establishing and maintaining the bipolar mitotic spindle by crosslinking and sliding antiparallel microtubules.[1][4] this compound binds to a specific allosteric pocket on the Eg5 motor domain, distinct from the ATP-binding site, which inhibits its ATPase activity.[1][3] This inhibition prevents centrosome separation, leading to the formation of characteristic monoastral spindles and ultimately causing cell cycle arrest in mitosis.[1][5][6]
Q2: My cells are not arresting in mitosis after this compound treatment. What are the potential reasons?
Several factors can contribute to the lack of mitotic arrest upon this compound treatment. These can be broadly categorized as issues with the experimental setup, cell-line specific characteristics, or acquired resistance mechanisms. This guide will walk you through a systematic troubleshooting process to identify the root cause.
Q3: Is this compound expected to work in all cell lines?
No, different cell lines exhibit varying sensitivities to this compound.[4][7] The efficacy of this compound can be influenced by the genetic and proteomic background of the cell line, including the expression levels of its target protein Eg5 and other cell cycle regulatory proteins.[4] For instance, AGS stomach adenocarcinoma cells have been shown to be more sensitive to this compound than HT29 colon adenocarcinoma cells.[7]
Q4: Could the issue be with the this compound compound itself?
It is possible that the compound's integrity or the experimental conditions are suboptimal. Key factors to consider include:
-
Compound Quality and Stereoisomerism: Ensure you are using a high-purity compound. This compound exists as a racemic mixture, with the (S)-enantiomer being the more potent inhibitor of Eg5.[3]
-
Concentration and Exposure Time: The effective concentration of this compound can vary significantly between cell lines.[4][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line. Similarly, the duration of exposure is critical for observing mitotic arrest.
Troubleshooting Guide
If you are not observing the expected mitotic arrest with this compound, follow these troubleshooting steps:
Step 1: Verify Experimental Parameters
The first step is to rule out any issues with your experimental protocol and reagents.
1.1. Confirm Compound Integrity and Concentration:
-
Action: Prepare fresh dilutions of this compound from a trusted stock solution for each experiment.
-
Rationale: Degradation of the compound or inaccuracies in dilution can lead to a lower effective concentration.
1.2. Optimize this compound Concentration and Exposure Time:
-
Action: Perform a dose-response experiment by treating your cells with a range of this compound concentrations (e.g., 10 µM to 200 µM) for a fixed time point (e.g., 16-24 hours).
-
Rationale: The IC50 of this compound for Eg5 is approximately 14 µM, but higher concentrations are often required in cell-based assays to observe a robust phenotype.[8] Different cell lines require different optimal concentrations.[4][6]
-
Action: Conduct a time-course experiment with an effective concentration of this compound (determined from the dose-response) and analyze the mitotic index at various time points (e.g., 8, 16, 24, 48 hours).
-
Rationale: The peak of mitotic arrest may occur at a specific time point, and prolonged exposure might lead to mitotic slippage or cell death.
1.3. Assess Cell Health and Density:
-
Action: Ensure your cells are healthy, actively proliferating, and seeded at an appropriate density.
-
Rationale: this compound specifically targets mitotic cells.[5] A low proliferation rate or contact inhibition in overly confluent cultures will result in a smaller population of cells entering mitosis, making it difficult to observe a significant mitotic arrest.
Step 2: Investigate Cell-Line Specific Resistance Mechanisms
If you have confirmed your experimental setup is correct, the lack of response may be due to intrinsic properties of your cell line.
2.1. Evaluate Eg5 Expression Levels:
-
Action: Perform Western blotting or quantitative PCR to determine the expression level of Eg5 in your cell line.
-
Rationale: Although a direct correlation is not always straightforward, very low levels of Eg5 might necessitate higher concentrations of this compound for effective inhibition. Conversely, very high overexpression could also potentially require higher drug concentrations.
2.2. Test for Mutations in the Eg5 Motor Domain:
-
Action: Sequence the Eg5 gene in your cell line, paying close attention to the region encoding the this compound-binding pocket (helices α2/α3 and loop L5).
-
Rationale: Point mutations in this allosteric binding site can confer resistance to this compound and other Eg5 inhibitors.[9][10][11]
2.3. Assess for Mitotic Slippage:
-
Action: Treat cells with this compound and monitor them over an extended period (e.g., 48-72 hours). Analyze the DNA content by flow cytometry and observe cell morphology.
-
Rationale: Cells can escape mitotic arrest and re-enter a G1-like state with 4N DNA content, a process known as mitotic slippage.[4] This is a common mechanism of resistance to anti-mitotic drugs.[12]
-
Visualization: Look for the appearance of large, flattened cells with a single nucleus containing 4N DNA.
2.4. Examine the Spindle Assembly Checkpoint (SAC) Status:
-
Action: Analyze the expression and localization of key SAC proteins like Mad2 and BubR1.
-
Rationale: A defective SAC can lead to a failure to maintain mitotic arrest in the presence of spindle poisons like this compound.[13][14] While this compound can still induce apoptosis in SAC-deficient cells, the initial mitotic arrest will be transient.[13][14]
2.5. Investigate the Role of Survivin:
-
Action: Measure the protein levels of survivin in your cell line at baseline and after this compound treatment.
-
Rationale: High levels of the anti-apoptotic protein survivin have been linked to this compound resistance.[4] Some resistant cell lines upregulate survivin in response to prolonged this compound exposure.[4]
2.6. Consider Multidrug Resistance (MDR) Pumps:
-
Action: While this compound is not a primary substrate for P-glycoprotein (Pgp), if your cell line is known to overexpress MDR pumps, this could be a contributing factor.[15] You can test this by co-incubating with known MDR inhibitors.
-
Rationale: Overexpression of efflux pumps is a general mechanism of drug resistance in cancer cells.[16]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity and factors influencing its efficacy.
Table 1: this compound Activity and Effective Concentrations
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Eg5 Inhibition) | ~14 µM | In vitro | [8] |
| Effective Concentration for Mitotic Arrest | 50-200 µM | Various Cancer Cell Lines | [4][6][17] |
| (S)-Monastrol Apparent Kd (Eg5) | ~2 µM | In vitro (without microtubules) | [1] |
| (S)-Monastrol Apparent Kd (Eg5) | 4-14 µM | In vitro (with microtubules) | [1] |
Table 2: Factors Correlated with this compound Resistance
| Factor | Observation | Implication | Reference |
| Mitotic Slippage | Increased tendency in resistant cell lines | Escape from mitotic arrest | [4] |
| Survivin Expression | Higher basal or induced levels in resistant cells | Increased cell viability, reduced mitotic slippage | [4] |
| Eg5 Mutations | Point mutations in the allosteric binding site | Prevents inhibitor binding/efficacy | [9][10][11] |
| SAC Defects | Depletion of BubR1 or Mad2 | Transient arrest, premature mitotic exit | [13][14] |
Experimental Protocols
Protocol 1: Dose-Response Assay for Mitotic Index
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 24-well or 96-well) at a density that allows for exponential growth for the duration of the experiment.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate for 16-24 hours.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain for DNA (e.g., with DAPI) and a mitotic marker (e.g., anti-phospho-histone H3 antibody).
-
Imaging and Analysis: Acquire images using fluorescence microscopy. The mitotic index is calculated as the percentage of phospho-histone H3-positive cells relative to the total number of cells (DAPI-positive nuclei).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate. The following day, treat with the desired concentration of this compound or vehicle control (DMSO).
-
Harvesting: At the desired time points (e.g., 24 and 48 hours), harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analysis: Analyze the DNA content using a flow cytometer. A G2/M peak (4N DNA content) should increase with effective mitotic arrest. The appearance of a >4N peak or a large 4N G1 peak after prolonged treatment may indicate mitotic slippage and endoreduplication.
Visualizations
Caption: Mechanism of this compound-induced mitotic arrest.
Caption: Troubleshooting workflow for this compound inefficacy.
Caption: Logical relationships in this compound resistance.
References
- 1. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitotic Slippage and Expression of Survivin Are Linked to Differential Sensitivity of Human Cancer Cell-Lines to the Kinesin-5 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential effects of this compound in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutations in the human kinesin Eg5 that confer resistance to this compound and S-trityl-L-cysteine in tumor derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitotic checkpoint defects: en route to cancer and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis by this compound, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Interaction of the mitotic kinesin Eg5 inhibitor this compound with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of N-1 arylation of this compound on kinesin Eg5 inhibition in glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of Monastrol in experiments.
Welcome to the troubleshooting resource for Monastrol, a key inhibitor of the mitotic kinesin Eg5. This guide is designed for researchers, scientists, and drug development professionals to help navigate and resolve common issues encountered during experimentation, ensuring the effective application of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that acts as a specific and reversible inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or Kinesin-5).[1][2][3] Eg5 is a motor protein essential for establishing and maintaining the bipolar mitotic spindle required for proper chromosome segregation during cell division.[2][3] this compound binds to an allosteric site on the Eg5 motor domain, which inhibits its ATPase activity.[1][4] This inhibition prevents the separation of centrosomes, leading to the formation of a characteristic "monoastral" spindle, where a radial array of microtubules is surrounded by a ring of chromosomes.[3][5] This ultimately causes cell cycle arrest in mitosis.[2][3][5]
Q2: I am not observing the expected mitotic arrest or "monoastral spindle" phenotype. What are the potential reasons for this low efficacy?
Several factors can contribute to the low efficacy of this compound in your experiments. These can be broadly categorized into issues with the compound itself, the experimental setup, or the specific cell line being used. A logical troubleshooting workflow can help identify the root cause.
Q3: Is there a difference between the enantiomers of this compound?
Yes, the (S)-enantiomer of this compound is a more potent inhibitor of Eg5 activity both in vitro and in vivo compared to the (R)-enantiomer or the racemic mixture.[2][4][6] For optimal results, it is recommended to use the (S)-enantiomer if available.
Q4: Is the effect of this compound reversible?
Yes, the mitotic arrest induced by this compound is rapidly reversible.[3][5] Upon removal of the compound, cells can proceed through mitosis and re-enter the cell cycle.
Q5: Can cells develop resistance to this compound?
Yes, studies have shown that mutations in the allosteric binding site of Eg5 can confer resistance to this compound and other Eg5 inhibitors without significantly affecting the enzyme's function.[7][8]
Troubleshooting Guide
Issue 1: Suboptimal Compound Preparation and Handling
A primary reason for experimental failure is improper handling of the compound.
-
Solubility: this compound is sparingly soluble in aqueous solutions but readily soluble in organic solvents like DMSO and DMF.[5][9][10] Ensure the compound is fully dissolved in the solvent before diluting it into your culture medium. Incomplete dissolution will lead to a lower effective concentration.
-
Storage and Stability: this compound stock solutions should be stored at -20°C or -80°C to maintain stability.[5][11] Avoid repeated freeze-thaw cycles, which can degrade the compound. It is advisable to aliquot stock solutions into smaller, single-use volumes.
-
Purity: Verify the purity of your this compound. Impurities can interfere with its activity.
Issue 2: Experimental Design Flaws
The design of your experiment is critical for observing the desired effects of this compound.
-
Concentration: The effective concentration of this compound is highly cell-line dependent.[12] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line.
-
Incubation Time: The onset of mitotic arrest can vary. It is recommended to perform a time-course experiment, typically ranging from a few hours to 24 hours, to identify the optimal incubation period.[5][13]
-
Cell Density: Ensure that cells are in the logarithmic growth phase and not overly confluent, as this can affect their response to the treatment.
Issue 3: Cell Line-Specific Variability
Different cell lines can exhibit varying sensitivity to this compound.
-
Proliferation Rate: Highly proliferative cell lines are generally more sensitive to mitotic inhibitors.
-
Endogenous Eg5 Levels: Variations in the expression levels of Eg5 can influence the required concentration of this compound.
-
Drug Efflux Pumps: Some cell lines may express high levels of multidrug resistance transporters that can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Quantitative Data Summary
The following table summarizes the reported IC50 and effective concentrations of this compound in various experimental systems.
| System/Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| In vitro (Eg5) | Basal ATPase Activity | 6.1 µM | [9] |
| In vitro (Eg5) | Cell-based Kinesin-5 Inhibition | 14 µM | [5][14] |
| HeLa | Function Assay (Eg5 ATPase) | 6.1 µM | [5] |
| HeLa | Cytotoxicity (MTT Assay) | 111 ± 25 µM | [15] |
| MCF-7 | Cytotoxicity (MTT Assay) | 88 ± 23 µM | [15] |
| BS-C-1 | Mitotic Arrest | 100 µM | [3][5] |
| U138 (Glioma) | Antiproliferative | 200 µM | [16] |
| C6 (Glioma) | Antiproliferative | 100 µM | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure the DMSO is fresh, as absorbed moisture can reduce solubility.[5]
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in the dark.[5]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed your cells in 6-well plates at a density that ensures they are in the logarithmic growth phase and will not exceed 80% confluency by the end of the experiment.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (determined from a dose-response curve or literature values). Include a DMSO-treated well as a negative control.
-
Incubation: Incubate the cells for the desired period (e.g., 12-24 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and then fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G2/M phase of the cell cycle.
Protocol 3: Immunofluorescence for Spindle Morphology
-
Cell Culture: Seed cells on sterile glass coverslips in a culture dish.
-
Treatment: Treat the cells with the effective concentration of this compound. Include a DMSO control.
-
Fixation: After the incubation period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilization: If using a cross-linking fixative, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin to visualize microtubules.
-
Secondary Antibody Incubation: Wash with PBS and then incubate with a fluorescently labeled secondary antibody.
-
DNA Staining and Mounting: Stain the DNA with a fluorescent dye like DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope to observe spindle morphology and identify the characteristic monoastral spindles in this compound-treated cells.
Visualizations
Caption: Mechanism of action of this compound leading to mitotic arrest.
Caption: Troubleshooting workflow for low this compound efficacy.
Caption: General experimental workflow for this compound treatment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. (S)-Monastrol | Kinesin | TargetMol [targetmol.com]
- 12. Differential effects of this compound in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of N-1 arylation of this compound on kinesin Eg5 inhibition in glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Monastrol Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Monastrol resistance in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
FAQ 1: My cancer cells are no longer responding to this compound. What are the likely causes of resistance?
The most common cause of acquired this compound resistance is the development of point mutations in the gene encoding its molecular target, the mitotic kinesin Eg5 (also known as KIF11).[1][2][3] These mutations typically occur in the allosteric binding pocket of Eg5 where this compound binds, preventing the drug from effectively inhibiting the motor protein's function.[1][4]
Other potential, though less specific, mechanisms of resistance can include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.
-
Alterations in downstream signaling pathways: Changes in pathways that regulate mitosis and cell survival, such as the upregulation of anti-apoptotic proteins like survivin, may contribute to a reduced sensitivity to this compound-induced cell death.[5][6][7]
-
Changes in microtubule dynamics: Destabilizing microtubules can make cells less reliant on Eg5 for bipolar spindle formation, thereby rendering them partially resistant to Eg5 inhibitors.[8]
FAQ 2: How can I confirm that my cells have developed resistance to this compound?
To confirm this compound resistance, you should perform a series of experiments to assess the cellular and molecular response to the drug.
-
Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is a key indicator of drug sensitivity. A significant increase in the IC50 of this compound in your cell line compared to the parental, sensitive cell line is a strong indication of resistance.
-
Analyze Mitotic Spindle Phenotype: this compound treatment in sensitive cells leads to the formation of characteristic monoastral spindles. Resistant cells, in contrast, will be able to form bipolar spindles even in the presence of this compound. This can be visualized using immunofluorescence microscopy.
-
Sequence the Eg5 Gene: To identify the primary mechanism of resistance, the coding region of the KIF11 gene (encoding Eg5) should be sequenced to check for mutations in the this compound binding site.
Troubleshooting Guides
Guide 1: Investigating the Mechanism of this compound Resistance
If you suspect your cells have become resistant to this compound, this guide will walk you through the key experiments to confirm and characterize the resistance.
This protocol outlines the steps to determine the concentration of this compound required to inhibit the growth of your cancer cell line by 50%.
Experimental Protocol: MTT Assay
| Step | Procedure |
| 1. Cell Seeding | Seed your cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment. |
| 2. Drug Treatment | Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours. |
| 3. MTT Addition | Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. |
| 4. Formazan (B1609692) Solubilization | Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. |
| 5. Absorbance Measurement | Measure the absorbance at 490 nm using a microplate reader. |
| 6. Data Analysis | Calculate the percentage of cell viability for each concentration and plot a dose-response curve to determine the IC50 value. |
This protocol allows you to visualize the mitotic spindle and determine if this compound is effectively inhibiting Eg5.
Experimental Protocol: Immunofluorescence of Mitotic Spindles
| Step | Procedure |
| 1. Cell Culture and Treatment | Grow cells on coverslips and treat with this compound (e.g., 100 µM for 16-24 hours) to induce mitotic arrest. |
| 2. Fixation | Fix the cells with ice-cold methanol (B129727) for 10 minutes at -20°C or with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. |
| 3. Permeabilization and Blocking | Permeabilize the cells with 0.1% Triton X-100 in PBS and then block with 1% BSA in PBS. |
| 4. Primary Antibody Incubation | Incubate with a primary antibody against α-tubulin to stain microtubules. |
| 5. Secondary Antibody Incubation | Incubate with a fluorescently labeled secondary antibody. |
| 6. Counterstaining and Mounting | Counterstain the DNA with DAPI and mount the coverslips on microscope slides. |
| 7. Imaging | Visualize the cells using a fluorescence or confocal microscope. Look for the presence of bipolar (resistant) versus monoastral (sensitive) spindles. |
This workflow describes the process of identifying mutations in the KIF11 gene.
Guide 2: Strategies to Overcome this compound Resistance
Once resistance is confirmed, several strategies can be employed to overcome it.
If resistance is due to a point mutation in the this compound binding site, using an Eg5 inhibitor that binds to a different site or has a different chemical structure may be effective.
Table of Alternative Eg5 Inhibitors:
| Inhibitor | Binding Site/Mechanism | Reported IC50 (Sensitive Cells) | Notes |
| S-trityl-L-cysteine (STLC) | Allosteric (same pocket as this compound, but with different interactions) | 140 nM (microtubule-activated ATPase activity)[9] | May be effective against some this compound-resistant mutants. |
| Ispinesib (SB-715992) | Allosteric (Loop L5) | < 10 nM (KSP ATPase activity)[10] | Resistance can also develop to this inhibitor through Eg5 mutations. |
| Filanesib (ARRY-520) | Allosteric (Thiadiazole derivative) | 6 nM (Eg5 ATPase activity)[11] | Has shown promise in clinical trials.[12][13] |
Combining this compound with other anti-cancer agents can be a powerful strategy to overcome resistance.
A. Combination with Microtubule-Targeting Agents (e.g., Paclitaxel)
This compound and Paclitaxel target different aspects of the mitotic machinery and can have synergistic effects.
Experimental Protocol: Assessing Synergy with the Chou-Talalay Method
-
Determine the IC50 values of this compound and Paclitaxel individually.
-
Treat cells with combinations of the two drugs at a constant ratio (e.g., based on their IC50 values).
-
Perform a cell viability assay (e.g., MTT) for each combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
B. Combination with ABC Transporter Inhibitors
If resistance is mediated by drug efflux pumps, co-administration with an ABC transporter inhibitor can restore this compound sensitivity.
Table of ABC Transporter Inhibitors:
| Inhibitor | Target(s) | Notes |
| Verapamil | P-glycoprotein (ABCB1) | A first-generation inhibitor. |
| Elacridar (GF120918) | P-glycoprotein (ABCB1) and BCRP (ABCG2) | A third-generation, more potent and specific inhibitor.[13][14][15][16][17] |
Experimental Protocol: Reversing Resistance with an ABC Transporter Inhibitor
-
Treat this compound-resistant cells with a range of this compound concentrations in the presence or absence of a fixed, non-toxic concentration of an ABC transporter inhibitor (e.g., Verapamil or Elacridar).
-
Perform a cell viability assay to determine the IC50 of this compound in both conditions.
-
A significant decrease in the this compound IC50 in the presence of the ABC transporter inhibitor indicates that drug efflux is a major resistance mechanism.
Downregulation of Survivin
Survivin is an inhibitor of apoptosis that can be upregulated in this compound-resistant cells.[5][6][7] Downregulating survivin using siRNA or specific inhibitors may re-sensitize cells to this compound.[18][19]
Experimental Protocol: Survivin Knockdown
-
Transfect this compound-resistant cells with siRNA targeting survivin or a non-targeting control siRNA.
-
After 24-48 hours, treat the cells with a range of this compound concentrations.
-
Perform a cell viability assay to determine if survivin knockdown re-sensitizes the cells to this compound.
Quantitative Data Summary
Table: Reported Eg5 Mutations Conferring this compound Resistance
| Mutation | Location in Eg5 | Notes |
| R119A | Allosteric binding pocket | Confers significant resistance to this compound and STLC.[1] |
| D130A | Allosteric binding pocket | Confers significant resistance to this compound and STLC.[1] |
| L132A | Allosteric binding pocket | Confers significant resistance to this compound.[1] |
| I136A | Allosteric binding pocket | Confers significant resistance to this compound.[1] |
| L214A | Allosteric binding pocket | Confers significant resistance to this compound and STLC.[1] |
| E215A | Allosteric binding pocket | Confers significant resistance to this compound.[1] |
| D130V | Allosteric binding pocket | Confers resistance to this compound, STLC, and Ispinesib.[2][3] |
| A133D | Allosteric binding pocket | Confers resistance to Ispinesib.[3] |
Note: The fold-change in IC50 can vary significantly depending on the cell line and the specific mutation. It is crucial to determine this empirically for your experimental system.
This technical support center provides a framework for understanding and overcoming this compound resistance. The specific protocols and strategies should be adapted to your particular cancer cell line and experimental conditions.
References
- 1. Mutations in the human kinesin Eg5 that confer resistance to this compound and S-trityl-L-cysteine in tumor derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitotic Slippage and Expression of Survivin Are Linked to Differential Sensitivity of Human Cancer Cell-Lines to the Kinesin-5 Inhibitor this compound | PLOS One [journals.plos.org]
- 6. Mitotic slippage and expression of survivin are linked to differential sensitivity of human cancer cell-lines to the Kinesin-5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitotic Slippage and Expression of Survivin Are Linked to Differential Sensitivity of Human Cancer Cell-Lines to the Kinesin-5 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interplay of microtubule dynamics and sliding during bipolar spindle formation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-Trityl-L-cysteine | Kinesin | Tocris Bioscience [tocris.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Filanesib (ARRY-520), a Selective Inhibitor of Kinesin Spindle Protein, for Patients with Relapsed/Refractory MM | Research To Practice [researchtopractice.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Downregulation of survivin by siRNA diminishes radioresistance of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Down-regulation of Survivin by Antisense Oligonucleotides Increases Apoptosis, Inhibits Cytokinesis and Anchorage-Independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
Monastrol Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Monastrol in cellular assays. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate robust experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My cells are arresting in mitosis as expected, but I'm observing unexpected changes in cell morphology unrelated to the mitotic spindle. What could be the cause?
A1: While this compound is a well-established inhibitor of the mitotic kinesin Eg5, it has been shown to have off-target effects. One notable off-target activity is the modulation of L-type voltage-gated calcium channels[1]. This can lead to changes in intracellular calcium levels, potentially affecting various cellular processes and morphology. Additionally, recent studies have identified an interaction with fascin (B1174746), an actin-bundling protein, which could alter cytoskeletal organization independent of microtubule dynamics[2].
Q2: I'm seeing significant differences in the effective concentration of this compound between different cell lines. Why is this happening?
A2: Cell-line specific sensitivity to this compound is a documented phenomenon[3]. This variability can be attributed to several factors, including differences in the expression levels of the primary target Eg5, variations in the expression of off-target proteins, and differences in cellular compensatory mechanisms or drug metabolism. For example, AGS cells have been shown to be more sensitive to this compound than HT29 cells[3]. It is crucial to determine the optimal concentration for each cell line empirically.
Q3: Is the mitotic arrest induced by this compound reversible?
A3: Yes, the mitotic arrest induced by this compound is rapidly reversible[4][5][6][7]. Upon washout of the compound, cells can proceed to form a bipolar spindle and complete mitosis[5][7]. The reversibility is a key feature of this compound and can be exploited in experimental designs requiring synchronization of cells in mitosis.
Q4: Besides mitotic arrest, what other cellular effects have been reported for this compound?
A4: this compound has been observed to induce apoptosis following prolonged mitotic arrest, which can involve mitochondrial membrane depolarization and cleavage of PARP-1[3]. In postmitotic neurons, this compound has been shown to induce rapid but transient axonal outgrowth, suggesting an effect on microtubule dynamics in these non-dividing cells[8][9]. Furthermore, its interaction with fascin suggests a role in modulating cell migration and invasion in cancer cells[2].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent mitotic arrest phenotype | Cell-line variability in sensitivity. | Perform a dose-response curve to determine the optimal this compound concentration for your specific cell line. |
| Off-target effects interfering with the expected phenotype. | Consider the potential off-target effects on calcium channels and the actin cytoskeleton. Use control experiments to dissect these effects. | |
| Unexpected cell death or toxicity | Prolonged mitotic arrest leading to apoptosis. | Perform time-course experiments to distinguish between mitotic arrest and subsequent apoptosis. Consider using lower concentrations or shorter incubation times. |
| Off-target effects on cell viability. | Evaluate cell viability using standard assays (e.g., MTT, trypan blue exclusion) in parallel with your primary experiment. | |
| Effects observed in non-dividing cells | This compound's influence on microtubule-dependent processes beyond mitosis. | Be aware that this compound can affect neuronal processes[8][9]. Carefully interpret data from post-mitotic cells. |
| Difficulty replicating published results | Differences in experimental conditions (e.g., cell density, serum concentration, passage number). | Standardize all experimental parameters and ensure they align with the cited protocols. |
| Purity and stability of the this compound compound. | Use a high-quality, validated source of this compound and store it correctly. |
Quantitative Data Summary
The following table summarizes the key quantitative data related to the on-target and off-target effects of this compound.
| Target | Effect | Reported Value | Cell/System |
| Kinesin Eg5 (KIF11) | Inhibition (IC50) | 14 µM[4] | Cell-based assay |
| L-type voltage-gated calcium channels (Cav1.2) | Inhibition of calcium uptake | ~70% inhibition at 100 µM[1] | HEK 293 cells expressing human Cav1.2 |
| Fascin | Binding and interference with actin-bundling | Not yet quantified with an IC50 | In silico, biophysical, and biochemical assays[2] |
Experimental Protocols
Calcium Uptake Assay to Detect Off-Target Effects
This protocol is adapted from methodologies used to identify this compound's effect on L-type voltage-gated calcium channels[1].
1. Cell Culture and Plating:
-
Culture HEK 293 cells stably expressing the human Cav1.2 channel in appropriate growth medium.
-
Plate the cells in a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing 4 µM Fluo-3AM ester dye and 0.4% Pluronic F-127 in Hanks' Balanced Salt Solution (HBSS).
-
Remove the growth medium from the cells and add the loading buffer.
-
Incubate the cells for 1 hour at room temperature in the dark.
3. Compound Treatment:
-
Wash the cells twice with a calcium-free HBSS.
-
Add HBSS containing the desired concentration of this compound (e.g., 100 µM) or a known inhibitor like nifedipine (B1678770) as a positive control.
-
Incubate for the desired period.
4. Calcium Influx Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add a solution containing a high concentration of calcium chloride to stimulate calcium influx.
-
Immediately begin recording the fluorescence intensity over time.
5. Data Analysis:
-
Calculate the change in fluorescence intensity before and after the addition of calcium.
-
Compare the fluorescence change in this compound-treated wells to that of untreated and positive control wells to determine the percentage of inhibition.
Assessing Mitotic Arrest
This protocol is based on common methods for evaluating the on-target effect of this compound[5][7][10].
1. Cell Culture and Treatment:
-
Plate cells (e.g., BS-C-1) on coverslips in a multi-well plate and allow them to grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM to 100 µM) for a specified duration (e.g., 4-16 hours). Include a DMSO-treated vehicle control.
2. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against α-tubulin overnight at 4°C to visualize microtubules.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the DNA with a dye such as Hoechst 33342.
3. Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of cells exhibiting a monoastral spindle phenotype (a radial array of microtubules surrounded by a ring of chromosomes) at each concentration of this compound.
Visualizations
This compound's On-Target and Off-Target Mechanisms
References
- 1. Kinetic Cell-based Morphological Screening: Prediction of Mechanism of Compound Action and Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses invasion and metastasis in human colorectal cancer cells by targeting fascin independent of kinesin-Eg5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of this compound in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound, a prototype anti-cancer drug that inhibits a mitotic kinesin, induces rapid bursts of axonal outgrowth from cultured postmitotic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a selective inhibitor of the mitotic kinesin Eg5, induces a distinctive growth profile of dendrites and axons in primary cortical neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing Monastrol incubation time for maximum mitotic block.
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Monastrol incubation time to achieve maximum mitotic block. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presented for easy comparison.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to induce mitotic arrest?
The optimal concentration of this compound varies significantly depending on the cell line. It is recommended to perform a dose-response experiment to determine the minimal concentration that yields the maximum mitotic index for your specific cell line. A common starting point is 100 µM, which has been shown to be a saturating dose for cell lines like BS-C-1.[1][2] For HCT116 cells, an EC50 for mitotic arrest is reported to be as low as 1.2-1.5 µM.[3]
Q2: How long should I incubate my cells with this compound?
Incubation time is a critical parameter that requires optimization. A typical incubation period ranges from 4 to 16 hours. For BS-C-1 cells, a 4-hour incubation is sufficient to observe a high percentage of cells with monoastral spindles.[1][2] In other cell lines, such as A549, longer incubation times of up to 16 hours have been used.[4] The mitotic arrest is persistent for at least 12 hours in BS-C-1 cells treated with 100 µM this compound.[1] It is advisable to perform a time-course experiment (e.g., 2, 4, 8, 12, 16 hours) to find the optimal duration for your experimental goals.
Q3: Is the mitotic block induced by this compound reversible?
Yes, the mitotic arrest is rapidly reversible.[1][3][5] Upon removal of this compound from the cell culture medium, cells can proceed through mitosis. For example, in BS-C-1 cells, bipolar spindles begin to reform within 15 minutes of washout, and most cells enter anaphase or cytokinesis by 60 minutes.[1][2][6] This reversibility makes this compound a useful tool for synchronizing cells in mitosis for subsequent studies.
Q4: Can I synchronize cells before this compound treatment to increase the mitotic population?
Absolutely. Synchronizing cells at an earlier stage of the cell cycle, such as the G1/S boundary, can lead to a more defined wave of cells entering mitosis upon release, resulting in a higher and more consistent mitotic index after this compound treatment. A double thymidine (B127349) block is a widely used and effective method for this purpose.[1][3][6][7][8]
Q5: What is the mechanism of action for this compound?
This compound is a small, cell-permeable molecule that specifically inhibits the mitotic kinesin Eg5 (also known as KIF11).[3][5][9] It is an allosteric inhibitor, meaning it binds to a site on the Eg5 motor domain distinct from the ATP-binding pocket.[10][11] This binding prevents the conformational changes necessary for ATP hydrolysis and microtubule-stimulated ADP release.[10][12] Inhibition of Eg5 prevents the separation of centrosomes, leading to the formation of characteristic monoastral spindles and ultimately, mitotic arrest.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Mitotic Index | 1. Sub-optimal Concentration: The this compound concentration may be too low for the specific cell line. 2. Insufficient Incubation Time: The incubation period may not be long enough for a significant portion of the cell population to enter mitosis. 3. Cell Line Resistance: Some cell lines may be inherently less sensitive to this compound. 4. Incorrect Cell Counting: Inaccurate assessment of mitotic cells. | 1. Perform a dose-response curve (e.g., 10 µM to 200 µM) to determine the optimal concentration.[9] 2. Conduct a time-course experiment (e.g., 4, 8, 12, 16, 24 hours) to identify the peak mitotic index.[4] 3. Verify the expression and activity of Eg5 in your cell line. Consider alternative mitotic inhibitors if resistance is confirmed. 4. Use a reliable method for identifying mitotic cells, such as staining for condensed chromatin (DAPI/Hoechst) and phosphorylated Histone H3 (pH3), a specific marker for mitosis.[4] |
| High Cell Death/Toxicity | 1. Concentration Too High: Excessive concentrations of this compound can lead to apoptosis.[13] 2. Prolonged Incubation: Long exposure to mitotic arrest can trigger apoptosis through pathways independent of the spindle checkpoint.[13] 3. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Reduce the this compound concentration. The goal is to arrest cells in mitosis, not kill them. 2. Decrease the incubation time. Determine the minimum time required to achieve a satisfactory mitotic block. 3. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control. |
| No Monoastral Spindles Observed | 1. This compound Inactivity: The compound may have degraded. 2. Incorrect Spindle Staining: The immunofluorescence protocol may be sub-optimal. 3. Timing of Observation: Cells may have already exited mitosis if the block is not sustained or observed too late. | 1. Use a fresh stock of this compound. Store the compound properly, protected from light at -20°C.[5] 2. Optimize your immunofluorescence protocol for α-tubulin to clearly visualize spindle morphology. 3. Fix cells at the optimal time point determined from your time-course experiment. |
Data Presentation
Table 1: Recommended this compound Concentrations and Incubation Times for Various Cell Lines
| Cell Line | Concentration | Incubation Time | Outcome | Citation(s) |
| BS-C-1 (Monkey Kidney Epithelial) | 100 µM | 4 hours | Saturation of monoastral spindle formation | [1][2][6] |
| PtK2 (Potoroo Kidney Epithelial) | 50-100 µM | Not Specified | >50% to complete inhibition of centrosome separation | [1][6] |
| HeLa (Human Cervical Cancer) | 100 µM | 12-16 hours | Mitotic arrest | [3][13] |
| HCT116 (Human Colon Cancer) | EC50: 1.2-1.5 µM | Not Specified | Mitotic arrest | [3] |
| A549 (Human Lung Carcinoma) | Not Specified | 16 hours | Mitotic arrest | [4] |
| Mouse Oocytes | 15-45 µg/ml | 6 hours | Retarded maturation, monoastral spindles | [5] |
Table 2: Effect of this compound Concentration on Monoastral Spindle Formation in BS-C-1 Cells
| This compound Concentration (µM) | Percentage of Mitotic Cells with Monoastral Spindles |
| 0 | ~0% |
| 12.5 | ~20% |
| 25 | ~45% |
| 50 | ~80% |
| 100 | ~95% |
| 200 | ~95% |
| Data adapted from Kapoor et al., J. Cell Biol., 2000.[1] |
Visualizations
Mechanism of Action and Experimental Workflow
References
- 1. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Kinetic Cell-based Morphological Screening: Prediction of Mechanism of Compound Action and Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-mitosis-inhibitor [timtec.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell synchronization - Wikipedia [en.wikipedia.org]
- 8. Reversible and effective cell cycle synchronization method for studying stage-specific processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule and mutational analysis of allosteric Eg5 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Monastrol Technical Support Center: Troubleshooting Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and resolving Monastrol precipitation in cell culture media. By following these troubleshooting guides and frequently asked questions, you can ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media?
A1: this compound has low solubility in aqueous solutions like cell culture media.[1] Precipitation typically occurs when the local concentration of this compound exceeds its solubility limit during the dilution of a concentrated organic stock solution into the media. Factors such as improper mixing, the final concentration of the organic solvent, temperature, and pH can also contribute to this issue.[2][3]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and highly recommended solvent for preparing concentrated this compound stock solutions.[4][5][6] this compound is highly soluble in DMSO, allowing for the preparation of high-concentration stocks (e.g., up to 100 mM).[4][5] Ethanol is another option, but the maximum solubility is lower than in DMSO.[1][4][5]
Q3: Is there a maximum recommended concentration of this compound in cell culture media?
A3: While the effective concentration is cell-line dependent, many studies use this compound at concentrations up to 100 µM.[6][7] It is crucial to keep the final concentration of the solvent (e.g., DMSO) as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8] Exceeding the aqueous solubility limit at a given temperature and pH will lead to precipitation.
Q4: How should I properly store this compound solutions?
A4: this compound powder should be stored at -20°C for long-term stability (≥4 years).[1] A concentrated stock solution in DMSO can be aliquoted and stored at -20°C for up to one month or at -80°C for up to a year to avoid repeated freeze-thaw cycles.[9][10] It is strongly advised not to store aqueous working solutions for more than one day, as this compound is less stable and prone to precipitation in aqueous buffers.[1]
Q5: Can I warm the cell culture media to help dissolve the this compound precipitate?
A5: Gentle warming of the media to 37°C can sometimes help dissolve precipitates.[11] However, prolonged or excessive heating should be avoided as it can degrade sensitive media components like glutamine and vitamins. A better approach is to optimize the dilution protocol to prevent precipitation from occurring in the first place.
Q6: Does the pH of the cell culture media affect this compound solubility?
A6: Yes, the pH of the aqueous solution can significantly affect the solubility of chemical compounds.[2][8] While standard cell culture media is buffered to a physiological pH (around 7.2-7.4), any significant deviations from this range could potentially alter this compound's solubility. Ensure your media is properly buffered and stored to maintain a stable pH.
Data Summary
The following tables provide key quantitative data regarding this compound's properties and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₆N₂O₃S | [4][5] |
| Molecular Weight | 292.35 g/mol | [4][5] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% (HPLC) | [4][5] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| DMSO | 29.24 | 100 | [4] |
| Ethanol | 5.85 | 20 | [4][5] |
| Dimethyl formamide (B127407) (DMF) | 20 | ~68.4 | [1] |
| Aqueous Buffer (1:1 DMF:PBS, pH 7.2) | ~0.5 | ~1.7 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution (100 mM in DMSO)
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound powder (MW: 292.35 g/mol )
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh out 2.92 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 100 µL of high-purity DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.
-
If dissolution is slow, gently warm the solution to 37°C for 5-10 minutes or place it in a bath sonicator for 5 minutes.[11]
-
Once fully dissolved, aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[9]
Protocol 2: Preparation of a this compound Working Solution (100 µM)
Objective: To dilute the concentrated stock solution into cell culture media while minimizing the risk of precipitation.
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tube
Methodology:
-
Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Calculate the volume of stock solution needed. To prepare 10 mL of 100 µM working solution, you will need 10 µL of the 100 mM stock solution (a 1:1000 dilution).
-
Pipette 10 mL of the pre-warmed medium into a sterile conical tube.
-
While gently vortexing or swirling the medium, add the 10 µL of 100 mM this compound stock solution drop-by-drop directly into the medium.[11] Crucial Step: Do not pipette the stock solution onto the side of the tube. Rapid and efficient mixing is key to preventing localized high concentrations that lead to precipitation.
-
Once the stock solution is added, cap the tube and invert it several times to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. Use the freshly prepared working solution immediately.[1]
Visual Guides and Workflows
This compound's Mechanism of Action
This compound is a specific inhibitor of the mitotic kinesin Eg5.[12] This motor protein is essential for establishing and maintaining the bipolar mitotic spindle required for chromosome segregation. By inhibiting Eg5, this compound causes cells to arrest in mitosis with characteristic monoastral spindles, ultimately leading to apoptosis in cancer cells.[6][12]
Caption: Simplified pathway of this compound's inhibitory action on Eg5.
Experimental Workflow: Preparing this compound Working Solution
This workflow outlines the critical steps for preparing a this compound working solution from a DMSO stock to minimize precipitation.
Caption: Recommended workflow for preparing this compound working solution.
Troubleshooting Guide: this compound Precipitation
If you encounter precipitation, follow this decision tree to diagnose and resolve the issue.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. This compound | Kinesin | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tribioscience.com [tribioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
The impact of serum concentration on Monastrol activity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on Monastrol activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small, cell-permeable molecule that specifically inhibits the mitotic kinesin Eg5.[1] Eg5 is a motor protein essential for the formation and maintenance of the bipolar spindle during mitosis. By allosterically inhibiting Eg5, this compound prevents centrosome separation, leading to the formation of monoastral spindles and arresting cells in mitosis.[2]
Q2: How does serum in cell culture media potentially affect this compound's activity?
A2: Serum contains a high concentration of proteins, most notably albumin. Small molecule inhibitors like this compound can bind to these proteins. This binding can sequester the inhibitor, reducing the free concentration of this compound available to enter the cells and interact with its target, Eg5. This phenomenon is often referred to as a "serum shift" or "IC50 shift" and can lead to a decrease in the apparent potency of the compound in cell-based assays.
Q3: I am observing a lower-than-expected potency for this compound in my cell-based assay. Could the serum concentration be the cause?
A3: Yes, this is a common issue. If the effective concentration of this compound at its target is reduced due to binding to serum proteins, you will observe a higher IC50 value, indicating lower potency. To confirm this, you can perform a "serum-shift" assay by determining the IC50 of this compound in media containing varying concentrations of serum.
Q4: Are there any known derivatives of this compound that are less affected by serum proteins?
A4: Yes, studies on this compound analogues have shown that some derivatives are not inactivated by binding to serum proteins.[3] This suggests that structural modifications to the this compound scaffold can reduce the impact of serum protein binding on the compound's activity.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value for this compound
Possible Cause: Serum protein binding is reducing the effective concentration of this compound.
Troubleshooting Steps:
-
Review Experimental Conditions: Confirm the concentration of serum (e.g., Fetal Bovine Serum - FBS) used in your cell culture medium. Standard protocols often use 10% FBS.
-
Perform a Serum-Shift Assay: To quantify the effect of serum, determine the IC50 of this compound in your cell line using media with a range of serum concentrations (e.g., 0%, 1%, 5%, and 10% FBS). A significant increase in the IC50 value with increasing serum concentration is indicative of serum protein binding.
-
Conduct Experiments in Reduced-Serum or Serum-Free Media: If your cell line can be maintained in low-serum or serum-free conditions for the duration of the experiment, this can mitigate the effects of protein binding. Note that cell health and growth rates should be carefully monitored under these conditions.
-
Increase this compound Concentration: If the experimental design requires the presence of serum, you may need to use a higher concentration of this compound to achieve the desired biological effect, based on the results of your serum-shift assay.
-
Maintain Consistent Serum Concentration: For comparability across experiments, it is crucial to use a consistent and clearly reported serum concentration.
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Variability in the composition of different lots of serum or inconsistent serum concentrations.
Troubleshooting Steps:
-
Standardize Serum Lot: Whenever possible, use the same lot of FBS for a series of related experiments to minimize variability.
-
Pre-Test New Serum Lots: Before starting a new set of experiments with a new lot of serum, it is advisable to re-run a standard this compound dose-response curve to ensure consistency with previous results.
-
Accurate Pipetting: Ensure accurate and consistent addition of serum to your culture media.
Data Presentation
The following tables illustrate the expected impact of serum concentration on the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor like this compound. Please note that this is hypothetical data to demonstrate the "serum shift" phenomenon, as specific comparative data for this compound was not found in the reviewed literature.
Table 1: Hypothetical IC50 Values of this compound in a Cancer Cell Line at Different Serum Concentrations
| Cell Line | Serum Concentration (%) | IC50 (µM) |
| HeLa | 0 | 15 |
| HeLa | 1 | 25 |
| HeLa | 5 | 50 |
| HeLa | 10 | 85 |
Table 2: Fold-Shift in this compound IC50 with Increasing Serum Concentration
| Serum Concentration (%) | Fold-Shift in IC50 (relative to 0% serum) |
| 1 | 1.7 |
| 5 | 3.3 |
| 10 | 5.7 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound Using a Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a specific cell line.
Materials:
-
Target cell line (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 200 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Protocol 2: Serum-Shift Assay to Quantify the Impact of Serum on this compound Activity
Objective: To determine the effect of different serum concentrations on the IC50 of this compound.
Procedure:
-
Follow the same procedure as in Protocol 1 .
-
In the Drug Treatment step, prepare the serial dilutions of this compound in separate media formulations containing different concentrations of FBS (e.g., 0%, 1%, 5%, and 10%).
-
Ensure that for each serum concentration, a corresponding vehicle control is included.
-
Determine the IC50 value for this compound at each serum concentration.
-
Calculate the fold-shift in IC50 for each serum-containing condition relative to the serum-free condition.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of kinesin Eg5: antiproliferative activity of this compound analogues against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Monastrol Cytotoxicity and Cell Viability Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monastrol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cell-permeable small molecule that specifically inhibits the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[1][2][3] By allosterically inhibiting the ATPase activity of Eg5, this compound prevents the separation of centrosomes, leading to the formation of monoastral spindles and ultimately causing mitotic arrest.[1][2][3][4][5][6][7][8][9]
Q2: How does this compound-induced mitotic arrest lead to cytotoxicity and affect cell viability?
Prolonged mitotic arrest triggered by this compound can lead to apoptosis (programmed cell death).[2][10][11][12] The cytotoxic effects are often characterized by the activation of caspases, such as caspase-3 and caspase-7, and the cleavage of poly (ADP-ribose) polymerase (PARP).[11][12] The induction of apoptosis can occur independently of the spindle checkpoint in some cell lines.[10][13]
Q3: Is the effect of this compound reversible?
Yes, the mitotic arrest induced by this compound is rapidly reversible.[2][3][4][7][8] Upon removal of the compound from the cell culture medium, cells can proceed through mitosis, forming bipolar spindles and completing cell division.[3][4][7]
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in organic solvents like DMSO and ethanol.[1][14] A stock solution can be prepared in DMSO and should be stored at -20°C for long-term use.[14][15] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[15] For experiments, the stock solution should be diluted in the appropriate cell culture medium to the final working concentration. Aqueous solutions of this compound are not stable and should be prepared fresh.[14]
Troubleshooting Guides
Problem 1: Inconsistent or no observable monoastral spindle formation.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: The effective concentration of this compound can vary significantly between different cell lines.[16] Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a concentration range guided by published IC50 values (see Table 1).
-
-
Possible Cause 2: Insufficient incubation time.
-
Possible Cause 3: Low percentage of cells in mitosis.
-
Solution: this compound primarily affects cells in mitosis. If your cell population is not actively dividing, the effect will be minimal. Consider synchronizing your cells at the G2/M phase before adding this compound. A double thymidine (B127349) block is a common method for synchronization.[2][3]
-
-
Possible Cause 4: Drug inactivity.
-
Solution: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.[15] Prepare fresh dilutions in media for each experiment.
-
Problem 2: High variability in cell viability assay results (e.g., MTT, XTT).
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding to achieve a uniform cell number across all wells. Pipette gently to avoid cell clumping.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Evaporation from the outer wells of a plate can concentrate media components and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
-
Possible Cause 3: Interference of this compound with the assay reagent.
-
Solution: While not commonly reported for this compound, some compounds can directly react with viability assay reagents. Include a "no-cell" control with this compound at the highest concentration to check for any direct chemical reaction with the assay dye.
-
-
Possible Cause 4: Incorrect incubation time for the viability assay.
-
Solution: The optimal incubation time for MTT or similar assays can vary. Over-incubation can lead to crystallization of the formazan (B1609692) product and inaccurate readings. Follow the manufacturer's protocol and optimize the incubation time for your specific cell line and density.[18][19]
-
Problem 3: Unexpected or off-target effects observed.
-
Possible Cause 1: this compound may have off-target activities at high concentrations.
-
Solution: It has been reported that at concentrations where this compound induces mitotic arrest, it may also modulate L-type voltage-gated calcium channels.[20] Use the lowest effective concentration of this compound determined from your dose-response studies to minimize potential off-target effects.
-
-
Possible Cause 2: Differential sensitivity of cell lines.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Eg5 ATPase activity | 12 | 6.1 | [2] |
| HCT116 | Colon Cancer | Cell cycle arrest | - | EC50 value | [2] |
| AGS | Gastric Adenocarcinoma | SRB assay | 48 | - | [15] |
| BxPC3 | Pancreatic Cancer | Alamar blue assay | 72 | >100 | [15] |
| MCF-7 | Breast Cancer | MTT assay | 24 | ~75 | [10] |
| MCF-7 | Breast Cancer | MTT assay | 48 | ~50 | [10] |
| Various | - | Eg5 motility | - | 14 | [1][2] |
Note: IC50 and EC50 values can vary based on the assay method, incubation time, and specific experimental conditions. It is recommended to determine the optimal concentration for your cell line and assay.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[21]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as in the highest this compound treatment) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Protocol 2: Apoptosis Detection by Caspase-3/7 Activity Assay
This protocol provides a general guideline for measuring caspase-3/7 activity. It is recommended to use a commercially available kit and follow the manufacturer's instructions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
White-walled 96-well plates (for luminescence-based assays)
-
Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer or fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Assay Reagent Preparation:
-
Prepare the caspase-3/7 reagent according to the manufacturer's protocol.
-
-
Caspase Activity Measurement:
-
Equilibrate the plate and the caspase reagent to room temperature.
-
Add 100 µL of the caspase-3/7 reagent to each well.
-
Mix the contents by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Signal Detection:
-
Measure the luminescence or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the signal from treated cells to the signal from control cells to determine the fold change in caspase-3/7 activity.
-
Protocol 3: Detection of PARP Cleavage by Western Blot
This protocol outlines the general steps for detecting the cleavage of PARP, a hallmark of apoptosis, via Western blotting.[25][26][27][28]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or culture flasks and treat with this compound and a vehicle control for the desired time.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
The full-length PARP will appear as a band at ~116 kDa, and the cleaved fragment will be at ~89 kDa.
-
-
Loading Control:
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Visualizations
Caption: Mechanism of this compound-induced mitotic arrest and apoptosis.
Caption: General workflow for assessing cell viability after this compound treatment.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. This compound | Kinesin | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound-reference [timtec.net]
- 7. DSpace [kops.uni-konstanz.de]
- 8. Probing spindle assembly mechanisms with this compound, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pathway of structural changes produced by this compound binding to Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential effects of this compound in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Induction of apoptosis by this compound, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetic Cell-based Morphological Screening: Prediction of Mechanism of Compound Action and Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Polo-like kinase 1 inhibitors, mitotic stress and the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. US8252832B2 - Kinesin inhibitors as cancer therapeutics - Google Patents [patents.google.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Unexpected phenotypes observed with Monastrol treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Monastrol in research settings. It is intended for researchers, scientists, and drug development professionals who may encounter unexpected phenotypes during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential explanations and solutions.
Issue 1: Cells do not arrest in mitosis or show a low mitotic index.
-
Question: I treated my cells with this compound, but I am not observing the expected increase in mitotic cells with monoastral spindles. What could be the reason?
-
Possible Causes and Troubleshooting Steps:
-
Suboptimal Concentration: The effective concentration of this compound can be cell-line dependent. An insufficient concentration may not be enough to inhibit Eg5 effectively.
-
Cell Line Resistance: Different cell lines exhibit varying sensitivity to this compound.[4] For instance, AGS cells are more sensitive to this compound than HT29 cells.[4]
-
Solution: If you suspect resistance, consider using a higher concentration or a different Eg5 inhibitor. It is also beneficial to test a sensitive cell line as a positive control.
-
-
Compound Inactivity: Improper storage or handling of this compound can lead to its degradation.
-
Solution: Ensure that this compound is stored correctly, protected from light, and dissolved in an appropriate solvent like DMSO. Prepare fresh stock solutions regularly.
-
-
Timing of Observation: The mitotic arrest is a dynamic process. The peak of mitotic arrest may occur at a specific time point after treatment.
-
Solution: Perform a time-course experiment to identify the optimal duration of this compound treatment for observing the maximal mitotic arrest in your cell line.
-
-
Issue 2: Observation of asymmetric or abnormal spindle structures instead of typical monoasters.
-
Question: Instead of the characteristic monoastral spindles, I am observing asymmetric asters or other abnormal microtubule structures in my this compound-treated cells. Why is this happening?
-
Possible Causes and Troubleshooting Steps:
-
Cell-Specific Eg5 Functions: The role of Eg5 and the cellular response to its inhibition can vary between cell types. For example, in HT29 cells, this compound treatment can lead to the formation of asymmetric asters, which is not observed in AGS cells.[4] This may be related to specific functions of Eg5 in different cellular contexts.[4]
-
Off-Target Effects: While this compound is a specific inhibitor of Eg5, off-target effects cannot be completely ruled out, especially at high concentrations. These could potentially influence microtubule organization.
-
Solution: Use the lowest effective concentration of this compound determined from your dose-response studies to minimize potential off-target effects.
-
-
Interaction with Other Cellular Components: The final phenotype is a result of the interplay of various cellular forces. The balance of forces from other motor proteins and microtubule-associated proteins can influence the final spindle morphology after Eg5 inhibition.
-
Issue 3: Unexpected effects on non-mitotic cells or processes.
-
Question: I am observing changes in cell morphology or processes in interphase cells treated with this compound, which I expected to be mitosis-specific. Is this normal?
-
Possible Causes and Troubleshooting Steps:
-
Neuronal Cells: In primary cortical neuron cultures, this compound has been shown to have distinct effects on dendrite and axon growth.[5] It can induce longer dendrites and shorter axons, as well as alter microtubule distribution in the cell body.[5] This indicates a role for Eg5 in neuronal development, independent of mitosis.
-
Off-Target Effects on Calcium Channels: Studies have suggested that this compound can have off-target effects on L-type voltage-gated calcium channels.[6] This could potentially lead to unexpected phenotypes in cells where calcium signaling is critical.
-
Solution: If you suspect off-target effects are influencing your results, consider using alternative Eg5 inhibitors to see if the phenotype persists. Additionally, measuring intracellular calcium levels could help determine if calcium signaling is being affected.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about this compound's mechanism and effects.
Q1: What is the primary mechanism of action of this compound?
This compound is a cell-permeable small molecule that specifically inhibits the mitotic kinesin Eg5 (also known as KIF11).[7][8][9] Eg5 is a plus-end-directed motor protein essential for establishing and maintaining the bipolar spindle during mitosis.[8][9] By inhibiting Eg5, this compound prevents the separation of centrosomes, leading to the formation of a monoastral spindle and subsequent mitotic arrest.[1][2][3]
Q2: Is the mitotic arrest induced by this compound reversible?
Yes, the mitotic arrest caused by this compound is rapidly reversible.[1][2] Upon removal of the drug, cells can proceed to form a bipolar spindle and exit mitosis.[1][2] For example, in BS-C-1 cells, monoasters are replaced by bipolar spindles within 15 minutes of this compound washout.[1][2]
Q3: Does this compound affect other phases of the cell cycle?
This compound's primary effect is specific to mitosis. It does not inhibit the progression through the S and G2 phases of the cell cycle, nor does it affect centrosome duplication.[1][7][10]
Q4: Can this compound induce apoptosis?
Yes, prolonged mitotic arrest induced by this compound can lead to apoptosis in some cell lines.[4][7] Interestingly, in HeLa cells, this apoptosis can occur even in the absence of critical spindle checkpoint components like BubR1 or Mad2.[11] However, in other cell lines like MCF-7 and HB4a, this compound did not induce apoptosis.[12]
Q5: Are there known off-target effects of this compound?
While this compound is highly specific for Eg5, some off-target effects have been reported. The most notable is the modulation of L-type voltage-gated calcium channels.[6] This was observed at concentrations that also induce mitotic arrest, suggesting a potential for compound-specific off-target activities.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound treatment.
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Effective Concentration (IC50 or EC50) | Observed Effect | Reference |
| BS-C-1 | 100 µM (saturating dose) | Formation of monoastral spindles | [1][2][3] |
| Xenopus Egg Extracts | 20 µM (IC50) | Inhibition of bipolar spindle formation | [1] |
| HCT116 | 1.2 µM (EC50) | Mitotic arrest (doubling of DNA content) | [7] |
| HCT116 | 1.5 µM (EC50) | Increase in phospho-histone H3 | [7] |
| Kinesin-5 (KIF11) | 14 µM (IC50) | Inhibition of kinesin activity | [7] |
Table 2: Differential Sensitivity of Cancer Cell Lines to this compound
| Cell Line | Sensitivity to this compound | Key Observations | Reference |
| AGS (gastric adenocarcinoma) | More sensitive | Symmetric microtubule asters, prominent cleavage of procaspases 8 and 3. | [4] |
| HT29 (colon adenocarcinoma) | Less sensitive | Formation of asymmetric asters. | [4] |
| MCF-7 (breast adenocarcinoma) | More sensitive | Decreased cell viability, increased cells in G1 and G2/M phases. | [12] |
| HB4a (non-tumoral breast) | Less sensitive | Decreased proliferation only at 100 µM, increased cells in G2/M phase. | [12] |
Experimental Protocols
Protocol 1: Induction of Mitotic Arrest using this compound
This protocol is a general guideline for inducing mitotic arrest in cultured cells.
-
Cell Culture: Plate cells on appropriate culture vessels (e.g., coverslips for imaging or plates for biochemical analysis) and allow them to adhere and grow to the desired confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
Treatment: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 100 µM).
-
Incubation: Replace the existing medium with the this compound-containing medium and incubate the cells for a predetermined duration (e.g., 4-16 hours). The optimal time will vary depending on the cell line and the specific experimental goal.
-
Analysis: After incubation, cells can be fixed and stained for immunofluorescence microscopy to observe spindle morphology or harvested for flow cytometry or western blot analysis.
Protocol 2: Reversibility of this compound-induced Mitotic Arrest
This protocol assesses the reversibility of the mitotic block.
-
Induce Mitotic Arrest: Treat cells with this compound as described in Protocol 1 to induce mitotic arrest.
-
Washout: After the desired incubation period, remove the this compound-containing medium.
-
Wash: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any residual this compound.
-
Release: Add fresh, pre-warmed complete culture medium without this compound.
-
Time-course Analysis: Fix cells at various time points after washout (e.g., 0, 15, 30, 60 minutes) to observe the re-formation of bipolar spindles and progression through mitosis.[1][2]
Visualizations
Caption: this compound inhibits Eg5, preventing centrosome separation and leading to mitotic arrest.
Caption: A logical workflow for troubleshooting unexpected results with this compound treatment.
Caption: Signaling pathways affected by this compound, including on-target and off-target effects.
References
- 1. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rupress.org [rupress.org]
- 4. Differential effects of this compound in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective inhibitor of the mitotic kinesin Eg5, induces a distinctive growth profile of dendrites and axons in primary cortical neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Cell-based Morphological Screening: Prediction of Mechanism of Compound Action and Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probing spindle assembly mechanisms with this compound, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis by this compound, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiproliferative activity of this compound in human adenocarcinoma (MCF-7) and non-tumor (HB4a) breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring the quality and purity of a Monastrol compound.
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the quality, purity, and effective use of Monastrol in experimental settings.
Frequently Asked Questions (FAQs)
Section 1: Compound Quality and Purity
Q1: How can I verify the identity and purity of my this compound compound?
A1: It is crucial to verify the identity and assess the purity of your this compound sample before beginning experiments. Standard analytical techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Purity should typically be ≥98% for most cell-based assays.
Q2: What are the common impurities found in this compound?
A2: Impurities in this compound can arise from the Biginelli condensation reaction used for its synthesis.[1][2][3] These may include unreacted starting materials (3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea) or side-products from alternative reaction pathways. The purification method, such as precipitation or column chromatography, can influence the final purity.[2]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored as a powder at -20°C in the dark for long-term stability (≥ 4 years).[4][5] Stock solutions in DMSO or ethanol (B145695) can be stored at -20°C for up to one month or at -80°C for up to a year.[4][6] Avoid repeated freeze-thaw cycles by preparing aliquots.[4]
Q4: How do I properly dissolve this compound for my experiments?
A4: this compound is soluble in DMSO and ethanol.[6] For a 100 mM stock solution, 29.24 mg of this compound can be dissolved in 1 mL of DMSO. It is important to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[4] For aqueous buffers, first dissolve the compound in a minimal amount of DMSO and then dilute it with the buffer.[6]
Section 2: Troubleshooting Experimental Results
Q5: My cells are not arresting in mitosis as expected. What could be the issue?
A5: If you do not observe the characteristic monoastral spindle phenotype, consider the following:
-
Compound Purity/Integrity: The compound may have degraded or be of insufficient purity. Verify the purity using the methods described in Q1.
-
Concentration: The effective concentration can vary between cell lines. A typical saturating dose used in some studies is 100 µM.[7] Perform a dose-response experiment to determine the optimal concentration for your system.
-
Cell Line Sensitivity: Not all cell lines respond to this compound in the same way. The IC50 for inhibiting the kinesin Eg5 is approximately 14 µM, but higher concentrations may be needed in whole-cell assays.[4][6]
-
Treatment Duration: Mitotic arrest is time-dependent. Ensure you are treating the cells for a sufficient duration (e.g., 4-12 hours) to observe the effect.[7]
Q6: I am observing high levels of cell death. Is this expected?
A6: Yes, prolonged mitotic arrest induced by this compound can activate the spindle assembly checkpoint, which may lead to apoptosis in some tumor cell lines.[4][8] If the goal is to study mitotic mechanisms without inducing cell death, a shorter treatment duration or lower concentration may be necessary.
Q7: Is the effect of this compound reversible?
A7: Yes, the mitotic arrest caused by this compound is rapidly reversible.[4][7] Washing the compound out of the culture medium allows cells to proceed through mitosis.[7]
Analytical and Experimental Protocols
Purity and Identity Verification
A logical workflow should be followed to ensure the quality of the this compound compound before its use in critical experiments.
Table 1: Physicochemical and Analytical Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₂O₃S | [5][6] |
| Molecular Weight | 292.35 g/mol | [4][6] |
| Appearance | White to yellow powder/solid | [3][9] |
| Purity (Typical) | ≥98% by HPLC | |
| Solubility (DMSO) | ~58-69 mg/mL (~200-236 mM) | [4] |
| Solubility (Ethanol) | ~5.85 mg/mL (20 mM) | [6] |
| ¹H NMR (DMSO-d₆, δ ppm) | 10.28(s), 9.59(s), 9.44(s), 7.09(t), 6.65(m), 5.09(d), 3.98(q), 2.27(s), 1.08(t) | [3] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 174.6, 165.6, 157.9, 145.3, 145.2, 129.9, 117.5, 115.0, 113.7, 101.2, 60.5, 54.4, 17.6, 14.4 | [3] |
Protocol 1: Purity Analysis by HPLC
This protocol provides a general method for assessing the purity of a this compound sample.
-
Solvent Preparation: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile).
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile or DMSO.
-
HPLC System: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Running Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 310 nm[5]
-
Injection Volume: 10 µL
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Analysis: The purity is calculated by dividing the area of the main this compound peak by the total area of all peaks detected.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in an appropriate solvent (e.g., Methanol or Acetonitrile with 0.1% formic acid).
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF).
-
Analysis: In positive ion mode, expect to see the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of this compound plus a proton (293.09). In negative ion mode, expect the deprotonated molecule [M-H]⁻ at m/z 291.08.
Mechanism of Action and Troubleshooting Logic
This compound functions as a specific, allosteric inhibitor of the mitotic kinesin Eg5.[10][11] Eg5 is a motor protein essential for establishing and maintaining the bipolar spindle during mitosis. By binding to a site distinct from the ATP-binding pocket, this compound inhibits the ATPase activity of Eg5, which prevents it from cross-linking and pushing microtubules apart.[11][12] This leads to the formation of a characteristic monoastral spindle, where a radial array of microtubules is surrounded by chromosomes, causing cell cycle arrest.[7]
Troubleshooting Experimental Failures
When unexpected results occur, a systematic approach can help identify the root cause.
This compound Signaling Pathway
The diagram below illustrates the molecular mechanism of this compound's inhibitory action on the Eg5 kinesin motor protein, which is critical for the separation of centrosomes and the formation of a bipolar spindle.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid preparation of the mitotic kinesin Eg5 inhibitor this compound using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. tribioscience.com [tribioscience.com]
- 7. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by this compound, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A pathway of structural changes produced by this compound binding to Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agscientific.com [agscientific.com]
Monastrol Reversal Experiments: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing Monastrol washout experiments for studying the reversal of its effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable small molecule that acts as a specific and reversible inhibitor of the mitotic kinesin Eg5 (also known as KIF11).[1][2][3] Eg5 is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[2][4] By binding to an allosteric site on Eg5, this compound inhibits its ATPase activity, which prevents the motor protein from cross-linking and pushing apart microtubules.[2][4] This leads to the collapse of the bipolar spindle and arrests cells in mitosis with a characteristic monoastral spindle phenotype.[1][3][5]
Q2: Is the effect of this compound reversible?
Yes, the mitotic arrest induced by this compound is rapidly reversible.[1][3][5] Upon removal of the compound from the cell culture medium, cells can quickly re-establish a bipolar spindle and proceed through mitosis.[6] The reversal of this compound's effects is notably faster than that of other mitotic arresting agents like nocodazole.[5][6]
Q3: How quickly can I expect to see reversal after washing out this compound?
The reversal of this compound's effects is rapid. In BS-C-1 cells, for example, monoastral spindles are replaced by bipolar spindles within 15 minutes of this compound removal.[6] By 30 minutes, most cells exhibit normal bipolar spindles with aligned chromosomes, and by 60 minutes, many cells are in late anaphase or cytokinesis.[6]
Q4: What are the typical working concentrations and incubation times for this compound treatment?
The effective concentration of this compound can vary between cell lines. However, a commonly used saturating dose is 100 µM.[5][7] Treatment times can range from a few hours (e.g., 4 hours) to longer periods, depending on the experimental design.[1][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
General Protocol for this compound Washout
This protocol provides a general guideline for washing out this compound to study the reversal of its effects in adherent cell cultures.
-
Initial this compound Treatment:
-
Culture cells to the desired confluency on appropriate culture vessels (e.g., coverslips for imaging).
-
Treat the cells with the desired concentration of this compound (e.g., 100 µM) in complete culture medium for the intended duration (e.g., 4 hours).
-
-
Washout Procedure:
-
Method A: Medium Replacement:
-
Carefully aspirate the this compound-containing medium from the culture vessel.
-
Wash the cells by gently adding pre-warmed, fresh complete culture medium.
-
Repeat the wash step two more times (for a total of three washes with fresh medium).[8]
-
-
Method B: PBS Wash:
-
Carefully aspirate the this compound-containing medium.
-
Gently wash the cells with pre-warmed, sterile Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS.
-
Repeat the PBS wash one more time (for a total of two PBS washes).[8]
-
After the final wash, add fresh, pre-warmed complete culture medium to the cells.
-
-
-
Post-Washout Incubation and Analysis:
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 50 - 100 µM | A saturating dose is often used for complete mitotic arrest.[5][9] |
| Treatment Duration | 4 hours | This is a common duration to induce a high percentage of monoastral spindles.[1][5] |
| Wash Solution | Pre-warmed complete culture medium or PBS | Ensure the wash solution is at 37°C to avoid temperature shock to the cells. |
| Number of Washes | 2-3 | Thorough washing is crucial for complete removal of the inhibitor.[8] |
| Post-Washout Time Points | 15, 30, 60 minutes | These time points are often sufficient to observe the key stages of spindle reassembly.[6] |
Troubleshooting Guide
Q: I am not seeing a complete reversal of the monoastral spindle phenotype after washout. What could be the problem?
-
Incomplete Washout: Residual this compound may still be present. Increase the number of washes or the volume of the wash solution. Ensure that you are aspirating as much of the liquid as possible after each wash without disturbing the cell monolayer.
-
Cell Line Sensitivity: Some cell lines may be more sensitive to this compound, and prolonged exposure could lead to cytotoxicity or a delayed recovery.[10] Consider reducing the treatment duration or the concentration of this compound.
-
Incorrect Time Points: You may be observing the cells too early or too late. Perform a time-course experiment with more frequent intervals to capture the dynamic process of spindle reassembly.
Q: My cells are detaching from the culture surface during the washout procedure.
-
Harsh Washing Technique: Be gentle during the addition and aspiration of liquids. Pipette the solutions against the side of the culture vessel to avoid dislodging the cells.
-
Sub-optimal Cell Adhesion: Ensure that your culture vessels are properly coated if necessary for your cell type (e.g., with poly-L-lysine or fibronectin).
Q: I am observing a high level of apoptosis after this compound treatment and washout.
-
Prolonged Mitotic Arrest: Extended arrest in mitosis can trigger the apoptotic pathway.[1] Try to minimize the duration of the this compound treatment to the minimum time required to achieve a high percentage of mitotic arrest.
-
Cell Line-Specific Effects: Different cell lines can have varying sensitivities to this compound-induced apoptosis.[10] It may be necessary to characterize the apoptotic response in your specific cell model.
Visualizations
Caption: Mechanism of this compound action and its reversal upon washout.
Caption: Experimental workflow for a this compound washout experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing spindle assembly mechanisms with this compound, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule and mutational analysis of allosteric Eg5 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. Genome stability is ensured by temporal control of kinetochore-microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential effects of this compound in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The effect of different cell densities on Monastrol's effectiveness.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of cell density on the effectiveness of Monastrol, a well-known inhibitor of the mitotic kinesin Eg5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable small molecule that specifically inhibits the mitotic kinesin Eg5 (also known as KIF11).[1][2] Eg5 is essential for the formation and maintenance of the bipolar mitotic spindle, a crucial structure for separating chromosomes during cell division.[3][4][5] By inhibiting Eg5, this compound causes a mitotic arrest, where cells are unable to progress through mitosis and form a characteristic "monoastral" spindle—a radial array of microtubules surrounded by chromosomes.[1][4] This ultimately leads to a decrease in cell proliferation and can induce apoptosis in some cell lines.[6][7]
Q2: How does cell density affect the apparent effectiveness of this compound?
Cell density, or confluency, can significantly impact the experimental outcome of this compound treatment.[8] Higher cell densities can lead to a decrease in the apparent potency of this compound, often observed as an increase in the IC50 value. Several factors may contribute to this phenomenon:
-
Altered Cell Cycle Profile: At high confluency, a larger proportion of cells may exit the cell cycle and enter a quiescent state (G0) due to contact inhibition.[9][10] Since this compound primarily targets actively dividing cells in mitosis, a lower percentage of susceptible cells in a dense culture can result in a reduced overall effect.
-
Changes in Protein Expression: Cell confluence can alter the expression levels of various proteins, including those involved in cell cycle regulation.[8] The expression of Eg5, the target of this compound, may vary with cell density, potentially affecting the drug's efficacy.
-
Drug Bioavailability: In dense, multilayered cultures, the penetration and distribution of the drug to all cells may be limited, leading to a reduced effective concentration for some cells.[11]
-
Increased Drug Inactivation: Higher cell numbers can lead to increased metabolic inactivation of the drug, reducing its effective concentration over time.[12]
Q3: Why is my experimentally determined IC50 value for this compound different from published values?
Discrepancies in IC50 values are common and can be attributed to a variety of factors. Besides the inherent differences between cell lines, variations in experimental conditions are a primary cause. Cell density is a critical parameter. If your cell seeding density is significantly higher or lower than that used in a published study, you can expect to see a shift in the IC50 value. Other factors include:
-
Cell Line Specifics: Different cell lines exhibit varying sensitivities to this compound.[6][13]
-
Assay Type and Duration: The length of drug exposure and the type of viability or proliferation assay used (e.g., MTT, CCK-8, real-time imaging) can influence the results.
-
Solvent and Drug Stability: The solvent used to dissolve this compound (commonly DMSO) and the stability of the drug in culture media can affect its activity.[2]
-
Passage Number: Using cells at a high passage number can lead to phenotypic and genotypic drift, potentially altering their drug response.
Troubleshooting Guide
Issue 1: High variability in this compound efficacy between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Carefully standardize your cell seeding protocol. Use a cell counter to ensure the same number of cells are seeded for each experiment. It is recommended to seed cells at a lower confluence (e.g., 30-50%) to ensure they are in an exponential growth phase during treatment.[10] |
| Edge effects in multi-well plates. | To minimize evaporation and temperature gradients, fill the outer wells of your plate with sterile water or PBS and do not use them for experimental samples.[14] |
| Cells are not in a logarithmic growth phase. | Ensure that you are using cells from a sub-confluent stock culture (70-80% confluency) for seeding your experiment.[15] |
Issue 2: this compound appears less effective at high cell densities.
| Possible Cause | Troubleshooting Step |
| Contact inhibition reducing the proportion of mitotic cells. | Optimize your seeding density to ensure cells remain in an exponential growth phase throughout the experiment. For cytostatic effects, a lower initial confluence is recommended.[10] |
| Reduced drug availability in dense cultures. | Increase the volume of media and drug solution in your wells to ensure adequate coverage and availability for all cells. For multi-layered cultures, consider longer incubation times to allow for drug penetration.[11] |
| Altered expression of the drug target, Eg5. | Consider performing western blotting or qPCR to assess Eg5 expression levels at different cell densities to correlate with drug efficacy. |
Data Presentation
The following tables present hypothetical data illustrating the effect of cell density on this compound's IC50 value and the mitotic index in a cancer cell line.
Table 1: Effect of Seeding Density on this compound IC50 Value
| Seeding Density (cells/cm²) | Cell Confluency at Treatment (%) | This compound IC50 (µM) after 48h |
| 2,500 | ~30% | 12.5 |
| 5,000 | ~60% | 25.8 |
| 10,000 | ~90% | 55.2 |
Table 2: Effect of Cell Density on Mitotic Arrest Induced by this compound (100 µM)
| Cell Confluency at Treatment (%) | Mitotic Index (%) - Control (DMSO) | Mitotic Index (%) - this compound (100 µM) after 24h |
| 30% | 5.2 | 45.7 |
| 60% | 4.8 | 32.1 |
| 90% | 2.5 | 15.3 |
Experimental Protocols
Protocol 1: Determining the Effect of Cell Density on this compound IC50
-
Cell Seeding:
-
Harvest cells from a sub-confluent stock culture using trypsin.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed a 96-well plate with varying cell densities (e.g., 2,500, 5,000, and 10,000 cells/cm²). Seed cells in 100 µL of complete growth medium per well.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range to test is 0.1 µM to 200 µM.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or a vehicle control (e.g., 0.1% DMSO) to the appropriate wells.
-
Incubate for 48 hours at 37°C and 5% CO2.
-
-
Cell Viability Assay (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.[16]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[16][17]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value for each seeding density.
-
Protocol 2: Assessing Mitotic Index at Different Cell Densities
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate at different densities to achieve approximately 30%, 60%, and 90% confluency after 24 hours.
-
Treat the cells with a fixed, high concentration of this compound (e.g., 100 µM) or a vehicle control for 24 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against a mitotic marker, such as anti-phospho-histone H3 (Ser10), overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody and a DNA stain (e.g., DAPI) for 1 hour at room temperature.
-
Wash three times with PBST and mount the coverslips on microscope slides.
-
-
Microscopy and Analysis:
-
Image the cells using a fluorescence microscope.
-
For each condition, count the total number of cells (DAPI-stained nuclei) and the number of mitotic cells (positive for the mitotic marker) across several random fields of view.
-
Calculate the mitotic index as: (Number of mitotic cells / Total number of cells) x 100%.
-
Visualizations
Caption: this compound inhibits the Eg5 kinesin, preventing centrosome separation and bipolar spindle formation, which leads to mitotic arrest.
Caption: Workflow for determining the effect of cell density on this compound's IC50 value.
Caption: A troubleshooting flowchart for unexpected results in this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of this compound in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative activity of this compound in human adenocarcinoma (MCF-7) and non-tumor (HB4a) breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. The multilayered postconfluent cell culture as a model for drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of cell density on drug-induced cell kill kinetics in vitro (inoculum effect) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
Monastrol Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with Monastrol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable small molecule that specifically inhibits the mitotic kinesin Eg5 (also known as KIF11 or Kinesin-5).[1][2] It functions as an allosteric inhibitor, binding to a site on the Eg5 motor domain distinct from the ATP-binding pocket.[3][4] This binding prevents Eg5's ATPase activity and its ability to crosslink and slide microtubules apart.[3][5] Consequently, the formation of a bipolar mitotic spindle is blocked, leading to cell cycle arrest in mitosis with a characteristic monoastral spindle phenotype.[2][6]
Q2: What is the primary cause of the mitotic arrest observed with this compound treatment?
The mitotic arrest is primarily due to the activation of the spindle assembly checkpoint (SAC).[2][6] By inhibiting Eg5, this compound prevents the proper attachment of microtubules to kinetochores and the generation of tension required for chromosome alignment at the metaphase plate. This lack of proper attachment and tension is sensed by the SAC proteins, such as Mad2, which then inhibit the anaphase-promoting complex/cyclosome (APC/C), preventing the degradation of cyclin B and securin, and thereby halting progression into anaphase.[2][7]
Q3: Is this compound reversible?
Yes, the mitotic arrest induced by this compound is rapidly reversible.[2] Upon removal of the compound from the culture medium, cells can proceed through mitosis and re-enter the cell cycle.
Q4: Which enantiomer of this compound is more active?
(S)-Monastrol is the more potent enantiomer, exhibiting stronger inhibition of Eg5 activity both in vitro and in vivo compared to (R)-monastrol.[3][4] For consistency and maximal effect, using the purified (S)-enantiomer is recommended.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values or variable cellular responses to this compound.
Possible Causes and Solutions:
-
Cell Line-Specific Sensitivity: Different cancer cell lines can exhibit varying sensitivity to this compound.[8][9] This can be due to differences in Eg5 expression levels, spindle assembly checkpoint proficiency, or the presence of drug efflux pumps.
-
Recommendation: Determine the IC50 for each cell line empirically. It is also beneficial to test a panel of cell lines to understand the spectrum of activity.
-
-
Mitotic Slippage: Prolonged mitotic arrest can sometimes lead to "mitotic slippage," where cells exit mitosis without proper chromosome segregation, resulting in a polyploid G1 state.[8] This can affect viability assays and confound results.
-
Recommendation: Monitor mitotic exit via time-lapse microscopy or by analyzing DNA content and cyclin B1 levels over a time course. Shorter incubation times may be necessary to minimize slippage.
-
-
Compound Solubility and Stability: this compound has poor aqueous solubility and is typically dissolved in DMSO.[10][11] Precipitation of the compound in culture media can lead to lower effective concentrations. Stock solutions in DMSO may also degrade over time with improper storage.
-
Recommendation: Prepare fresh dilutions of this compound from a concentrated DMSO stock for each experiment. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all conditions, including vehicle controls. Store DMSO stock solutions at -20°C for up to one month.[10][11]
-
-
Assay-Specific Variability: The observed potency of this compound can be influenced by the experimental endpoint being measured. For example, inhibition of microtubule gliding by Eg5 in vitro may show a different IC50 than the induction of monopolar spindles in a cell-based assay.[5]
-
Recommendation: Use multiple, complementary assays to assess the effects of this compound, such as cell viability (MTT), cell cycle analysis (flow cytometry), and morphological assessment (immunofluorescence).
-
Quantitative Data Summary: this compound IC50 Values
| Parameter | Value | Cell Line/System | Reference |
| In Vitro ATPase Inhibition | |||
| IC50 (this compound) | 5.2 +/- 0.4 µM | Purified hEg5-367H | [5][12] |
| IC50 ((S)-Monastrol) | ~1.7 µM | Basal Eg5 ATPase activity | [13] |
| IC50 ((R)-Monastrol) | ~8.2 µM | Basal Eg5 ATPase activity | [13] |
| Cell-Based Assays | |||
| IC50 (this compound) | 14 µM | Mitotic kinesin Eg5 | [11] |
| EC50 (this compound) | 1.5 µM | Increase in phospho-histone H3 (HCT116 cells) | [14] |
| IC50 (this compound) | 100.50 ± 4.10 µM | MCF-7 cells | [15] |
| IC50 (this compound) | 88 ± 23 µM | MCF-7 cells | [16] |
| IC50 (this compound) | 111 ± 25 µM | HeLa cells | [16] |
| IC50 (this compound Derivatives) | 5.2 - 6.3 µM | MCF-7 and HeLa cells | [15] |
Issue 2: Cells do not arrest in mitosis or show a weak monoastral spindle phenotype.
Possible Causes and Solutions:
-
Insufficient this compound Concentration or Incubation Time: The effective concentration and the time required to observe a robust phenotype can vary between cell lines.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Concentrations typically range from 10 to 200 µM.[5]
-
-
Development of Resistance: Resistance to this compound can arise from point mutations in the allosteric binding pocket of Eg5.[17][18]
-
Recommendation: If resistance is suspected, sequence the Eg5 gene in your cell line. Consider using an alternative Eg5 inhibitor that binds to a different site, or use RNAi to confirm Eg5 dependence.
-
-
Spindle Assembly Checkpoint Deficiency: Cells with a compromised spindle assembly checkpoint may not arrest in mitosis in response to this compound and instead undergo mitotic slippage.[7]
-
Recommendation: Assess the functionality of the spindle assembly checkpoint in your cell line using a known checkpoint activator like paclitaxel.
-
Issue 3: Off-target effects are suspected.
Possible Causes and Solutions:
-
High Concentrations: At high concentrations, the specificity of small molecule inhibitors can decrease. While this compound is known to be highly specific for Eg5, off-target effects cannot be entirely ruled out at very high doses.[19]
-
Recommendation: Use the lowest effective concentration of this compound that produces the desired phenotype. Confirm that the observed phenotype is consistent with Eg5 inhibition by using a secondary method, such as siRNA-mediated knockdown of Eg5.
-
-
Modulation of Calcium: Some studies have suggested that this compound, at high concentrations (e.g., 100 µM), may have off-target effects on calcium modulation.[20]
-
Recommendation: If your experimental system is sensitive to calcium signaling, be mindful of this potential off-target effect and consider using lower concentrations of this compound or alternative Eg5 inhibitors.
-
Experimental Protocols & Visualizations
This compound's Mechanism of Action: Signaling Pathway
Caption: this compound allosterically inhibits Eg5, leading to mitotic arrest.
Troubleshooting Logic Flowchart for Inconsistent Results
Caption: A logical workflow to troubleshoot variable this compound results.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: A step-by-step workflow for assessing cell viability.
Detailed Methodologies:
-
Cell Viability (MTT) Assay:
-
Seed cells (e.g., H446, A549) into a 96-well plate at a density of approximately 500 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
-
Replace the medium with fresh medium containing 10% MTT reagent (5 mg/ml in PBS).
-
Incubate for 3-5 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in 200 µl of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
-
-
Immunofluorescence for Mitotic Spindle Analysis:
-
Grow cells on coverslips and treat with this compound (e.g., 100 µM for 4 hours) or a vehicle control.[14]
-
Fix the cells with a suitable fixative (e.g., cold methanol (B129727) or paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Incubate with a primary antibody against α-tubulin to visualize microtubules.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of cells with monoastral spindles.[21]
-
-
Cell Cycle Analysis by Flow Cytometry:
-
Treat cells with this compound or a vehicle control for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing and store at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate for at least 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G2/M phase of the cell cycle.[21]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rupress.org [rupress.org]
- 3. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule and mutational analysis of allosteric Eg5 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jsr.org [jsr.org]
- 9. Differential effects of this compound in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tribioscience.com [tribioscience.com]
- 11. astorscientific.us [astorscientific.us]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Kinetic Cell-based Morphological Screening: Prediction of Mechanism of Compound Action and Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of N-1 arylation of this compound on kinesin Eg5 inhibition in glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Monastrol Technical Support Center: Troubleshooting Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for Monastrol degradation in solution. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting workflows to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder is stable for at least two to four years when stored at -20°C in the dark.[1][2][3][4][5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 20 mM).[6] For most biological experiments, DMSO is the preferred solvent.
Q3: How should I store this compound stock solutions?
A3: Stock solutions in DMSO or ethanol can be stored at -20°C for up to one month.[1][3] For longer-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[3][5]
Q4: Is this compound stable in aqueous solutions?
A4: this compound is sparingly soluble in aqueous buffers.[7] It is recommended to first dissolve this compound in an organic solvent such as DMSO or DMF and then dilute it with the aqueous buffer of choice.[7] Aqueous solutions of this compound are not recommended for storage for more than one day.[7]
Q5: What are the signs of this compound degradation in my experiments?
A5: Decreased or inconsistent biological activity, such as a reduced percentage of cells arrested in mitosis with monoastral spindles, could indicate degradation.[8] Visible precipitation in your stock or working solutions can also be a sign of instability or poor solubility.
Q6: How does this compound affect cells?
A6: this compound is a potent, cell-permeable, and reversible inhibitor of the mitotic kinesin Eg5.[4] This inhibition prevents the separation of centrosomes, leading to the formation of monoastral spindles and arresting cells in mitosis.[9] This mitotic arrest can activate the spindle assembly checkpoint and may lead to apoptosis in cancer cells.[4][10]
Data Presentation
Table 1: Summary of this compound Stability and Storage Conditions
| Form | Solvent/Storage Condition | Recommended Temperature | Reported Stability | Citations |
| Powder | Dry, dark | -20°C | ≥ 2-4 years | [1][2][3][4] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [1][3] |
| Stock Solution | DMSO | -80°C | Up to 1 year | [3][5] |
| Stock Solution | Ethanol | -20°C | Up to 1 month | [1] |
| Aqueous Solution | Diluted from stock | Room Temperature | Not recommended for > 1 day | [7] |
Table 2: Summary of this compound Solubility
| Solvent | Solubility | Citations |
| DMSO | ≥ 33 mg/mL (112.88 mM) | [8] |
| DMSO | 100 mM | [6] |
| Ethanol | 20 mM | [6] |
| DMF | 20 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Experimental Protocols
Protocol 1: Assessment of this compound Activity by Immunofluorescence
This protocol allows for the visualization of the characteristic monoastral spindles induced by this compound treatment.
-
Cell Culture: Plate cells (e.g., HeLa) on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 100 µM) or vehicle control (e.g., 0.1% DMSO) for a duration sufficient to induce mitotic arrest (e.g., 16 hours).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Staining: Incubate with a primary antibody against α-tubulin to visualize microtubules. Following washes, incubate with a fluorescently labeled secondary antibody. Counterstain DNA with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. This compound-treated cells should exhibit a characteristic monoastral spindle phenotype.
Protocol 2: Forced Degradation Study of this compound
This protocol can be used to investigate the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare solutions of this compound in the desired solvent (e.g., DMSO, cell culture medium) at a known concentration.
-
Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample stored under optimal conditions.
-
Acidic/Basic Hydrolysis: Add HCl or NaOH to the solution to achieve a final concentration of 0.1 M.
-
Oxidative Degradation: Add hydrogen peroxide to the solution.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 40°C, 60°C).
-
Photodegradation: Expose the solution to UV or fluorescent light.
-
-
Time Points: Collect aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometer (MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent this compound peak and the appearance of new peaks would indicate degradation.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced mitotic arrest.
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Experimental workflow for this compound stability testing.
References
- 1. tribioscience.com [tribioscience.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. (S)-Monastrol | Kinesin | TargetMol [targetmol.com]
- 6. rndsystems.com [rndsystems.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. xcessbio.com [xcessbio.com]
- 9. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis by this compound, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Toxic Effects of Prolonged Monastrenal Exposure
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving prolonged exposure to Monastrol.
Troubleshooting Guides & FAQs
This section is designed to help you identify and solve common problems that may arise during your experiments with this compound.
1. Optimizing this compound Concentration
-
Question: What is the recommended starting concentration for this compound in a new cell line?
-
Answer: A common starting point for this compound is in the range of 50-100 µM.[1][2] A concentration of 100 µM is often used as a saturating dose to induce mitotic arrest with the characteristic monoastral spindle phenotype.[1][2] However, the optimal concentration is highly cell-line dependent.[3] It is crucial to perform a dose-response experiment to determine the minimal concentration required to achieve the desired effect (e.g., mitotic arrest) without inducing excessive cytotoxicity.
-
-
Question: How do I perform a dose-response experiment to find the optimal this compound concentration?
-
Answer: To determine the optimal concentration, you should treat your cells with a range of this compound concentrations (e.g., 10, 25, 50, 100, 150, and 200 µM) for a fixed duration (e.g., 16-24 hours). Subsequently, assess cell viability using an MTT assay and analyze the percentage of cells arrested in mitosis via immunofluorescence staining of microtubules or flow cytometry. The optimal concentration will be the lowest dose that gives a robust mitotic arrest without a significant decrease in cell viability.
-
2. Addressing High Cytotoxicity
-
Question: My cells are dying even at low concentrations of this compound. What could be the cause and how can I fix it?
-
Answer: High cytotoxicity can be due to several factors:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to this compound.[3][4] Consider reducing the concentration and/or the duration of exposure.
-
Prolonged Exposure: Continuous exposure to this compound will eventually lead to apoptosis.[4][5] If your experiment allows, consider a washout protocol to remove the compound after mitotic arrest has been achieved.
-
Off-Target Effects: At high concentrations, this compound may have off-target effects, such as modulating L-type voltage-gated calcium channels, which could contribute to cytotoxicity.[6] If you suspect off-target effects, consider using a more potent and specific Eg5 inhibitor as a control.
-
-
-
Question: How can I distinguish between mitotic arrest and apoptosis in my this compound-treated cells?
-
Answer:
-
Morphological Observation: Mitotically arrested cells will appear rounded up and will have a characteristic monoastral spindle, which can be visualized using immunofluorescence. Apoptotic cells will show signs of membrane blebbing, chromatin condensation, and fragmentation.
-
Biochemical Assays: To confirm apoptosis, you can perform a caspase activity assay to measure the activation of executioner caspases like caspase-3 and -7.[5][7]
-
-
3. Troubleshooting Inconsistent Results
-
Question: I am seeing variable results in the percentage of mitotically arrested cells between experiments. What could be the reason?
-
Answer: Inconsistent results can stem from:
-
Cell Synchronization: If you are not starting with a synchronized cell population, the percentage of cells in mitosis at the time of this compound addition will vary, leading to different outcomes. Consider synchronizing your cells using a method like a double thymidine (B127349) block before adding this compound.[1]
-
This compound Stability: Ensure that your this compound stock solution is properly stored and that the working solution is freshly prepared for each experiment.
-
Washout Efficiency: If performing a washout, ensure that the removal of the drug is complete and consistent across all samples.
-
-
-
Question: My cells are not arresting in mitosis after this compound treatment. What should I check?
-
Answer:
-
Concentration and Duration: You may need to increase the concentration of this compound or the duration of the treatment.
-
Cell Line Resistance: Some cell lines can develop resistance to this compound, often through a process called "mitotic slippage," where they exit mitosis without proper cell division.
-
Reagent Quality: Verify the quality and concentration of your this compound stock solution.
-
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from published studies.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Cells with Monoastral Spindles | Reference |
| BS-C-1 | 50 | 4 | ~40% | [1] |
| BS-C-1 | 100 | 4 | ~70% | [1] |
| 1A9 (ovarian cancer) | 10 | 16 | ~85% | [8] |
| Cell Line | This compound Concentration (µM) | Treatment Duration (days) | Decrease in Cell Viability | Reference |
| AGS | 100 | 2 | ~80% | [3] |
| HepG2 | 100 | 2 | ~80% | [3] |
| Lovo | 100 | 2 | ~60% | [3] |
| Du145 | 100 | 2 | ~30% | [3] |
| HT29 | 100 | 2 | ~30% | [3] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[9][10]
-
Materials:
-
Cells of interest
-
96-well plate
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol is a generalized procedure for cell cycle analysis.[11][12][13]
-
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
3. Caspase-3/7 Activity Assay
This protocol describes a general method for measuring caspase activity.[14][15][16][17]
-
Materials:
-
This compound-treated and control cells
-
Caspase-Glo® 3/7 Reagent (or similar)
-
White-walled 96-well plate
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound or a vehicle control for the desired duration.
-
Allow the plate to equilibrate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: A typical experimental workflow for studying this compound.
Caption: Troubleshooting logic for high this compound cytotoxicity.
References
- 1. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differential effects of this compound in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by this compound, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Cell-based Morphological Screening: Prediction of Mechanism of Compound Action and Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. promega.com [promega.com]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Comparing the efficacy of Monastrol vs. STLC as Eg5 inhibitors.
In the landscape of mitotic kinesin Eg5 inhibitors, Monastrol and S-trityl-L-cysteine (STLC) stand out as critical tools for cancer research and drug development. Both molecules are allosteric inhibitors that target the same binding pocket on the Eg5 motor domain, leading to mitotic arrest and the formation of characteristic monoastral spindles.[1][2] However, a detailed comparison of their efficacy, supported by experimental data, is crucial for researchers selecting the appropriate tool for their specific needs. This guide provides an objective comparison of this compound and STLC, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanism of action and experimental evaluation.
Data Presentation: A Quantitative Comparison
The efficacy of this compound and STLC as Eg5 inhibitors can be quantitatively assessed through their half-maximal inhibitory concentration (IC50) values in various assays. The following table summarizes key comparative data from published literature. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the Eg5 construct used and the concentration of microtubules.
| Parameter | This compound | STLC | Key Observations |
| Eg5 ATPase Activity IC50 (Basal) | ~1.7 µM (S-enantiomer)[3] | ~1.0 µM[4] | Both are potent inhibitors of Eg5's basal ATPase activity, with STLC showing slightly higher potency. |
| Eg5 ATPase Activity IC50 (Microtubule-Stimulated) | ~4 µM - 14 µM[5] | Not explicitly found, but generally more potent than this compound. | STLC is reported to be a more potent inhibitor of microtubule-stimulated ATPase activity.[6] |
| Cytotoxicity IC50 (HeLa cells) | ~6.1 µM (functional assay)[7] | Not explicitly found for HeLa, but generally shows higher cytotoxicity than this compound in various cell lines. | Both compounds exhibit cytotoxicity against cancer cell lines, with STLC generally being more potent. |
| Cytotoxicity IC50 (Various Cell Lines) | AGS > HepG2 > Lovo > Du145 ≥ HT29 (sensitivity ranking)[8] | Effective in various cancer cell lines.[9] | The cytotoxic effects of both inhibitors are cell-line dependent. |
| Binding Kinetics | Slower association, faster release[10] | ~8-fold faster association rate and ~4-fold slower release rate compared to this compound[10] | STLC binds more tightly and for a longer duration to Eg5 than this compound. |
Mechanism of Action: Allosteric Inhibition of Eg5
Both this compound and STLC are allosteric inhibitors that bind to a pocket on the Eg5 motor domain formed by loop L5, helix α2, and helix α3.[1][2] This binding event does not compete with ATP binding but rather prevents the conformational changes necessary for ATP hydrolysis and microtubule-based motility. The inhibition of Eg5's motor activity prevents the separation of spindle poles during mitosis, leading to the formation of a monoastral spindle and subsequent mitotic arrest.[11][12]
Figure 1: Simplified signaling pathway of Eg5 inhibition by this compound or STLC, leading to mitotic arrest.
Experimental Protocols
Eg5 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Eg5 in the presence and absence of the inhibitor. A common method is the NADH-coupled enzymatic assay.
Materials:
-
Purified Eg5 protein
-
Microtubules (stabilized with taxol)
-
Assay Buffer (e.g., 25 mM PIPES/KOH pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
This compound or STLC dissolved in DMSO
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, PEP, NADH, PK, and LDH.
-
Add serial dilutions of this compound or STLC (or DMSO as a vehicle control) to the wells of the 96-well plate.
-
Add the purified Eg5 enzyme to the wells and incubate for a few minutes at room temperature.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.[4]
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the inhibitor that reduces the viability of a cell population by 50%.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound or STLC dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader capable of reading absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or STLC (and a vehicle control) for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.[13]
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the proportion of cells in different phases of the cell cycle following treatment with the inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or STLC dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with this compound or STLC for a specified time.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.[14]
Experimental Workflow Visualization
The process of identifying and characterizing Eg5 inhibitors like this compound and STLC typically follows a structured workflow, from initial screening to in-depth cellular analysis.
Figure 2: A typical experimental workflow for the discovery and validation of Eg5 inhibitors.
Conclusion
Both this compound and STLC are invaluable research tools for studying the role of Eg5 in mitosis and for the development of novel anti-cancer therapeutics. While both compounds share a similar mechanism of action, the experimental data clearly indicates that STLC is a more potent inhibitor of Eg5 than this compound . This is evidenced by its lower IC50 values in biochemical assays and its tighter binding kinetics. For researchers requiring a highly potent and tightly binding inhibitor for in vitro or cellular assays, STLC would be the preferred choice. This compound, being the first-discovered specific inhibitor of Eg5, remains a relevant and widely used compound, particularly in initial screening studies or when a less potent inhibitor is desired. The choice between this compound and STLC will ultimately depend on the specific experimental context and the desired level of Eg5 inhibition.
References
- 1. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measuring cytotoxicity: a new perspective on LC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optical Control of Mitosis with a Photoswitchable Eg5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Monastrol Versus Taxol: A Comparative Guide on Mechanisms and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Monastrol and Taxol, two pivotal small molecules in cancer research and cell biology. While both induce mitotic arrest, their distinct mechanisms of action and resultant cellular phenotypes offer unique advantages for specific research applications. This document synthesizes experimental data to highlight these differences, providing researchers with the information needed to select the appropriate tool for their studies.
At a Glance: this compound vs. Taxol
| Feature | This compound | Taxol (Paclitaxel) |
| Primary Target | Mitotic Kinesin Eg5 (KSP/KIF11) | β-tubulin subunit of microtubules |
| Mechanism of Action | Allosteric inhibitor of Eg5 ATPase activity | Stabilizes microtubules, suppresses dynamics |
| Effect on Mitotic Spindle | Formation of monoastral spindles | Formation of abnormal bipolar spindles, microtubule bundles |
| Cell Cycle Arrest | Mitosis (Prophase) | Mitosis (Metaphase/Anaphase) |
| Key Cellular Phenotype | A single aster of microtubules surrounded by chromosomes | Hyper-stabilized microtubules, often forming bundles |
Mechanisms of Action: A Tale of Two Targets
The fundamental difference between this compound and Taxol lies in their molecular targets within the cell's mitotic machinery.
This compound: Targeting a Mitotic Motor
This compound is a cell-permeable small molecule that specifically targets the mitotic kinesin Eg5.[1] Eg5 is a plus-end-directed motor protein essential for establishing and maintaining the bipolar mitotic spindle by pushing the two spindle poles apart.[2]
This compound acts as an allosteric inhibitor. It binds to a specific loop (L5) on the Eg5 motor domain, which is distant from the ATP and microtubule binding sites.[3] This binding event does not prevent Eg5 from attaching to microtubules but rather traps the motor protein in a state with ADP tightly bound to its active site.[4][5] This stalled Eg5-ADP complex is unable to hydrolyze ATP effectively, thus inhibiting the motor's ability to generate the outward force required for centrosome separation.[3][6] The result is the collapse of the forming spindle into a characteristic "monoaster" (a single aster of microtubules).[7]
Taxol: Targeting the Microtubule Polymer Itself
Taxol, in contrast, does not target a motor protein but rather the core component of the spindle fibers: the microtubules. It binds to the β-tubulin subunit on the inside of the microtubule polymer.[5] This binding event stabilizes the microtubule lattice, making it resistant to depolymerization.[8]
The primary mechanistic effect of Taxol is the suppression of microtubule dynamics.[9][10] Microtubules in a living cell are highly dynamic structures, constantly growing and shrinking, a process essential for the proper attachment of chromosomes to the spindle poles. By locking microtubules in a polymerized state, Taxol dampens these dynamics, leading to the formation of non-functional, hyper-stabilized mitotic spindles.[8][9] This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis.[11]
Cellular Effects: Divergent Paths to Mitotic Arrest
The distinct mechanisms of this compound and Taxol lead to different cellular consequences, from spindle morphology to the specifics of cell cycle arrest and subsequent cell fate.
Spindle Morphology
-
This compound: Treatment of dividing cells with this compound results in the formation of a monoastral spindle , where a radial array of microtubules emanates from unseparated centrosomes, surrounded by a ring of chromosomes.[1][12] This phenotype is a direct result of the inhibition of the outward pushing force generated by Eg5.[1]
-
Taxol: Taxol-treated cells typically arrest in mitosis with a bipolar spindle , although these spindles are often abnormal, with chromosomes that may not be properly aligned at the metaphase plate.[11] At higher concentrations, Taxol can induce the formation of multiple small microtubule asters and extensive microtubule bundling throughout the cell, even in interphase.[8][10]
Cell Cycle Progression and Apoptosis
Both compounds are potent inducers of mitotic arrest.
-
This compound arrests cells specifically in mitosis without affecting the progression through S and G2 phases.[1][12] This arrest is mediated by the activation of the spindle assembly checkpoint (SAC), a surveillance mechanism that detects improper spindle formation.[12][13] Prolonged mitotic arrest induced by this compound ultimately leads to apoptosis (programmed cell death).[13][14] Interestingly, even if the spindle checkpoint is abrogated, this compound can still induce apoptosis after the cells exit mitosis, indicating a checkpoint-independent mechanism for apoptosis induction.[13][15]
-
Taxol also activates the spindle assembly checkpoint, causing cells to arrest in the late G2/M phase of the cell cycle, typically at the transition from metaphase to anaphase.[8][11] This arrest is a result of the suppression of microtubule dynamics, which prevents the generation of proper tension at the kinetochores of sister chromatids.[9] Similar to this compound, this prolonged mitotic arrest is a trigger for apoptosis.[16][17] Taxol can also affect interphase cells by altering microtubule-dependent processes and signaling pathways.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from studies comparing the effects of this compound and Taxol.
Table 1: Comparative Cytotoxicity (IC50)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HeLa | MTT | ~14-100 | [18][19] |
| This compound | MCF-7 | MTT | ~88-100 | [20] |
| Taxol | RKO | Cell Viability | ~0.01 | [19] |
| This compound | 1A9 (ovarian carcinoma) | Cell Growth | 62 ± 5.6 | [15] |
| Taxol | 1A9 (ovarian carcinoma) | Cell Growth | 0.002 ± 0.0003 | [15] |
| This compound | PTX10 (Taxol-resistant) | Cell Growth | 57 ± 5.6 | [15] |
| Taxol | PTX10 (Taxol-resistant) | Cell Growth | 0.8 ± 0.1 | [15] |
| This compound | A2780-AD10 (P-gp overexpressing) | Cell Growth | Active (IC50 not specified) | [15] |
| Taxol | A2780-AD10 (P-gp overexpressing) | Cell Growth | Inactive (>750-fold resistance) | [15] |
Table 2: Effect on Mitotic Index
| Compound | Cell Line | Concentration | Mitotic Index (%) | Reference |
| This compound | A2780-AD10 | 1 µM | 62 ± 6.9 | [15] |
| Taxol | A2780-AD10 | 1 µM | 3 ± 0.5 | [15] |
Table 3: Effects of Taxol on In Vitro Microtubule Dynamics
| Parameter | Control (μm/min) | 30 nM Taxol (μm/min) | % Inhibition | Reference |
| Caov-3 Cells | [9] | |||
| Shortening Rate | 11.6 ± 7.3 | 7.9 ± 7.2 | 32% | [9] |
| Growing Rate | 8.3 ± 4.5 | 6.3 ± 3.7 | 24% | [9] |
| A-498 Cells | 100 nM Taxol | [9] | ||
| Shortening Rate | 9.2 ± 5.1 | 6.7 ± 3.2 | 26% | [9] |
| Growing Rate | 8.4 ± 4.2 | 6.8 ± 4.0 | 18% | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and key experimental workflows for studying this compound and Taxol.
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. jsr.org [jsr.org]
- 4. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taxol®: The First Microtubule Stabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microtubule stabilization reduces scarring and enables axon regeneration after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ATPase Mechanism of Eg5 in the Absence of Microtubules: Insight into Microtubule Activation and Allosteric Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and molecular modeling of six novel this compound analogues: evaluation of cytotoxicity and kinesin inhibitory activity against HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Universal response in the RKO colon cancer cell line to distinct antimitotic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
Validating Eg5 Inhibition: A Comparative Guide Using a Monastrol-Resistant Mutant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the Eg5 inhibitor, Monastrol, on wild-type Eg5 and a this compound-resistant mutant. It includes supporting experimental data, detailed protocols for key assays, and visualizations to elucidate the underlying principles and workflows. This information is intended to aid researchers in validating Eg5 as a therapeutic target and in the development of novel Eg5 inhibitors.
Introduction to Eg5 and this compound
The kinesin spindle protein, Eg5 (also known as KIF11), is a crucial motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][2] Its primary function is to slide antiparallel microtubules apart, pushing the spindle poles away from each other. Inhibition of Eg5 leads to the formation of a characteristic monopolar spindle, resulting in mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy.[1][2]
This compound is a small, cell-permeable molecule that acts as a specific, allosteric inhibitor of Eg5.[3][4] It binds to a site on the Eg5 motor domain distinct from the ATP and microtubule binding sites, inhibiting its ATPase activity and preventing it from generating the force required for spindle pole separation.[3]
The Role of a this compound-Resistant Mutant in Target Validation
The development and characterization of a this compound-resistant Eg5 mutant serve as a powerful tool for validating Eg5 as the specific target of this compound and other inhibitors that bind to the same allosteric pocket. By introducing point mutations in the this compound-binding site, researchers can create a form of Eg5 that is no longer sensitive to the inhibitor's effects.[5] Comparing the cellular and biochemical outcomes of inhibitor treatment on wild-type versus this resistant mutant provides definitive evidence of on-target activity.
Quantitative Data Comparison: Wild-Type vs. This compound-Resistant Eg5
The following tables summarize the quantitative data from key experiments comparing the response of wild-type (WT) Eg5 and a this compound-resistant Eg5 mutant (e.g., carrying mutations like D130A or L214A) to this compound treatment.
Table 1: In Vitro ATPase Activity
| Construct | IC50 for this compound (µM) | Fold Resistance (Mutant IC50 / WT IC50) |
| Wild-Type Eg5 | ~2 - 14 | - |
| This compound-Resistant Eg5 Mutant | >100 | >7 - 50 |
Note: IC50 values can vary depending on the specific assay conditions and the nature of the Eg5 construct used (e.g., monomeric vs. dimeric).[6][7]
Table 2: Cell-Based Mitotic Arrest Assay
| Cell Line Expressing | Treatment | Percentage of Cells with Bipolar Spindles |
| Wild-Type Eg5 | DMSO (Control) | ~90% |
| Wild-Type Eg5 | This compound (100 µM) | <10% |
| This compound-Resistant Eg5 Mutant | DMSO (Control) | ~90% |
| This compound-Resistant Eg5 Mutant | This compound (100 µM) | ~50-60% |
Note: The percentage of bipolar spindles is a measure of resistance to the inhibitor. In the presence of this compound, cells expressing the resistant mutant are still able to form bipolar spindles, while those with the wild-type protein arrest with monopolar spindles.[5][8]
Experimental Protocols
Eg5 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence and absence of an inhibitor.
Materials:
-
Purified recombinant wild-type and this compound-resistant Eg5 motor domain
-
Microtubules (taxol-stabilized)
-
ATPase assay buffer (e.g., 20 mM Pipes pH 6.8, 50 mM KCl, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
This compound (or other test inhibitor)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing ATPase assay buffer, microtubules, NADH, PEP, PK, and LDH.
-
Add the Eg5 protein (wild-type or mutant) to the reaction mixture.
-
Add varying concentrations of this compound (or a vehicle control, e.g., DMSO) to different wells.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH and is proportional to the rate of ATP hydrolysis.
-
Calculate the ATPase activity at each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Cell-Based Monopolar Spindle Formation Assay
This assay assesses the ability of a compound to induce mitotic arrest by inhibiting Eg5, leading to the formation of monopolar spindles in cultured cells.
Materials:
-
HeLa cells (or another suitable cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmids encoding myc-tagged wild-type Eg5 and this compound-resistant Eg5
-
Transfection reagent
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (to visualize microtubules) and anti-myc (to identify transfected cells)
-
Fluorescently labeled secondary antibodies
-
DAPI (to stain DNA)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate.
-
Transfect the cells with plasmids encoding either wild-type or this compound-resistant Eg5.
-
Allow cells to express the protein for 24-48 hours.
-
Treat the cells with this compound (e.g., 100 µM) or a vehicle control for a duration sufficient to induce mitotic arrest (e.g., 16 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies, followed by fluorescently labeled secondary antibodies and DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of myc-positive (transfected) cells that exhibit a bipolar versus a monopolar spindle phenotype in each condition.
Visualizations
Caption: Role of Eg5 in Mitotic Spindle Assembly.
Caption: Workflow for Validating Eg5 Inhibition.
References
- 1. Eg5 and Diseases: From the Well-Known Role in Cancer to the Less-Known Activity in Noncancerous Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the mitotic inhibitor this compound with human kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mutations in the human kinesin Eg5 that confer resistance to this compound and S-trityl-L-cysteine in tumor derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Essential Controls for Reliable Monastrol Studies: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the effects of Monastrol, a potent and cell-permeable inhibitor of the mitotic kinesin Eg5, rigorous experimental design is paramount.[1] This guide provides a comprehensive comparison of essential control experiments to ensure the specificity and validity of your findings when studying this widely used anti-mitotic agent.
This compound targets the Eg5 motor protein, a member of the kinesin-5 family, which is crucial for establishing and maintaining the bipolar mitotic spindle.[1] Its inhibition leads to a characteristic mitotic arrest with the formation of monopolar spindles.[1] To confidently attribute observed cellular and biochemical effects to the specific inhibition of Eg5 by this compound, a series of well-defined controls are necessary. This guide details the rationale, protocols, and expected outcomes for these critical experiments.
Key Control Experiments at a Glance
A summary of the recommended control experiments, their purpose, and typical readouts are presented below.
| Control Experiment | Purpose | Typical Readouts |
| Vehicle Control | To control for the effects of the solvent used to dissolve this compound (typically DMSO). | Baseline cell viability, proliferation, and morphology. |
| Negative Control | To control for off-target effects of the this compound chemical scaffold. | Minimal to no induction of monopolar spindles; significantly lower inhibition of Eg5 activity compared to (S)-Monastrol. |
| Positive Controls | To confirm the expected phenotype of Eg5 inhibition and to differentiate it from general microtubule disruption. | Induction of monopolar spindles (Eg5 inhibitors); mitotic arrest with aberrant spindle formation (microtubule agents). |
| Rescue Experiment | To demonstrate that the effects of this compound are specifically mediated by Eg5. | Reversal of the this compound-induced monopolar spindle phenotype upon expression of a this compound-resistant Eg5 mutant. |
| Cell-Free Assays | To directly measure the inhibitory effect of this compound on Eg5 activity in a purified system. | Inhibition of Eg5 ATPase activity; reduction or cessation of microtubule gliding in motility assays. |
Comparative Efficacy of this compound and Key Controls
The following tables provide quantitative data comparing the activity of this compound with its less active enantiomer and another potent Eg5 inhibitor, S-trityl-L-cysteine (STLC).
Table 1: In Vitro Inhibition of Eg5 ATPase Activity
| Compound | Target | IC50 (µM) | Notes |
| (S)-Monastrol | Eg5 (basal ATPase activity) | 1.7[2] | The biologically active enantiomer. |
| (R)-Monastrol | Eg5 (basal ATPase activity) | 8.2[2] | Significantly less active enantiomer, suitable as a negative control. |
| Racemic this compound | Eg5 | ~14[1] | The commonly used mixture. |
Table 2: Comparison of Eg5 Inhibitors
| Compound | Target | IC50 | Assay |
| This compound | Eg5 | ~5.2 µM[3] | ATPase Activity |
| S-trityl-L-cysteine (STLC) | Eg5 | 500 nM[4] | Microtubule Gliding Velocity |
STLC is a more potent inhibitor of Eg5 than this compound and serves as an excellent positive control for Eg5-specific inhibition.[4][5]
Experimental Protocols and Workflows
Detailed methodologies for the key control experiments are provided below.
Vehicle Control
Rationale: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). At certain concentrations, DMSO can have independent effects on cells. A vehicle control ensures that the observed effects are due to this compound and not the solvent.
Protocol:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For the vehicle control, add the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to minimize solvent toxicity.
-
Incubate the cells for the same duration as the this compound-treated samples.
-
Assess baseline cell health, morphology, and the percentage of mitotic cells.
Experimental Workflow for Vehicle Control
Negative Control: (R)-Monastrol
Rationale: this compound is a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer is the active form that inhibits Eg5, while the (R)-enantiomer is significantly less active.[2][6] Using the (R)-enantiomer helps to control for any off-target effects of the dihydropyrimidine (B8664642) scaffold.
Protocol:
-
Synthesize or procure purified (R)-Monastrol.
-
Treat cells with (R)-Monastrol at the same concentrations as racemic or (S)-Monastrol.
-
As a comparison, treat a parallel set of cells with (S)-Monastrol.
-
Incubate for the desired duration.
-
Assess the percentage of cells with monopolar spindles and measure Eg5 activity if using a cell-free assay.
Positive Controls
Rationale: Positive controls are essential to validate the experimental system and to provide a benchmark for the expected phenotype.
-
S-trityl-L-cysteine (STLC): A potent and specific inhibitor of Eg5 that induces the same monopolar spindle phenotype as this compound.[4][5]
-
Microtubule-Targeting Agents (e.g., Nocodazole, Taxol): These agents disrupt microtubule dynamics, leading to mitotic arrest, but with different spindle morphologies compared to Eg5 inhibition. Nocodazole depolymerizes microtubules, while Taxol stabilizes them.[7]
Protocols:
-
STLC Treatment:
-
Prepare a stock solution of STLC in DMSO.
-
Treat cells with STLC at a concentration known to induce mitotic arrest (e.g., 5-10 µM).
-
Incubate for a sufficient time to observe the phenotype (e.g., 16-24 hours).
-
Analyze for the presence of monopolar spindles.
-
-
Nocodazole/Taxol Treatment:
-
Prepare stock solutions of Nocodazole or Taxol in DMSO.
-
Treat cells with a concentration known to induce mitotic arrest (e.g., Nocodazole: 50-100 ng/mL; Taxol: 10-100 nM).
-
Incubate for 16-24 hours.
-
Observe the distinct mitotic arrest phenotypes (e.g., rounded cells with condensed chromosomes but no organized spindle for Nocodazole; multipolar or aberrant spindles for Taxol).
-
Logical Flow for Positive Controls
Rescue Experiment
Rationale: To definitively show that the observed phenotype is due to the inhibition of Eg5, a rescue experiment can be performed by overexpressing a mutant form of Eg5 that is resistant to this compound.
Protocol:
-
Obtain or generate a plasmid encoding a this compound-resistant Eg5 mutant (e.g., L214A).
-
Transfect the cells of interest with the resistant Eg5 plasmid or an empty vector control.
-
After allowing for protein expression (e.g., 24 hours), treat the cells with this compound.
-
Incubate for a further 16-24 hours.
-
Analyze the mitotic phenotype. Cells expressing the resistant Eg5 should be able to form bipolar spindles and proceed through mitosis in the presence of this compound, while control cells will arrest with monopolar spindles.
Cell-Free Assays
Rationale: To demonstrate a direct interaction between this compound and Eg5, and to quantify its inhibitory activity without the complexity of a cellular environment, in vitro assays are invaluable.
-
Eg5 ATPase Assay: Measures the ATP hydrolysis activity of purified Eg5, which is essential for its motor function.
-
Microtubule Gliding Assay: Visualizes the movement of microtubules propelled by surface-adsorbed Eg5 motors.
Protocols:
-
ATPase Assay:
-
Purify recombinant Eg5 motor domain.
-
Incubate purified Eg5 with microtubules in the presence of varying concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Measure the rate of ATP hydrolysis, typically by quantifying the release of inorganic phosphate (B84403) or ADP.
-
Determine the IC50 value of this compound for Eg5 ATPase inhibition.
-
-
Microtubule Gliding Assay:
-
Adsorb purified Eg5 motors to a glass surface in a flow chamber.
-
Introduce fluorescently labeled microtubules in the presence of ATP.
-
Observe microtubule gliding using fluorescence microscopy.
-
Introduce this compound into the flow chamber and observe the effect on microtubule motility.
-
This compound's Mechanism of Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Biochemical Assays for Confirming Eg5 ATPase Inhibition by Monastrol and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biochemical assays used to confirm the inhibition of Eg5 ATPase activity by Monastrol and other notable Eg5 inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex processes.
Introduction to Eg5 Inhibition
The mitotic kinesin Eg5 is a crucial motor protein for the formation and maintenance of the bipolar spindle during cell division. Its inhibition leads to mitotic arrest and apoptosis, making it an attractive target for cancer therapy. This compound was one of the first identified small molecule inhibitors of Eg5. It is an allosteric inhibitor that does not compete with ATP binding, but rather binds to a distinct pocket, altering the protein's conformation and inhibiting its function.[1][2] This guide focuses on the biochemical assays used to quantify the inhibitory effects of this compound and compares its performance with other well-characterized Eg5 inhibitors such as S-trityl-L-cysteine (STLC), Ispinesib (B1684021), Filanesib (B612139), and BRD9876.
Comparison of Eg5 Inhibitors
The inhibitory potential of this compound and its alternatives against Eg5 ATPase activity is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values can vary depending on the assay conditions, specifically whether the ATPase activity is measured in the basal state (in the absence of microtubules) or in the microtubule-stimulated state. Microtubule-stimulated ATPase activity is generally considered more physiologically relevant.
Below is a summary of reported IC50 and Ki values for this compound and other selected Eg5 inhibitors. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Type of Inhibition | Assay Condition | IC50 / Ki | Reference |
| This compound | Allosteric, ATP-uncompetitive | Basal ATPase | ~2 µM (Kd,S) | [3] |
| Microtubule-stimulated ATPase | 14 µM (Kd,S) | [3] | ||
| 14 µM | [1] | |||
| S-trityl-L-cysteine (STLC) | Allosteric, ATP-uncompetitive | Basal ATPase | 1.0 µM | [4][5] |
| Microtubule-stimulated ATPase | 140 nM | [4][5] | ||
| <150 nM (Ki,app) | [5] | |||
| Ispinesib | Allosteric, ATP-uncompetitive | Microtubule-stimulated ATPase | <10 nM | [6] |
| Filanesib (ARRY-520) | Allosteric, ATP-uncompetitive | Microtubule-stimulated ATPase | ~ filanesib > ispinesib = this compound (degree of mechanical inhibition) | [1] |
| BRD9876 | Allosteric, ATP-competitive | Microtubule-stimulated ATPase | 4 nM (Ki) | [1][7] |
Key Biochemical Assays
Several robust biochemical assays are commonly employed to measure the ATPase activity of Eg5 and the inhibitory effects of compounds like this compound. These assays can be categorized as either continuous or endpoint assays.
NADH-Coupled ATPase Assay
This is a continuous, spectrophotometric assay that links the production of ADP to the oxidation of NADH. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm. It is a widely used method for steady-state kinetic analysis.[8][9]
Malachite Green Assay
This is an endpoint, colorimetric assay that quantifies the amount of inorganic phosphate (B84403) (Pi) released during the ATPase reaction. The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate.[4][10]
Radiolabeled ATP Assay
This is a direct and highly sensitive endpoint assay that uses radiolabeled ATP ([α-³²P]ATP or [γ-³²P]ATP) to measure the formation of radiolabeled ADP or the release of radiolabeled inorganic phosphate.
Experimental Protocols
Detailed methodologies for the three key assays are provided below. These protocols are generalized and may require optimization based on the specific Eg5 construct and laboratory conditions.
Protocol 1: NADH-Coupled ATPase Assay
Principle: The production of ADP by Eg5 is coupled to the oxidation of NADH through the sequential action of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The rate of ATP hydrolysis is directly proportional to the rate of NADH oxidation, which is measured as a decrease in absorbance at 340 nm.
Materials:
-
Purified Eg5 protein
-
Paclitaxel-stabilized microtubules
-
Assay Buffer: 25 mM PIPES/KOH (pH 6.9), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, PK, LDH, PEP, and NADH.
-
Add the test inhibitor at various concentrations or DMSO (vehicle control) to the wells of the microplate.
-
Add the Eg5 enzyme to the wells and incubate briefly at room temperature.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a plate reader.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).
-
Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.
Protocol 2: Malachite Green Assay
Principle: This endpoint assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The reaction is stopped, and a malachite green reagent is added, which forms a colored complex with the free phosphate. The absorbance of this complex is measured spectrophotometrically.
Materials:
-
Purified Eg5 protein
-
Paclitaxel-stabilized microtubules (for stimulated assay)
-
Assay Buffer: 25 mM PIPES/KOH (pH 6.9), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT
-
ATP solution
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)
-
Phosphate standard solution
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Set up the ATPase reaction in a microplate by combining the assay buffer, Eg5 enzyme, microtubules (if applicable), and the test inhibitor at various concentrations.
-
Initiate the reaction by adding a defined concentration of ATP.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a fixed period (e.g., 20-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., EDTA or SDS).
-
Add the Malachite Green reagent to each well and incubate at room temperature to allow for color development.
-
Measure the absorbance at a wavelength between 620-650 nm.
-
Generate a standard curve using known concentrations of phosphate to quantify the amount of Pi produced in each reaction.
-
Plot the amount of Pi released against the inhibitor concentration to determine the IC50 value.
Protocol 3: Radiolabeled ATP Assay
Principle: This assay directly measures the hydrolysis of ATP by using ATP that is radioactively labeled at the gamma or alpha phosphate ([γ-³²P]ATP or [α-³²P]ATP). The separation of the product (³²P-labeled ADP or Pi) from the unreacted ATP allows for sensitive quantification of ATPase activity.
Materials:
-
Purified Eg5 protein
-
Paclitaxel-stabilized microtubules
-
Assay Buffer: 20 mM HEPES (pH 7.2), 5 mM Mg-acetate, 0.1 mM EDTA, 0.1 mM EGTA, 50 mM K-acetate, 1 mM DTT
-
[γ-³²P]ATP or [α-³²P]ATP
-
Non-radioactive ATP
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)
-
Developing solvent (e.g., 0.5 M LiCl, 1 M formic acid)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare reaction mixtures containing assay buffer, Eg5 enzyme, microtubules, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of non-radioactive ATP and a tracer amount of [γ-³²P]ATP or [α-³²P]ATP.
-
Incubate the reactions at a constant temperature (e.g., 25°C) for a defined time.
-
Stop the reactions by adding a quenching solution (e.g., formic acid or EDTA).
-
Spot a small aliquot of each reaction mixture onto a TLC plate.
-
Separate the unreacted ATP from the product (ADP or Pi) by developing the TLC plate in an appropriate solvent system.
-
Visualize and quantify the radioactive spots corresponding to ATP and the product using a phosphorimager or by scraping the spots and using a scintillation counter.
-
Calculate the percentage of ATP hydrolyzed in each reaction.
-
Plot the percentage of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.
Visualizing the Experimental Workflow and Mechanism
To further clarify the experimental process and the mechanism of Eg5 inhibition by this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the NADH-coupled ATPase assay.
Caption: Mechanism of this compound inhibition of the Eg5 ATPase cycle.
References
- 1. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Monastrol's Specificity Profile: A Comparative Analysis of Cross-Reactivity with Kinesin Motor Proteins
For Researchers, Scientists, and Drug Development Professionals
Monastrol, a small, cell-permeable dihydropyrimidine, is a well-established inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP). Its ability to arrest cells in mitosis by inducing the formation of monoastral spindles has made it a valuable tool in cell biology and a lead compound in the development of anti-cancer therapeutics.[1][2][3][4] A critical aspect of its utility and therapeutic potential lies in its specificity. This guide provides a comparative analysis of this compound's cross-reactivity with other kinesin motor proteins, supported by experimental data and detailed methodologies.
High Specificity for Eg5: An Allosteric Mechanism
This compound exhibits a high degree of specificity for Eg5 and its vertebrate homologs.[1] This selectivity is attributed to its unique allosteric mechanism of inhibition. This compound binds to a hydrophobic pocket on the Eg5 motor domain, distinct from the ATP and microtubule binding sites, located between loop 5 and alpha-helix 3.[1][5][6] This binding site is poorly conserved across the broader kinesin superfamily, which is a primary reason for this compound's limited off-target effects on other kinesins.[1] The binding of this compound locks the motor in an ADP-bound-like conformation, which slows the release of ADP and consequently inhibits the ATPase cycle and motor activity.[7]
Comparative Inhibitory Activity of this compound
Experimental data from various studies, primarily utilizing ATPase activity assays and microtubule gliding assays, have demonstrated this compound's specificity for Eg5. The following table summarizes the inhibitory concentration (IC50) values of this compound against Eg5 and its lack of significant activity against other kinesins.
| Kinesin Motor Protein | Family | Organism/Source | Assay Type | This compound IC50 | Reference |
| Eg5 (KSP) | Kinesin-5 | Human | Basal ATPase Activity | 9.1 µM | [8] |
| Eg5 (KSP) | Human | Microtubule-activated ATPase | ~14 µM | [9] | |
| Eg5 | Xenopus laevis | Cell-based (Mitotic Arrest) | Effective at 100 µM | [3] | |
| Conventional Kinesin (KIF5B) | Kinesin-1 | Human | Motility Assay | No significant inhibition | [3] |
| Ncd (Kinesin-14) | Kinesin-14 | Drosophila melanogaster | Motility Assay | No inhibitory effect | [10] |
| BimC | Kinesin-5 | Aspergillus nidulans | Not specified | Not inhibited | |
| Klp61F | Kinesin-5 | Drosophila melanogaster | Microtubule-stimulated ATPase | Weakly inhibited | [1] |
| C-terminal motor | Kinesin-13 | Caenorhabditis elegans | Not specified | No inhibitory effect | [10] |
| Conventional Kinesin | Neurospora crassa | Not specified | No inhibitory effect | [10] |
Note: IC50 values can vary depending on the specific protein construct, assay conditions, and whether the racemic mixture or a specific enantiomer of this compound was used. (S)-Monastrol is the more potent inhibitor.[5]
Experimental Methodologies
The determination of this compound's cross-reactivity relies on robust in vitro assays that measure the fundamental functions of kinesin motors.
Kinesin ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the kinesin motor domain, which is the energy source for its movement along microtubules. The assay can be performed in the presence or absence of microtubules (basal vs. microtubule-stimulated ATPase activity).
Protocol Outline:
-
Protein Expression and Purification: The motor domains of the kinesins of interest (e.g., Eg5, conventional kinesin) are expressed in a suitable system (e.g., E. coli) and purified.
-
Reaction Setup: The purified kinesin is incubated in a reaction buffer containing ATP and, for stimulated assays, polymerized microtubules.
-
Inhibitor Addition: A range of this compound concentrations are added to the reaction mixtures.
-
ATP Hydrolysis Measurement: The amount of ADP produced over time is quantified. This is often done using a coupled enzyme assay (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase system where ADP production is coupled to NADH oxidation, measured by a decrease in absorbance at 340 nm) or a luminescence-based assay like ADP-Glo™.[11]
-
Data Analysis: The rate of ATP hydrolysis is plotted against the this compound concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Microtubule Gliding Assay
This assay directly visualizes the movement of microtubules propelled by surface-adsorbed kinesin motors.
Protocol Outline:
-
Flow Chamber Preparation: A microscopy flow chamber is coated with the kinesin motor protein.
-
Microtubule Introduction: Fluorescently labeled microtubules are introduced into the chamber along with ATP.
-
Motility Observation: The movement of the microtubules is observed using fluorescence microscopy and recorded.
-
Inhibitor Effect: this compound is added to the chamber, and any change in the gliding velocity or complete cessation of movement is noted.
-
Quantification: The velocity of microtubule gliding is measured before and after the addition of the inhibitor to assess its effect.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of this compound action and the experimental workflow for assessing its specificity.
Caption: Mechanism of this compound inhibition of the Eg5 motor protein.
Caption: Workflow for determining this compound's kinesin specificity.
Conclusion
The available experimental evidence strongly supports the high specificity of this compound for the Eg5 kinesin motor protein. Its unique allosteric binding site is not conserved in most other kinesin families, leading to minimal cross-reactivity. This makes this compound an excellent tool for specifically probing the function of Eg5 in cellular processes, particularly mitosis, and a valuable scaffold for the design of next-generation anti-cancer drugs targeting this essential motor protein. Researchers using this compound can be confident in its targeted action, though it is always prudent to consider potential species-specific differences in Eg5 homologs.
References
- 1. Small-molecule and mutational analysis of allosteric Eg5 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. rupress.org [rupress.org]
- 4. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Interaction of the mitotic inhibitor this compound with human kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Monastrol's Differential Impact on Cancer Cells: A Comparative Analysis
For Immediate Release
In the landscape of anti-cancer drug development, Monastrol, a small-molecule inhibitor of the mitotic kinesin Eg5 (KIF11), continues to be a focal point of research. Its mechanism of inducing mitotic arrest by disrupting the formation of the bipolar spindle offers a targeted approach to inhibiting cell proliferation. However, the efficacy of this compound varies significantly across different cancer cell lines. This guide provides a comparative analysis of this compound's effects, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding its therapeutic potential and limitations.
Quantitative Analysis of this compound's Efficacy
The cytotoxic and anti-proliferative effects of this compound are commonly quantified by determining the half-maximal inhibitory concentration (IC50), the percentage of cells undergoing apoptosis, and the proportion of cells arrested in the G2/M phase of the cell cycle. The following tables summarize key quantitative data from various studies, highlighting the differential sensitivity of cancer cell lines to this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| AGS | Gastric Adenocarcinoma | ~20-50 (after 48h) | [1] |
| HT29 | Colorectal Adenocarcinoma | >150 (after 48h) | [1] |
| HeLa | Cervical Cancer | 100.50 ± 4.10 | [2] |
| MCF-7 | Breast Adenocarcinoma | 60.09 | [2] |
| HepG2 | Hepatocellular Carcinoma | Sensitive (exact IC50 not specified) | [1] |
| Lovo | Colorectal Adenocarcinoma | Moderately Sensitive (exact IC50 not specified) | [1] |
| Du145 | Prostate Carcinoma | Resistant (exact IC50 not specified) | [1] |
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines. This table illustrates the wide range of concentrations at which this compound exerts its inhibitory effects, indicating a spectrum of sensitivity among different cancer types.
| Cell Line | Treatment Conditions | % of Apoptotic Cells | Reference |
| HeLa | This compound (concentration not specified), 24h | ~45% (caspase-positive) | [3] |
| HeLa (BubR1-depleted) | This compound (concentration not specified), 24h | ~35% (caspase-positive) | [3] |
| AGS | This compound | Prominent cleavage of procaspases 8 and 3 | [4] |
| HT29 | This compound | No prominent cleavage of procaspases 8 and 3 | [4] |
| MCF-7 | 25µM and 50µM this compound, 24h | No significant induction of apoptosis | [5] |
| HB4a (non-tumoral) | 25µM and 50µM this compound, 24h | No significant induction of apoptosis | [5] |
Table 2: Induction of Apoptosis by this compound. This table highlights the differential apoptotic response to this compound treatment. While some cell lines like HeLa and AGS undergo apoptosis, others like MCF-7 appear to be resistant to this compound-induced programmed cell death.
| Cell Line | Treatment Conditions | % of Cells in G2/M Phase | Reference |
| 1A9 (Ovarian Carcinoma) | HR22C16-A1 (this compound analog) | Time-dependent increase from 8h to 24h | [6] |
| 1A9/PTX10 (Taxol-resistant Ovarian Carcinoma) | HR22C16-A1 (this compound analog) | Time-dependent increase from 8h to 24h | [6] |
| LoVo (Colon Cancer) | Luteolin (B72000) (induces G2/M arrest similar to this compound) | Dose-dependent increase | [7] |
Table 3: Cell Cycle Arrest Induced by this compound and Analogs. This table shows that this compound and its analogs effectively induce a G2/M phase arrest in sensitive cancer cell lines.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms underlying this compound's action and the experimental procedures used to evaluate its effects, the following diagrams are provided.
Caption: Mechanism of this compound-induced mitotic arrest and apoptosis.
Caption: General workflow for comparing this compound's effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard protocols for the key assays cited.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Collect both adherent and floating cells after this compound treatment.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic/necrotic).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Cell Cycle (Propidium Iodide) Analysis
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Harvesting and Fixation: Collect cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only stains DNA.
-
PI Staining: Add a solution containing Propidium Iodide to the cells.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Discussion and Conclusion
The presented data clearly indicate that the cellular response to this compound is highly dependent on the cancer cell line. While some cell lines, such as AGS, are highly sensitive, others, like HT29, exhibit significant resistance[4]. This differential sensitivity can be attributed to various factors, including the expression levels of Eg5, the status of the spindle assembly checkpoint, and the activity of apoptosis-related proteins[3]. For instance, in AGS cells, this compound treatment leads to a significant induction of apoptosis, marked by the cleavage of procaspases 8 and 3. In contrast, HT29 cells do not show this prominent caspase activation[4]. Furthermore, studies on MCF-7 breast cancer cells suggest that at certain concentrations, this compound can induce cell cycle arrest without triggering apoptosis[5].
These findings underscore the importance of cell line-specific characterization when evaluating the potential of Eg5 inhibitors like this compound. The provided data and protocols serve as a valuable resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic window and potential resistance mechanisms of this compound in different cancer contexts. Future research should focus on identifying predictive biomarkers of this compound sensitivity to guide its potential clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Differential effects of this compound in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cornellpharmacology.org [cornellpharmacology.org]
- 7. Modulation of G2/M cell cycle arrest and apoptosis by luteolin in human colon cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Genetic Knockdown of Eg5 versus Chemical Inhibition with Monastrol
For Researchers, Scientists, and Drug Development Professionals
At a Glance: Key Differences
| Feature | Genetic Knockdown (siRNA) | Chemical Inhibition (Monastrol) |
| Mechanism of Action | Post-transcriptional gene silencing, leading to reduced Eg5 protein levels.[3] | Allosteric inhibition of Eg5 ATPase activity, preventing its motor function.[4] |
| Specificity | Can have sequence-dependent off-target effects, affecting unintended mRNAs.[3] | Can have off-target effects on other proteins, such as KIFC1 and potential modulation of calcium channels.[5][6] |
| Temporal Control | Slower onset of action, dependent on protein turnover rates (typically 24-72 hours).[7] | Rapid and reversible onset of action.[8] |
| Reversibility | Essentially irreversible for the duration of the experiment. | Reversible upon washout of the compound.[8][9] |
| Delivery | Requires transfection reagents or electroporation to enter cells.[5] | Cell-permeable small molecule.[8] |
Quantitative Comparison of Efficacy
The efficacy of both Eg5 knockdown and this compound treatment is typically assessed by quantifying the percentage of cells arrested in mitosis, often identified by the formation of monopolar spindles.
Dose-Dependent Induction of Mitotic Arrest
| Method | Cell Line | Concentration/Dose | % Mitotic Arrest / Monopolar Spindles | Reference |
| Eg5 siRNA | HeLa | 20 nM | ~70% (G2/M phase) | [10] |
| K562 | 0.8 µg / 10^5 cells | 85-90% (G2/M phase) | [10] | |
| This compound | BS-C-1 | 50 µM | >50% reduction in centrosome separation | [8][9] |
| BS-C-1 | 100 µM | Complete inhibition of centrosome separation | [8][9][11] | |
| HeLa | 100 µM | Maximal mitotic arrest | [12] |
Experimental Protocols
Genetic Knockdown of Eg5 using siRNA
This protocol describes a general method for siRNA transfection followed by analysis of mitotic arrest.
Materials:
-
Eg5-specific siRNA duplexes
-
Control (scrambled) siRNA
-
Lipofection-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) or electroporation system
-
Serum-free culture medium (e.g., Opti-MEM™)
-
Complete culture medium
-
6-well tissue culture plates
-
Cells of interest (e.g., HeLa)
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[5]
-
siRNA-Lipid Complex Formation:
-
In separate tubes, dilute the Eg5 siRNA (final concentration typically 10-50 nM) and the transfection reagent in serum-free medium according to the manufacturer's instructions.[7]
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.[7]
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with serum-free medium.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, add complete medium.
-
-
Analysis of Mitotic Arrest (48-72 hours post-transfection):
-
Harvest cells by trypsinization.
-
Fix the cells in cold 70% ethanol (B145695) for at least 1 hour at 4°C.[13]
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.[13]
-
Incubate for at least 30 minutes at 37°C in the dark.[14]
-
Analyze the cell cycle distribution by flow cytometry.[13]
-
Chemical Inhibition of Eg5 with this compound
This protocol outlines a general procedure for treating cells with this compound and assessing the resulting phenotype.
Materials:
-
This compound (typically dissolved in DMSO)
-
Complete culture medium
-
Cells of interest (e.g., BS-C-1)
-
Coverslips
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment:
-
Immunofluorescence Staining for Spindle Morphology:
-
Aspirate the medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Block with 1% BSA for 30 minutes.
-
Incubate with the primary antibody against α-tubulin for 1 hour.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope to observe spindle morphology (bipolar vs. monopolar).
-
Signaling Pathways and Experimental Workflows
Eg5 Regulation and Mitotic Spindle Formation
The activity of Eg5 is tightly regulated during the cell cycle, primarily through phosphorylation. The diagram below illustrates the key regulatory inputs and the central role of Eg5 in establishing a bipolar spindle.
Caption: Regulation of Eg5 activity and its role in bipolar spindle formation.
Experimental Workflow: Comparing Eg5 Knockdown and this compound Inhibition
The following diagram outlines a typical experimental workflow for comparing the effects of Eg5 siRNA and this compound on cell cycle progression and spindle morphology.
Caption: Workflow for comparing Eg5 knockdown and this compound inhibition.
Concluding Remarks
Both genetic knockdown of Eg5 and chemical inhibition with this compound are effective methods for studying the function of this critical mitotic kinesin. The choice between these two approaches will depend on the specific experimental goals.
-
Genetic knockdown offers high specificity for the target gene product but has a slower onset of action and is not reversible. It is ideal for studies requiring long-term and stable inhibition of Eg5 expression.
-
Chemical inhibition with this compound provides rapid and reversible control over Eg5 activity, making it well-suited for studying the dynamic aspects of mitosis. However, researchers should be mindful of potential off-target effects.
For a comprehensive understanding of Eg5 function, a combination of both approaches can be particularly powerful, allowing for validation of phenotypes and dissection of the temporal dynamics of mitotic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. This compound inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. igbmc.fr [igbmc.fr]
A Comparative Guide to the Structural Analysis of Monastrol Bound to Eg5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Monastrol, a well-characterized allosteric inhibitor of the mitotic kinesin Eg5, with other notable Eg5 inhibitors. It includes a detailed examination of their binding interactions, inhibitory activities, and the experimental protocols used for their characterization.
Introduction to Eg5 and the Allosteric Inhibition by this compound
Eg5 (also known as KSP or KIF11) is a plus-end-directed microtubule motor protein of the kinesin-5 family, essential for the formation and maintenance of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it an attractive target for cancer therapy.
This compound was one of the first small molecule inhibitors of Eg5 to be identified. It binds to an allosteric pocket on the Eg5 motor domain, distinct from the ATP and microtubule binding sites. This binding site is located in a hydrophobic pocket formed by loop L5 and helices α2 and α3.[1] Upon binding, this compound locks the motor in a weak microtubule-binding state, thereby inhibiting its motor activity and causing the formation of characteristic monoastral spindles in cells.
Comparative Analysis of Eg5 Inhibitors
Several other classes of Eg5 inhibitors have been developed, many of which target the same allosteric pocket as this compound. This section compares the performance of this compound with key alternatives, including S-Trityl-L-cysteine (STLC), Ispinesib, and Filanesib. Additionally, a mechanistically distinct inhibitor, BRD9876, which induces a rigor-like state, is included for comparison.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) for this compound and its alternatives. These values provide a quantitative measure of their potency against the Eg5 motor protein.
| Inhibitor | Binding Affinity (Kd) | IC50 (Microtubule-Stimulated ATPase Assay) | Mechanism of Action |
| This compound | ~2-14 µM[2][3] | ~14 µM[4][5] | Allosteric (Loop L5/α2/α3 pocket) |
| S-Trityl-L-cysteine (STLC) | <150 nM[6] | 140 nM[4][7] | Allosteric (Loop L5/α2/α3 pocket) |
| Ispinesib | 1.7 nM (Ki app)[8][9] | ~4.1 nM[8] | Allosteric (Loop L5/α2/α3 pocket) |
| Filanesib (ARRY-520) | Not explicitly found | 6 nM[4][10] | Allosteric (Loop L5/α2/α3 pocket) |
| BRD9876 | 4.1 nM (KI)[11] | 2.2 µM (in multiple myeloma cells) | ATP-competitive (induces rigor-like state) |
Structural Insights into Inhibitor Binding
The crystal structure of Eg5 in complex with a this compound analog, (R)-mon-97, provides detailed insights into the binding mode of this class of inhibitors.
X-ray Crystallography Data for Eg5-(R)-mon-97 Complex
The following table summarizes the data collection and refinement statistics for the crystal structure of the human Eg5 motor domain in complex with (R)-mon-97 (PDB ID: 2IEH).[12]
| Parameter | Value |
| Data Collection | |
| PDB ID | 2IEH |
| Resolution (Å) | 2.70 |
| Space group | P 21 21 21 |
| Unit cell dimensions (Å) | a=79.9, b=86.8, c=159.9 |
| Refinement | |
| R-work | 0.234 |
| R-free | 0.281 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of Eg5 inhibitors.
Eg5 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the Eg5 motor domain and is a primary method for determining the IC50 values of inhibitors.
Principle: The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is measured using a malachite green-based colorimetric assay, or the production of ADP is coupled to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.[2]
Materials:
-
Purified Eg5 motor domain protein
-
Taxol-stabilized microtubules
-
Assay Buffer: 25 mM PIPES/KOH (pH 6.9), 2 mM MgCl2, 1 mM EGTA, 1 mM DTT
-
ATP solution
-
Test inhibitor compounds
-
For coupled assay: Pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, phosphoenolpyruvate, NADH
-
For malachite green assay: Malachite green reagent
-
96-well microplate
-
Plate reader
Procedure (Coupled Assay):
-
Prepare a reaction mixture containing assay buffer, microtubules, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.
-
Add serial dilutions of the test inhibitor or vehicle control (e.g., DMSO) to the wells of a 96-well plate.
-
Add the Eg5 enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.
Microtubule Gliding Assay
This assay directly visualizes the effect of inhibitors on the motor activity of Eg5.
Principle: Fluorescently labeled microtubules are observed moving over a surface coated with Eg5 motor proteins. The velocity of microtubule gliding is measured in the presence and absence of inhibitors.
Materials:
-
Purified Eg5 motor domain protein
-
Rhodamine-labeled tubulin
-
GTP
-
Taxol
-
Motility Buffer: 80 mM PIPES/KOH (pH 6.9), 1 mM EGTA, 1 mM MgCl2, 1 mM DTT, 10 µM Taxol
-
ATP
-
Casein solution
-
Microscope slides and coverslips
-
Fluorescence microscope with a CCD camera
Procedure:
-
Construct a flow chamber using a microscope slide and coverslip.
-
Introduce a solution of Eg5 protein into the chamber and allow it to adsorb to the glass surface.
-
Block the remaining surface with a casein solution.
-
Introduce fluorescently labeled, taxol-stabilized microtubules into the chamber.
-
Add motility buffer containing ATP and the test inhibitor.
-
Observe and record the movement of microtubules using fluorescence microscopy.
-
Analyze the recorded videos to determine the gliding velocity of the microtubules.
Expression and Purification of Eg5 Motor Domain for Crystallography
Principle: The human Eg5 motor domain is expressed as a recombinant protein in E. coli and purified using a combination of affinity and ion-exchange chromatography.
Materials:
-
Expression vector containing the sequence for the human Eg5 motor domain (e.g., residues 1-367) with a His-tag.
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB medium and appropriate antibiotics.
-
IPTG for induction.
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mM DTT.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT.
-
Ni-NTA affinity chromatography column.
-
Gel filtration chromatography column.
Procedure:
-
Transform the Eg5 expression vector into competent E. coli cells.
-
Grow the bacterial culture to an OD600 of 0.6-0.8 at 37°C.
-
Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged Eg5 protein with Elution Buffer.
-
Further purify the protein by gel filtration chromatography to remove aggregates and impurities.
-
Concentrate the purified protein and store it at -80°C.
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
References
- 1. Small-molecule and mutational analysis of allosteric Eg5 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A structural model for this compound inhibition of dimeric kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-Trityl-L-cysteine | Kinesin | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
Monastrol and Vinblastine: A Synergistic Combination Against Triple-Negative Breast Cancer
A detailed analysis of the enhanced anti-cancer effects observed when combining the KSP inhibitor Monastrol with the microtubule-destabilizing agent Vinblastine, particularly in the context of triple-negative breast cancer (TNBC). This guide provides a comprehensive overview of the underlying mechanisms, quantitative synergistic data, and detailed experimental protocols for researchers in oncology and drug development.
The strategic combination of anti-cancer agents with distinct mechanisms of action is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy and overcome drug resistance. A promising synergistic interaction has been identified between this compound, a cell-permeable small molecule that inhibits the mitotic kinesin spindle protein (KSP or Eg5), and Vinblastine, a vinca (B1221190) alkaloid that disrupts microtubule dynamics. This combination has demonstrated potent anti-cancer effects, particularly in aggressive triple-negative breast cancer (TNBC) cell lines.
This compound functions by allosterically inhibiting the ATPase activity of KSP, a motor protein essential for establishing and maintaining the bipolar mitotic spindle. This inhibition leads to the formation of characteristic monopolar spindles, resulting in mitotic arrest and subsequent apoptosis.[1][2] Vinblastine, on the other hand, targets tubulin, the fundamental component of microtubules. By interfering with tubulin polymerization, Vinblastine disrupts the formation of the mitotic spindle, also leading to cell cycle arrest in mitosis.
The combination of these two mitotic inhibitors has been shown to be highly synergistic in TNBC cells.[1] This enhanced effect is attributed to a significant increase in mitotic arrest, leading to a more pronounced induction of apoptosis compared to either agent alone.[1]
Quantitative Analysis of Synergistic Effects
To illustrate the expected data from such an analysis, the following table presents a hypothetical but representative dataset for the effects of this compound and Vinblastine, alone and in combination, on the viability of a TNBC cell line.
| Treatment | Concentration (nM) | Cell Viability (%) | Combination Index (CI) |
| This compound | IC50 (e.g., 10 µM) | 50 | - |
| Vinblastine | IC50 (e.g., 5 nM) | 50 | - |
| This compound + Vinblastine | (e.g., 5 µM + 2.5 nM) | 25 | < 1 (Synergistic) |
Signaling Pathways and Experimental Workflows
The synergistic effect of this compound and Vinblastine is rooted in their dual targeting of the mitotic machinery, leading to an overwhelming mitotic catastrophe from which the cancer cells cannot recover.
Caption: Synergistic mechanism of this compound and Vinblastine.
The experimental workflow to determine the synergistic effects of this compound and Vinblastine typically involves a series of in vitro assays.
Caption: Workflow for assessing drug synergy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies to determine the half-maximal inhibitory concentration (IC50) of this compound and Vinblastine, both individually and in combination.
Materials:
-
Triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231, Hs578T, BT-549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vinblastine (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed TNBC cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and Vinblastine in complete growth medium. For combination studies, a fixed-ratio dilution series (e.g., based on the ratio of their individual IC50 values) is recommended. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO concentration matched to the highest drug concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and combination using non-linear regression analysis. Calculate the Combination Index (CI) using software such as CompuSyn.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is used to quantify the percentage of apoptotic cells following treatment with this compound, Vinblastine, and their combination.
Materials:
-
TNBC cell lines
-
Complete growth medium
-
This compound
-
Vinblastine
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed TNBC cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with this compound, Vinblastine, and their combination at concentrations determined from the cell viability assays (e.g., at or near their IC50 values). Include a vehicle control.
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both the detached and adherent cells.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the different treatments.
Conclusion
The combination of this compound and Vinblastine represents a rational and effective strategy for targeting triple-negative breast cancer. By attacking the mitotic spindle through two distinct mechanisms, this combination leads to a synergistic increase in mitotic arrest and apoptosis. The provided experimental protocols offer a framework for researchers to further investigate this and other synergistic drug combinations, with the ultimate goal of developing more effective therapies for this challenging disease.
References
- 1. Computational analysis of image-based drug profiling predicts synergistic drug combinations: applications in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silibinin, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Monastrol's Impact on Interphase Microtubules: A Comparative Guide
A definitive guide for researchers, scientists, and drug development professionals on the effects of Monastrol on the organization of interphase microtubules, with a comparative analysis against the well-known microtubule-stabilizing agent, Taxol.
Executive Summary
This compound, a small molecule inhibitor of the mitotic kinesin Eg5, is widely recognized for its specific role in arresting cell division by inducing the formation of monoastral spindles. A broad consensus in the scientific literature, established by foundational studies, indicates that This compound does not affect the overall organization or dynamics of microtubules in non-neuronal interphase cells .[1] Its mechanism is highly specific to the mitotic machinery.
However, this specificity is context-dependent. In terminally differentiated, post-mitotic cells such as neurons, prolonged inhibition of Eg5 by this compound has been shown to significantly alter the organization of dendritic microtubules, which are crucial interphase structures.[2] This guide provides a comprehensive comparison of these distinct effects, supported by experimental data and detailed protocols. We further contrast the targeted action of this compound with that of Taxol, a compound that directly binds to and stabilizes microtubules in all phases of the cell cycle.
Comparison of Effects on Interphase Microtubule Organization
The primary distinction in the action of this compound compared to direct microtubule-targeting agents like Taxol is its specificity for the mitotic kinesin Eg5. This leads to vastly different outcomes on the interphase microtubule network.
| Feature | This compound | Taxol (Paclitaxel) |
| Primary Target | Mitotic Kinesin Eg5 (KIF11)[1] | β-tubulin subunit of microtubules |
| Effect in Non-Neuronal Interphase Cells | No significant effect on microtubule organization, polymerization, or dynamics.[1] The microtubule network appears indistinguishable from untreated cells. | Suppresses microtubule dynamics by inhibiting both growth and shortening rates, leading to a net stabilization of the microtubule polymer mass.[3][4] |
| Effect in Neuronal Interphase Cells | Alters microtubule polarity in dendrites by increasing the proportion of minus-end-out microtubules.[2] | General stabilization of all microtubules. |
| Mechanism of Action | Allosteric inhibitor of Eg5 ATPase activity, preventing the motor from sliding antiparallel microtubules apart during mitosis.[5][6] | Binds to the interior of the microtubule, promoting tubulin polymerization and preventing depolymerization.[3] |
Quantitative Data Summary
Table 1: this compound vs. Taxol - Effects on Interphase Microtubule Dynamics in Non-Neuronal Cells
The following table synthesizes findings from multiple studies. While no single study has quantitatively compared both drugs on interphase microtubule dynamics side-by-side, the consensus is clear.
| Parameter | Control (Untreated) | This compound-Treated | Taxol-Treated (30-100 nM) |
| Microtubule Growth Rate | ~8.3 µm/min (Caov-3 cells) | No significant change reported[1] | ↓ 18-24% (~6.3 µm/min in Caov-3)[3] |
| Microtubule Shortening Rate | ~11.6 µm/min (Caov-3 cells) | No significant change reported[1] | ↓ 26-32% (~7.9 µm/min in Caov-3)[3] |
| Dynamicity (Overall tubulin exchange) | Baseline | No significant change reported[1] | ↓ 31-63% [3] |
| Visual Organization | Normal radial array | Normal radial array[1] | Formation of microtubule bundles[3] |
Data for Taxol and Control are adapted from Yvon et al., 1999, studying human tumor cell lines.[3]
Table 2: Quantitative Analysis of this compound's Effect on Dendritic Microtubule Polarity
In contrast to its inaction in cycling cells, this compound significantly alters the microtubule cytoskeleton in neurons. The key quantifiable effect is a shift in microtubule polarity within dendrites.
| Treatment Group (Cultured Rodent SCG Neurons) | Control (DMSO) | This compound (5 µM) |
| % Retrograde EB3 Comets (Minus-End-Out MTs) | ||
| DIV 3-9 (Dendrite Development) | 19.93 ± 2.30% | 29.82 ± 1.60% (p < 0.01) |
| DIV 6-12 (Dendrite Maturation) | 17.68 ± 1.64% | 24.87 ± 2.41% (p < 0.01) |
| DIV 14-16 (Mature Dendrites) | 24.66 ± 1.88% | 33.99 ± 2.21% (p < 0.01) |
Data are presented as mean ± SEM. Adapted from Lombardo et al., 2014.[2] An increase in retrograde EB3 comets indicates a higher proportion of microtubules oriented with their minus-ends pointing away from the cell body, a characteristic that is normally suppressed.
Mechanisms of Action and Signaling Pathways
This compound's Inhibition of Mitotic Spindle Formation
This compound's primary effect is not on interphase microtubules but on the mitotic motor protein Eg5. During early mitosis, Eg5 is essential for pushing the two newly duplicated centrosomes apart by sliding antiparallel microtubules against each other. This compound binding to Eg5 inhibits its motor activity, causing a failure of centrosome separation and resulting in a characteristic "monoastral" spindle, which activates the spindle assembly checkpoint and arrests the cell in mitosis.
This compound's Effect on Dendritic Microtubule Polarity
In post-mitotic neurons, Eg5 is expressed and functions during interphase to regulate the complex microtubule array within dendrites.[7][8][9] Dendrites contain microtubules of mixed polarity (plus-end-out and minus-end-out). Eg5 appears to act as a "brake," limiting the transport of minus-end-out microtubules into the dendrite. Inhibiting Eg5 with this compound releases this brake, leading to an increase in the proportion of minus-end-out microtubules.
Experimental Protocols
Protocol 1: Immunofluorescence Staining to Assess Interphase Microtubule Organization
This protocol is adapted from the methodology used in the foundational studies demonstrating this compound's lack of effect on interphase microtubules.[1][10]
-
Cell Culture: Plate BS-C-1 or other suitable adherent cells on glass coverslips and grow to sub-confluency in appropriate culture medium.
-
Drug Treatment: Treat cells with 100 µM this compound (dissolved in DMSO) or an equivalent volume of DMSO (vehicle control) for 4-6 hours.
-
Fixation: Rinse cells briefly with PBS. Fix the cells by immersing coverslips in -20°C methanol (B129727) for 10 minutes.
-
Permeabilization & Blocking: Rehydrate the cells in PBS for 5 minutes. Block nonspecific antibody binding by incubating in PBS containing 10% goat serum and 0.1% Triton X-100 for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate coverslips with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) in blocking buffer for 1 hour at room temperature.
-
Washing: Wash coverslips three times for 5 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488, 1:1000 dilution) and a DNA counterstain (e.g., Hoechst 33342) in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash coverslips three times in PBS and mount onto glass slides using an anti-fade mounting medium. Image using fluorescence microscopy.
-
Analysis: Qualitatively compare the microtubule network architecture in this compound-treated versus control interphase cells. The expected result is no discernible difference in the density, length, or organization of microtubules.
Protocol 2: Analysis of Dendritic Microtubule Polarity Using EB3-GFP
This protocol is adapted from studies demonstrating this compound's effect on microtubule organization in neurons.[2]
-
Neuronal Culture: Culture primary superior cervical ganglion (SCG) neurons from rodent embryos on Matrigel-coated coverslips.
-
Drug Treatment: Treat neuronal cultures with 5 µM this compound or DMSO (vehicle control) for multi-day periods (e.g., from day in vitro (DIV) 3 to 9).
-
Transfection: One day before the end of the treatment period, transfect a subset of neurons with a plasmid encoding EGFP-EB3 (End-Binding Protein 3 fused to Green Fluorescent Protein) using a suitable method like electroporation. EB3-GFP specifically binds to the growing plus-ends of microtubules, appearing as moving "comets".
-
Live-Cell Imaging: 24 hours post-transfection, perform live-cell imaging of the EGFP-EB3 expressing neurons. Acquire time-lapse image series (e.g., one frame per second for 60 seconds) of proximal dendrites using a fluorescence microscope equipped with a temperature-controlled chamber.
-
Data Analysis:
-
Generate kymographs from the time-lapse series of the dendrites.
-
Trace the paths of individual EB3-GFP comets. Comets moving away from the cell body represent anterograde, plus-end-out microtubules. Comets moving towards the cell body represent retrograde, minus-end-out microtubules.
-
Quantify the number of anterograde and retrograde comets within a defined region of the dendrite over the imaging period.
-
Calculate the percentage of retrograde comets (% Retrograde = [Number of Retrograde Comets] / [Total Number of Comets] * 100).
-
Perform statistical analysis to compare the percentage of retrograde comets between this compound-treated and control neurons. The expected result is a statistically significant increase in the percentage of retrograde comets in the this compound-treated group.
-
Conclusion
The effect of this compound on interphase microtubule organization is highly dependent on the cellular context. In rapidly dividing, non-neuronal cells, this compound is a highly specific tool for studying mitosis, leaving the interphase microtubule network unperturbed. This contrasts sharply with drugs like Taxol, which directly alter microtubule stability throughout the cell cycle. However, in the specialized interphase environment of a neuron, the inhibition of Eg5 by this compound reveals a crucial role for this motor in maintaining the precise polarity of the dendritic microtubule array. This guide underscores the importance of considering cell type and the specific biological question when selecting and interpreting the effects of cytoskeletal inhibitors.
References
- 1. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of kinesin-5 inhibition on dendritic architecture and microtubule organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxol suppresses dynamics of individual microtubules in living human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinesin molecular motor Eg5 functions during polypeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. researchgate.net [researchgate.net]
Monastrol and Its Analogs: A Comparative Guide to Their Antiproliferative Effects
In the landscape of anticancer drug discovery, targeting cell division remains a cornerstone of therapeutic strategy. Monastrol, a small, cell-permeable molecule, emerged as a significant lead compound by uniquely inhibiting the mitotic kinesin Eg5, a motor protein essential for forming and maintaining the bipolar spindle during mitosis.[1][2] This inhibition leads to cell cycle arrest in mitosis, characterized by the formation of monoastral spindles, ultimately triggering apoptosis in proliferating cancer cells.[3][4] This guide provides a comparative analysis of the antiproliferative effects of this compound and several of its analogs, supported by experimental data and detailed methodologies for researchers in oncology and drug development.
Comparative Antiproliferative Activity
The potency of this compound has been a benchmark for the development of numerous analogs with improved efficacy. Structure-activity relationship (SAR) studies have been pivotal in identifying modifications to the parent molecule that enhance its antiproliferative effects.[5][6] The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and some of its key analogs against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | U-87 MG | Glioblastoma | >100 | [7] |
| U-118 MG | Glioblastoma | >100 | [7] | |
| U-373 MG | Glioblastoma | >100 | [7] | |
| HT-29 | Colon Cancer | Approx. 10-30 times less potent than 6a | [8][9] | |
| Enastron | U-87 MG | Glioblastoma | Approx. 10 | [7] |
| U-118 MG | Glioblastoma | Approx. 10 | [7] | |
| U-373 MG | Glioblastoma | Approx. 10 | [7] | |
| Dimethylenastron | U-87 MG | Glioblastoma | Approx. 5 | [7] |
| U-118 MG | Glioblastoma | Approx. 5 | [7] | |
| U-373 MG | Glioblastoma | Approx. 5 | [7] | |
| Vasastrol VS-83 | U-87 MG | Glioblastoma | Approx. 2.5 | [7] |
| U-118 MG | Glioblastoma | Approx. 2.5 | [7] | |
| U-373 MG | Glioblastoma | Approx. 2.5 | [7] | |
| Oxo-monastrol | Various | Various | Generally less active than this compound | [8][9] |
| Derivative 6a (3,4-methylenedioxy) | HT-29 | Colon Cancer | Approx. 30 times more potent than this compound | [8][9] |
| N-1 aryl derivatives (20e, 19h, 20h) | U138 | Glioblastoma | Approx. 2-fold more potent than this compound | [10] |
Note: The IC50 values for Enastron, Dimethylenastron, and Vasastrol VS-83 are estimated from the reported "at least one order of magnitude higher anti-proliferative activity" compared to this compound, which had an IC50 greater than 100 µM.[7]
Studies consistently demonstrate that analogs such as Enastron, Dimethylenastron, and Vasastrol VS-83 exhibit significantly enhanced antiproliferative activity against human glioblastoma cell lines compared to the parent compound, this compound.[7][11] Furthermore, certain structural modifications, such as the 3,4-methylenedioxy substitution, have been shown to increase potency by over 30-fold in colon cancer cells.[8][9] Conversely, replacing the sulfur atom with an oxygen atom to form oxo-monastrol generally leads to a decrease in activity, highlighting the importance of the thione group for its biological function.[8][9]
Mechanism of Action: Eg5 Inhibition
This compound and its analogs exert their antiproliferative effects by specifically targeting the mitotic kinesin Eg5.[1][2] Eg5 is a plus-end-directed motor protein that is crucial for the establishment and maintenance of the bipolar mitotic spindle.[1] By binding to an allosteric site on the Eg5 motor domain, these compounds inhibit its ATPase activity.[1][12] This inhibition prevents the outward pushing forces required for centrosome separation, leading to the formation of a characteristic monoastral spindle where a radial array of microtubules is surrounded by a ring of chromosomes.[3][4] This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and subsequently undergo apoptosis.[3][4]
Experimental Protocols
The evaluation of the antiproliferative effects of this compound and its analogs relies on a series of well-established in vitro assays.
Antiproliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13][14]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[13]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.[13]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[13]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[14][15]
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[14] The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Immunofluorescence for Mitotic Spindle Analysis
This method is used to visualize the effects of the compounds on the mitotic spindle.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the compounds for a duration that allows for mitotic arrest (e.g., 16-24 hours).
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., cold methanol (B129727) or paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody penetration.
-
Immunostaining: The cells are incubated with a primary antibody against α-tubulin to stain the microtubules. Subsequently, a fluorescently labeled secondary antibody is used for detection. DNA is counterstained with a fluorescent dye such as DAPI.
-
Microscopy: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence or confocal microscope. Cells are then scored for the presence of bipolar or monoastral spindles.
Conclusion
The exploration of this compound and its analogs has provided a wealth of information on the structure-activity relationships governing the inhibition of the mitotic kinesin Eg5. The data clearly indicates that while this compound is a valuable tool and lead compound, several of its analogs exhibit markedly superior antiproliferative potency against a range of cancer cell lines. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of novel Eg5 inhibitors, which hold promise as a less neurotoxic alternative to traditional tubulin-targeting antimitotic agents.[7] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising analogs to translate their potent in vitro activity into effective clinical cancer therapies.
References
- 1. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. Probing spindle assembly mechanisms with this compound, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and molecular modeling of six novel this compound analogues: evaluation of cytotoxicity and kinesin inhibitory activity against HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of kinesin Eg5: antiproliferative activity of this compound analogues against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and differential antiproliferative activity of Biginelli compounds against cancer cell lines: this compound, oxo-monastrol and oxygenated analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of N-1 arylation of this compound on kinesin Eg5 inhibition in glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Validation of Monastrol's specificity for Eg5 in a new model system.
Monastrol is a cell-permeable small molecule that allosterically inhibits the ATPase activity of Eg5, a motor protein essential for establishing and maintaining the bipolar mitotic spindle.[1][2] Inhibition of Eg5 leads to a characteristic mitotic arrest with monoastral spindles, where centrosomes fail to separate.[3][4] While this compound is widely used as a tool to study Eg5 function, its validation in any new experimental system is crucial to rule out potential off-target effects.[5]
Comparative Analysis of Mitotic Inhibitors
To validate this compound's specificity, its effects should be compared against other known Eg5 inhibitors and inhibitors targeting different mitotic components. This comparative approach helps to distinguish Eg5-specific phenotypes from general mitotic arrest phenotypes.
| Inhibitor | Primary Target(s) | Mechanism of Action | Reported IC50 (for primary target) | Key Cellular Phenotype(s) | Potential Off-Target Effects/Notes |
| This compound | Eg5 (KIF11) | Allosteric inhibitor of ATPase activity, induces a weak-binding state. [2][3][6] | ~14 µM [7] | Mitotic arrest with monoastral spindles. [4] | May affect L-type calcium channels at high concentrations (~100 µM). [5] |
| S-Trityl-L-cysteine (STLC) | Eg5 (KIF11) | Allosteric inhibitor, binds to the same pocket as this compound but with higher potency.[8] | ~500 nM[9] | Mitotic arrest with monoastral spindles. | More potent than this compound.[8] |
| Ispinesib (SB-715992) | Eg5 (KIF11) | Allosteric inhibitor.[6] | Sub-nanomolar range | Mitotic arrest with monoastral spindles. | Has been evaluated in clinical trials.[10] |
| Filanesib (ARRY-520) | Eg5 (KIF11) | Allosteric inhibitor.[6][10] | Nanomolar range | Mitotic arrest with monoastral spindles. | Has shown clinical efficacy in multiple myeloma.[10] |
| BRD9876 | Eg5 (KIF11) | Rigor inhibitor, locks Eg5 in a strong microtubule-binding state.[6] | ~4 nM (KI)[6] | Mitotic arrest, but stabilizes metaphase spindles against collapse.[6] | Acts via a different mechanism than this compound, providing a key comparison.[6] |
| Paclitaxel (Taxol) | β-tubulin | Stabilizes microtubules, suppressing microtubule dynamics. | Low nanomolar range | Mitotic arrest with multipolar spindles or abnormal spindle structures. | Broadly affects the microtubule cytoskeleton in all cell cycle phases. |
| Nocodazole | β-tubulin | Depolymerizes microtubules. | Low nanomolar range | Mitotic arrest due to lack of a mitotic spindle. | Disrupts all microtubule-based processes. |
Experimental Workflows for Specificity Validation
A multi-pronged approach combining biochemical and cell-based assays is essential for robustly validating this compound's specificity for Eg5.
Caption: Workflow for validating this compound's specificity for Eg5.
The Eg5-Dependent Mitotic Spindle Pathway
Understanding the central role of Eg5 in mitosis is key to interpreting the results of inhibitor studies. Eg5 is a plus-end directed motor protein that crosslinks antiparallel microtubules and slides them apart, providing the outward force necessary for centrosome separation and the formation of a bipolar spindle.
Caption: Simplified pathway of Eg5 action and its inhibition by this compound.
Experimental Protocols
In Vitro Kinesin ATPase Assay
This assay directly measures the inhibitory effect of this compound on the microtubule-stimulated ATPase activity of the purified Eg5 motor domain.
Materials:
-
Purified recombinant human Eg5 motor domain.
-
Taxol-stabilized microtubules.
-
Assay Buffer: 80 mM PIPES (pH 6.8), 50 mM NaCl, 5 mM MgCl2, 1 mM EGTA.
-
ATP Regeneration System: 5 mM phosphoenolpyruvate (B93156) (PEP), 280 µM NADH, pyruvate (B1213749) kinase (12 U/mL), lactate (B86563) dehydrogenase (16.8 U/mL).
-
100 mM ATP solution.
-
This compound and other comparator inhibitors dissolved in DMSO.
-
384-well microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare serial dilutions of this compound and comparator inhibitors in assay buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
In each well of the microplate, combine the assay buffer, ATP regeneration system, and the desired concentration of the inhibitor or vehicle control (DMSO).
-
Add the purified Eg5 motor domain and microtubules to the reaction mixture. Final concentrations should be optimized to ensure a linear rate of ATP hydrolysis.
-
Initiate the reaction by adding ATP to each well.
-
Immediately place the microplate in a spectrophotometer pre-warmed to 25°C.
-
Measure the decrease in absorbance at 340 nm at regular intervals for 20-30 minutes.
-
Calculate the rate of ATP hydrolysis from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To assess specificity, perform this assay with other purified kinesin motor domains (e.g., KIF1A, KIF3A, CENP-E). High specificity is indicated by a significantly higher IC50 for other kinesins compared to Eg5.
Immunofluorescence Staining for Mitotic Spindle Analysis
This cell-based assay visualizes the effect of this compound on mitotic spindle morphology, a key indicator of Eg5 inhibition.
Materials:
-
Cells from the new model system.
-
This compound, comparator inhibitors, and vehicle control (DMSO).
-
Fixative: 4% paraformaldehyde in PBS or ice-cold methanol.
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibodies: Mouse anti-α-tubulin, Rabbit anti-pericentrin (or another centrosome marker).
-
Secondary Antibodies: Alexa Fluor 488-conjugated anti-mouse IgG, Alexa Fluor 594-conjugated anti-rabbit IgG.
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining.
-
Microscope slides and coverslips.
-
Fluorescence microscope.
Procedure:
-
Seed cells on coverslips and allow them to adhere and grow.
-
Treat the cells with various concentrations of this compound, comparator inhibitors (e.g., STLC, Paclitaxel), or vehicle control for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells with Permeabilization Buffer.
-
Block non-specific antibody binding with Blocking Buffer.
-
Incubate with primary antibodies diluted in Blocking Buffer.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI diluted in Blocking Buffer.
-
Wash with PBS.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype for this compound and other Eg5 inhibitors, and compare this to the phenotypes induced by non-Eg5 targeting agents like Paclitaxel.
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the percentage of cells arrested in the G2/M phase of the cell cycle upon inhibitor treatment.
Materials:
-
Cells from the new model system.
-
This compound, comparator inhibitors, and vehicle control (DMSO).
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Seed cells in multi-well plates and treat with inhibitors as described above.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the DNA content.
-
Quantify the percentage of cells in the G2/M phase (with 4N DNA content). A specific Eg5 inhibitor should cause a significant increase in the G2/M population.
By systematically applying these comparative biochemical and cellular assays, researchers can confidently validate the on-target specificity of this compound for Eg5 in their chosen model system, thereby ensuring the reliability of their experimental findings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Cell-based Morphological Screening: Prediction of Mechanism of Compound Action and Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rigor-Type and Allosteric Eg5 Inhibitors in Cancer Therapy
A deep dive into the mechanisms, performance, and experimental evaluation of two distinct classes of Eg5 inhibitors for researchers and drug development professionals.
The mitotic kinesin Eg5 is a critical motor protein for the formation of the bipolar spindle during cell division, making it a prime target for anticancer drug development. Small molecule inhibitors of Eg5 have been a significant area of research, leading to the identification of two primary classes with distinct mechanisms of action: allosteric inhibitors and rigor-type inhibitors. This guide provides a comparative study of these two inhibitor classes, presenting their mechanisms, performance data, and the experimental protocols used for their evaluation.
Mechanisms of Action: A Tale of Two Binding States
Allosteric and rigor-type inhibitors target different sites on the Eg5 motor domain, leading to contrasting effects on its interaction with microtubules.
Allosteric Inhibitors , such as Monastrol, S-trityl-L-cysteine (STLC), and Ispinesib, bind to a pocket formed by the α2 helix, loop L5, and the α3 helix, which is approximately 10 Å away from the ATP binding site.[1][2] This binding event allosterically induces conformational changes that trap the motor domain in a state with ADP bound, preventing the exchange for ATP.[1] Consequently, these inhibitors promote a weak-binding state of Eg5 to microtubules, effectively reducing its ability to crosslink and slide microtubules apart.[1][3] This leads to the characteristic phenotype of monopolar spindles and mitotic arrest.[4][5]
Rigor-type Inhibitors , exemplified by BRD9876, bind to a different allosteric site at the interface of the α4 and α6 helices.[3][6] Their binding locks Eg5 in a strong-binding, rigor-like state on the microtubule, independent of the nucleotide-bound state.[3] This class of inhibitors acts as ATP- and ADP-competitive inhibitors.[3] By locking Eg5 onto the microtubule, they prevent its motor activity and also enhance microtubule stabilization.[3]
The distinct mechanisms are visually represented in the following signaling pathway diagram:
Caption: Mechanisms of rigor-type versus allosteric Eg5 inhibitors.
Performance Data: A Quantitative Comparison
The efficacy of these inhibitors can be quantified through various biochemical and cell-based assays. The following table summarizes key performance indicators for representative inhibitors from each class.
| Inhibitor Class | Inhibitor Example | Target Site | IC50 (MT-activated ATPase) | Ki | Cellular Effect | Reference |
| Allosteric | S-trityl-L-cysteine (STLC) | α2/L5/α3 pocket | 140 nM | - | Mitotic arrest (IC50: 700 nM, HeLa cells) | [4][7] |
| Allosteric | This compound | α2/L5/α3 pocket | - | - | Mitotic arrest | [4] |
| Allosteric | Ispinesib | α2/L5/α3 pocket | - | - | Mitotic arrest | [3] |
| Rigor-Type | BRD9876 | α4/α6 interface | - | 4 nM (ATP- and ADP-competitive) | Enhanced microtubule stabilization | [3] |
Experimental Protocols
The characterization and comparison of Eg5 inhibitors rely on a set of standardized in vitro and cell-based assays.
Microtubule-Activated ATPase Assay
This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules, which is a direct indicator of its motor activity.
Principle: The production of ADP is coupled to the oxidation of NADH through the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) enzyme system. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically and is proportional to the ATPase activity of Eg5.[8]
Protocol:
-
Prepare a reaction mixture containing assay buffer, microtubules, PK, LDH, phosphoenolpyruvate (B93156) (PEP), and NADH in a 96-well plate.[8]
-
Add the test inhibitor at various concentrations or a vehicle control (e.g., DMSO).[8]
-
Add the Eg5 enzyme and incubate briefly.[8]
-
Initiate the reaction by adding a defined concentration of ATP (e.g., 200 µM).[8]
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature using a plate reader.[8]
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation. The IC50 value, the concentration of inhibitor required to reduce Eg5 ATPase activity by 50%, can then be determined.
Microtubule Gliding Assay
This assay directly visualizes the movement of microtubules propelled by surface-adsorbed Eg5 motors. It is particularly useful for distinguishing between inhibitors that cause weak versus strong binding states.
Principle: Motor proteins are immobilized on a glass surface. Fluorescently labeled microtubules are then added in the presence of ATP. The movement of these microtubules is observed using fluorescence microscopy.[9]
Protocol:
-
Prepare a flow chamber using a glass slide and coverslip.
-
Coat the coverslip surface with an anti-Eg5 antibody, followed by blocking with casein.[9]
-
Introduce the Eg5 motor protein into the chamber and allow it to bind to the antibody-coated surface.[9]
-
Wash away unbound motors.
-
Introduce a solution containing fluorescently labeled microtubules, ATP, and the test inhibitor.[9]
-
Record the movement of microtubules using time-lapse fluorescence microscopy.
-
Analyze the velocity and nature of microtubule movement. Allosteric inhibitors that induce a weak-binding state will lead to an increase in gliding speed or detachment of microtubules, while rigor-type inhibitors will cause the microtubules to stall on the surface.[3]
Cell-Based Mitotic Arrest Assay
This assay evaluates the ability of an inhibitor to induce mitotic arrest in cultured cells, a hallmark of Eg5 inhibition.
Principle: Cells treated with an Eg5 inhibitor are unable to form a bipolar spindle and arrest in mitosis with a characteristic monoastral spindle phenotype. The percentage of cells in mitosis and the spindle morphology are assessed by immunofluorescence microscopy.[5]
Protocol:
-
Plate cells (e.g., HeLa) on coverslips and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 8-24 hours).[5]
-
Fix and permeabilize the cells.
-
Stain the cells with antibodies against α-tubulin to visualize the microtubules and a DNA stain (e.g., DAPI) to visualize the chromosomes.
-
Image the cells using fluorescence microscopy.
-
Quantify the percentage of cells arrested in mitosis and the percentage of mitotic cells exhibiting a monoastral spindle phenotype.[5]
The following workflow diagram illustrates the general process for evaluating and comparing Eg5 inhibitors:
References
- 1. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Monastrol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Monastrol, a reversible, cell-permeable inhibitor of the mitotic kinesin Eg5. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been thoroughly investigated, and caution should be exercised to avoid contact and inhalation.[1]
Key Safety Measures:
-
Personal Protective Equipment: Wear chemical safety goggles, protective gloves, and a lab coat to prevent skin and eye contact.[1]
-
Respiratory Protection: In situations where dust may be generated, use a NIOSH (US) or CEN (EU) approved respirator or a type N95 (US) or type P1 (EN 143) dust mask.[1]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Accidental Release: In case of a spill, sweep up the material, place it in a sealed bag, and hold for waste disposal.[1] Avoid raising dust.[1] The spill site should be thoroughly washed after material pickup is complete.[1]
This compound Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the compound is managed in accordance with all federal, state, and local environmental regulations.[1]
Step-by-Step Disposal Procedure:
-
Consult a Licensed Professional: Contact a certified waste disposal company to handle the collection and disposal of this compound waste.
-
Chemical Incineration: The standard procedure involves dissolving or mixing the this compound with a combustible solvent.[1] This mixture is then burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]
-
Regulatory Compliance: It is imperative to observe all applicable environmental regulations at the federal, state, and local levels.[1] Waste generators must ensure that their disposal methods are fully compliant to avoid penalties and environmental contamination.
Waste Characterization and Handling Summary
For quick reference, the following table summarizes key information regarding this compound waste.
| Parameter | Guideline | Source |
| Waste Classification | To be determined by a licensed professional in accordance with local, regional, and national hazardous waste regulations. | [2] |
| Primary Disposal Method | Chemical incineration by a licensed professional waste disposal service. | [1] |
| Accidental Spill Cleanup | Sweep up, place in a sealed bag, and hold for waste disposal. Avoid creating dust. Ventilate and wash the spill area. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Hazardous Decomposition | Under fire conditions, emits toxic fumes including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides. | [1] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Monastrol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Monastrol, a reversible inhibitor of the mitotic kinesin Eg5. Adherence to these procedures is critical to minimize exposure and ensure safe disposal.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Chemical safety goggles | To protect eyes from dust particles and splashes. |
| Respiratory Protection | N95 or P1 dust mask | Recommended when handling the powder form to avoid inhalation.[1] |
| Body Protection | Laboratory coat or protective gown | To prevent contamination of personal clothing. |
II. Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal minimizes risks.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a freezer, as recommended by some suppliers.[2] Other suppliers suggest storage at 2-8°C.[1] Always consult the supplier-specific storage instructions.
-
This compound is light-sensitive and should be stored accordingly.[1]
2. Preparation and Handling:
-
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid direct contact with the skin, eyes, and clothing.[1][2]
-
After handling, wash hands thoroughly with soap and water.[1]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding the creation of dust.[1]
-
Place the spilled material into a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Ensure the area is well-ventilated following the cleanup.
4. Disposal:
-
This compound waste is considered chemical waste and must be disposed of according to institutional and local regulations.
-
Engage a licensed professional waste disposal service for the final disposal of this compound.[1]
-
The recommended method of disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Visualizing Safety Workflows
To further clarify procedural steps, the following diagrams illustrate key safety workflows for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
